Bruceantarin
Description
antileukemic simaroubolide from Brucea antidysenterica; used in Ethiopia in cancer treatment; also isolated from B. javanica; structure
Structure
2D Structure
3D Structure
Properties
CAS No. |
41451-76-7 |
|---|---|
Molecular Formula |
C28H30O11 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-benzoyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C28H30O11/c1-12-14-9-16-27-11-37-28(25(35)36-3,22(32)18(31)20(27)26(14,2)10-15(29)17(12)30)21(27)19(24(34)38-16)39-23(33)13-7-5-4-6-8-13/h4-8,14,16,18-22,30-32H,9-11H2,1-3H3/t14-,16+,18+,19+,20+,21+,22-,26-,27+,28-/m0/s1 |
InChI Key |
TUKVWIYSWDDKKX-QQHLYMAWSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
Other CAS No. |
41451-76-7 |
Synonyms |
bruceantarin |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Bruceantin and Related Quassinoids in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantin and its related quassinoid compounds, including Bruceine D and Bruceantinol, are natural products isolated from the plant Brucea javanica. These compounds have garnered significant interest in oncology research due to their potent cytotoxic effects against a variety of cancer cell lines. Historically, Bruceantin was investigated in clinical trials, and while early trials showed limited success, recent research has revitalized interest in its potential, particularly for hematological malignancies.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which these quassinoids exert their anti-cancer effects, with a focus on their impact on signaling pathways, apoptosis, and the cell cycle.
Core Mechanisms of Action
The anticancer activity of Bruceantin and its analogs is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.
Induction of Apoptosis
A primary mechanism by which these quassinoids eliminate cancer cells is through the induction of programmed cell death, or apoptosis. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways.
-
Mitochondrial Pathway Activation: Bruceantin and Bruceine D have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] This event triggers the activation of the caspase cascade, including caspase-3 and caspase-9, which are key executioners of apoptosis.[5] The process is further regulated by the differential expression of Bcl-2 family proteins. Treatment with these compounds leads to the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][6][7]
-
Reactive Oxygen Species (ROS) Generation: Several studies have highlighted the role of increased intracellular reactive oxygen species (ROS) in mediating the apoptotic effects of Bruceine D. The accumulation of ROS can lead to cellular damage and trigger the mitochondrial death signaling pathway.[8]
-
Death Receptor Signaling: Evidence suggests that Bruceine D can also influence the extrinsic apoptotic pathway by decreasing the expression of pro-caspase-8.[7]
Cell Cycle Arrest
Bruceantin and its related compounds interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest, which can then lead to apoptosis.
-
G0/G1 and G2/M Phase Arrest: Bruceine D has been observed to induce G0/G1 phase arrest in non-small-cell lung cancer cells.[8] In other cancer cell lines, such as colon cancer, Bruceine A (a related quassinoid) has been shown to cause cell cycle arrest in the S and G2/M phases.[5] Bruceantinol has been identified as a CDK2/4/6 inhibitor, which are key regulators of the G1/S phase transition.[9]
-
Modulation of Cell Cycle Regulatory Proteins: The arrest in the cell cycle is accompanied by changes in the expression of key regulatory proteins. For instance, Bruceine A treatment leads to a decrease in the levels of CDK1, CDK2, Cyclin A, Cyclin B, and Cyclin E in HCT116 colon cancer cells.[5]
Modulation of Signaling Pathways
The anticancer effects of these quassinoids are underpinned by their ability to modulate several critical signaling pathways.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of cell proliferation and survival. Bruceine D has been shown to activate the JNK and p38 MAPK signaling pathways, which are often associated with stress-induced apoptosis.[10] The activation of the ROS/MAPK signaling pathway appears to be a central mechanism for Bruceine D-induced apoptosis and autophagy in lung cancer cells.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a key survival pathway that is often hyperactivated in cancer. Bruceine A has been demonstrated to inhibit the phosphorylation of PI3K and Akt in a dose-dependent manner in colon cancer cells.[5]
-
Notch Pathway: Bruceantin has been shown to alter the gene expression of several members of the Notch signaling pathway in multiple myeloma cancer stem cells. Inhibition of the Notch pathway reversed the anti-proliferative effects of Bruceantin, suggesting its importance in mediating the drug's action in this context.[11]
-
c-MYC Downregulation: Bruceantin treatment has been associated with the downregulation of the c-MYC oncogene, which is a key driver of proliferation in many cancers. This downregulation is correlated with the induction of cell differentiation and death.[1]
Quantitative Data
The cytotoxic potency of Bruceantin and its related quassinoids has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cancer Cell Line | IC50 Value |
| Bruceantin | RPMI 8226 (Multiple Myeloma) | 13 nM |
| U266 (Multiple Myeloma) | 49 nM | |
| H929 (Multiple Myeloma) | 115 nM | |
| BV-173 (B-cell Leukemia) | < 15 ng/mL | |
| Daudi (Burkitt's Lymphoma) | < 15 ng/mL | |
| Multiple Myeloma CSCs | Antiproliferative at 25 nM | |
| Bruceine D | H460 (NSCLC) | 0.5 µmol/L (48h)[10] |
| A549 (NSCLC) | 0.6 µmol/L (48h)[10] | |
| A549 (NSCLC) | 1.01 ± 0.11 µg/ml (72h)[7] | |
| H1650 (NSCLC) | 1.19 ± 0.07 µg/ml (72h)[7] | |
| PC-9 (NSCLC) | 2.28 ± 1.54 µg/ml (72h)[7] | |
| HCC827 (NSCLC) | 6.09 ± 1.83 µg/ml (72h)[7] | |
| T24 (Bladder Cancer) | 7.65 ± 1.2 µg/mL[6] | |
| MCF-7 (Breast Cancer) | 0.7 to 65 µM[12] | |
| Hs 578T (Breast Cancer) | 0.71 ± 0.05 µM[13] | |
| MDA-MB-468 (Breast Cancer) | 1.092 µM[14] | |
| MDA-MB-231 (Breast Cancer) | 2.328 µM[14] | |
| HepG2 (Hepatocellular Carcinoma) | 1.2 µM | |
| HCT-8 (Colon Cancer) | 2 µM | |
| SK-OV-3 (Ovarian Cancer) | 0.76 µM | |
| Bruceantinol | MIA PaCa-2 (Pancreatic Cancer) | 0.669 µM[15] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of the mechanism of action of Bruceantin and related quassinoids.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quassinoid compound (e.g., Bruceine D from 0.01 to 100 µg/mL) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours (e.g., 4 hours) at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the quassinoid compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C.[16]
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.[16][17]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the DNA fluorescence intensity.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways, apoptosis, and cell cycle regulation.
-
Protein Extraction: After treatment with the quassinoid compound, cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-JNK, total JNK, etc.), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Bruceantin-induced apoptotic signaling pathway.
Caption: Bruceantinol-mediated cell cycle arrest.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase II study of Bruceantin (NSC-165, 563) in advanced malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Trop2 by Bruceine D suppresses breast cancer metastasis by blocking Trop2/β-catenin positive feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Bruceantarin: A Technical Guide on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantarin is a naturally occurring quassinoid, a class of bitter terpenoids, that has garnered interest for its potent antineoplastic properties. This technical guide provides a comprehensive overview of the discovery of this compound and its related compounds, its natural sources, and its biological activity. Detailed experimental protocols for the isolation of similar quassinoids and for assessing cytotoxicity are provided. Furthermore, this guide elucidates the likely mechanism of action of this compound by examining the well-documented signaling pathways of the closely related quassinoid, bruceine D. This information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug discovery.
Discovery and Natural Source
This compound belongs to the quassinoid family of compounds, which are primarily isolated from plants of the Simaroubaceae family. The discovery of this class of compounds is closely linked to the investigation of plants used in traditional medicine for treating various ailments, including cancer.
Key Milestones:
-
1975: S. M. Kupchan and his team at the University of Virginia published a seminal paper detailing the isolation and structural elucidation of two potent antileukemic quassinoids, bruceantin and bruceantinol , from the Ethiopian plant Brucea antidysenterica[1]. This work was a significant step forward in recognizing the therapeutic potential of this class of compounds.
-
Post-1975: Following the discovery of bruceantin, further phytochemical investigations of Brucea species, including Brucea antidysenterica and Brucea javanica, led to the isolation and characterization of a series of related quassinoids, including this compound.
Natural Sources:
This compound is primarily isolated from the following plant species:
-
Brucea antidysenterica : A shrub or small tree native to Ethiopia, this plant has a history of use in traditional medicine for treating conditions like dysentery and cancer[2][3][4]. The stem bark is a rich source of this compound and other related quassinoids.
-
Brucea javanica : Also known as Macassar kernels, this plant is found in Southeast Asia and Northern Australia. Its seeds have been traditionally used to treat dysentery, malaria, and warts. It is also a significant source of various bioactive quassinoids.
Quantitative Data on Biological Activity
This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Cancer | 0.144 ± 0.039 |
| This compound | MDA-MB-231 | Breast Cancer | 0.238 ± 0.021 |
Experimental Protocols
Isolation of Bruceantin and Related Quassinoids from Brucea antidysenterica
The following protocol is a representative method for the isolation of quassinoids from Brucea antidysenterica, based on the work of Kupchan et al. (1975)[1] and related patent literature.
Workflow for Quassinoid Isolation
Caption: Isolation workflow for quassinoids from Brucea antidysenterica.
Methodology:
-
Extraction: The dried and milled stem bark of Brucea antidysenterica is subjected to continuous extraction with 95% ethanol. The resulting ethanolic extract is then concentrated under reduced pressure.
-
Solvent Partitioning (Chloroform-Water): The concentrated extract is partitioned between chloroform and water. The chloroform layer, containing the less polar compounds including quassinoids, is collected.
-
Solvent Partitioning (Aqueous Methanol-Petroleum Ether): The chloroform fraction is further partitioned between 10% aqueous methanol and petroleum ether. The aqueous methanol fraction, which contains the quassinoids, is retained.
-
Column Chromatography: The aqueous methanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired quassinoids.
-
Preparative TLC: Fractions enriched with the target compounds are further purified using preparative TLC.
-
Crystallization: The purified compound is crystallized from a suitable solvent system to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is a common method for determining the cytotoxic effects of a compound.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
MTT Addition: Following the incubation period, MTT reagent is added to each well.
-
Formazan Formation: The plate is incubated for an additional 2 to 4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting a dose-response curve.
Mechanism of Action: Insights from Bruceine D
While the specific signaling pathways modulated by this compound have not been extensively studied, significant research on the closely related quassinoid, bruceine D , provides a strong basis for a proposed mechanism of action. Given the structural similarities and shared biological activities among quassinoids isolated from Brucea species, it is highly probable that this compound exerts its anticancer effects through similar pathways.
Studies on bruceine D have shown that it induces both apoptosis (programmed cell death) and autophagy in cancer cells through the ROS/MAPK signaling pathway [5][6][7].
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis via the ROS/MAPK pathway.
Description of the Pathway:
-
Induction of Oxidative Stress: this compound is proposed to enter the cancer cell and induce an increase in intracellular Reactive Oxygen Species (ROS) .
-
Activation of MAPK Signaling: The elevated ROS levels activate key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically JNK (c-Jun N-terminal kinase) and p38 MAPK .
-
Modulation of Bcl-2 Family Proteins: Activated JNK and p38 MAPK then modulate the expression and activity of the Bcl-2 family of proteins, which are critical regulators of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 .
-
Mitochondrial Dysfunction: The increased ratio of Bax to Bcl-2 leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Cascade Activation: In the cytoplasm, cytochrome c binds to Apaf-1 to form the apoptosome, which activates caspase-9 . Activated caspase-9 then cleaves and activates the executioner caspase-3 .
-
Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of programmed cell death.
Conclusion and Future Directions
This compound is a promising antineoplastic agent derived from natural sources with demonstrated in vitro cytotoxicity. While its precise mechanism of action requires further investigation, the well-established pathways of the closely related quassinoid, bruceine D, provide a strong framework for understanding its biological activity. The detailed protocols provided in this guide offer a starting point for researchers interested in the isolation, characterization, and biological evaluation of this compound and other quassinoids. Future research should focus on elucidating the specific molecular targets of this compound to fully realize its therapeutic potential in cancer drug development.
References
- 1. The isolation and structural elucidation of bruceantin and bruceantinol, new potent antileukemic quassinoids from Brucea antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bruceantin, a potent amoebicide from a plant, Brucea antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brucea antidysenterica [prota.prota4u.org]
- 5. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
Bruceantarin: A Technical Guide to its Chemical Structure, Properties, and Antineoplastic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantarin, a naturally occurring quassinoid isolated from Brucea javanica, has demonstrated significant potential as an antineoplastic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its proposed mechanisms of action. Detailed experimental protocols for the isolation of this compound and for conducting key in vitro and in vivo assays are provided to facilitate further research and development. The document also includes visualizations of the core signaling pathways implicated in its anticancer activity, specifically the p38 MAPK and c-MYC/caspase-mediated apoptotic pathways. This guide is intended to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry.
Chemical Structure and Physicochemical Properties
This compound is a complex natural product belonging to the quassinoid family of compounds, which are known for their bitter taste and diverse biological activities.
Chemical Structure
The chemical structure of this compound is characterized by a highly oxygenated and sterically hindered tetracyclic nucleus.
-
Molecular Formula : C₂₈H₃₀O₁₁[1]
-
CAS Number : 41451-76-7[1]
-
IUPAC Name : methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-benzoyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate[2]
-
SMILES : CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2--INVALID-LINK--O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O">C@HO)C)O[2]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 542.53 g/mol | [1] |
| Melting Point | 225-226 °C | [3][4] |
| Appearance | White to Off-White Solid | [3][4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3][4] |
| Storage Temperature | -20°C | [1] |
| pKa (Predicted) | 8.81 ± 0.70 | [3][4] |
| XLogP (Predicted) | 0.865 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 11 | [2] |
Pharmacological Properties and Mechanism of Action
This compound exhibits potent antineoplastic activity against various cancer cell lines. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.
Antineoplastic Activity
This compound has demonstrated significant cytotoxic effects in breast cancer cell lines. The reported IC₅₀ values are summarized in Table 2.
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| MCF-7 | Breast Cancer | 0.144 ± 0.039 | [1] |
| MDA-MB-231 | Breast Cancer | 0.238 ± 0.021 | [1] |
Mechanism of Action
The anticancer effects of this compound are attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of the p38 MAPK and c-MYC signaling pathways.
Similar to other quassinoids, this compound is believed to activate the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli and stress, and its activation can lead to cell cycle arrest and apoptosis. The proposed activation of this pathway by this compound is depicted in the following diagram.
This compound has been shown to downregulate the expression of the c-MYC proto-oncogene, a key regulator of cell proliferation and growth.[5] The reduction in c-MYC levels is associated with the induction of apoptosis through the activation of the intrinsic (mitochondrial) and extrinsic caspase pathways. This proposed mechanism is illustrated below.
Experimental Protocols
The following sections provide detailed methodologies for the isolation of this compound and for conducting key experiments to evaluate its biological activity.
Isolation of this compound from Brucea javanica
This protocol is based on general methods for the isolation of quassinoids from Brucea species.
References
The Anti-Leukemic Potential of Brucea javanica Quassinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the cytotoxic effects of quassinoids isolated from Brucea javanica on various leukemia cell lines. While the term "bruceantarin" did not yield specific findings in the reviewed scientific literature, a significant body of research exists on other cytotoxic quassinoids from this plant, notably Bruceine D, Brusatol, and Bruceantin. This document summarizes the key quantitative data, experimental methodologies, and elucidated signaling pathways related to the anti-leukemic activity of these compounds.
Quantitative Data Summary
The following tables provide a consolidated view of the cytotoxic and inhibitory concentrations of various Brucea javanica quassinoids on different leukemia cell lines.
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Bruceine D | K562 (Chronic Myeloid Leukemia) | MTT | 6.37 ± 0.39 µM | [1] |
| Brusatol | HL-60 (Acute Promyelocytic Leukemia) | Not Specified | 0.06 µmol/L | [2] |
| Bruceine B | HL-60 (Acute Promyelocytic Leukemia) | Not Specified | 0.27 µmol/L | [2] |
| Bruceantin | P-388 (Murine Leukemia) | Not Specified | - | [3] |
| Bruceoside C | Various (including leukemia) | Not Specified | ED50 <0.1 g/ml in some cancer lines | [4] |
Table 1: Cytotoxicity of Brucea javanica Quassinoids on Leukemia Cell Lines
| Compound | Cell Line | Parameter Measured | Concentration | Effect | Reference |
| Bruceine D | K562 | Mitochondrial Membrane Potential (ΔΨm) | 3.0 µM | 79.84 ± 4.46% of control | [1] |
| Bruceine D | K562 | Mitochondrial Membrane Potential (ΔΨm) | 6.0 µM | 59.74 ± 7.48% of control | [1] |
| Bruceine D | K562 | Mitochondrial Membrane Potential (ΔΨm) | 12.0 µM | 40.66 ± 4.37% of control | [1] |
Table 2: Effect of Bruceine D on Mitochondrial Membrane Potential in K562 Cells
Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the cytotoxic effects of Brucea javanica quassinoids.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Leukemia cells (e.g., K562) are seeded in 96-well plates.
-
Cells are treated with varying concentrations of the test compound (e.g., Bruceine D) for a specified duration (e.g., 24 hours).
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.[1]
-
Apoptosis Detection
-
Flow Cytometry for Mitochondrial Membrane Potential (ΔΨm): The loss of mitochondrial membrane potential is an early indicator of apoptosis.
-
Leukemia cells are treated with the test compound.
-
Cells are harvested and stained with a fluorescent dye that accumulates in the mitochondria of healthy cells (e.g., JC-1).
-
The fluorescence is analyzed by flow cytometry. A shift from red to green fluorescence indicates a loss of ΔΨm and the onset of apoptosis.[1]
-
-
Western Blot Analysis: This technique is used to detect specific proteins involved in the apoptotic cascade.
-
Treated and untreated leukemia cells are lysed to extract total protein.
-
Protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., cytochrome c, caspases-9, -3, PARP, p-AKT, p-ERK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.[1]
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of Brucea javanica quassinoids against leukemia cells are primarily mediated through the induction of apoptosis via multiple signaling pathways.
Mitochondrial Apoptosis Pathway
Bruceine D has been shown to induce apoptosis in K562 chronic myeloid leukemia cells through the intrinsic, or mitochondrial, pathway.[1] This process involves:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): A key initiating event.
-
Release of Cytochrome c: The decrease in ΔΨm leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the final stages of apoptosis.[1]
Caption: Mitochondrial apoptosis pathway induced by Bruceine D in leukemia cells.
PI3K/AKT and MAPK/ERK Signaling Pathways
Bruceine D has also been observed to inhibit the phosphorylation of key proteins in two critical survival pathways: the PI3K/AKT and MAPK/ERK pathways.[1] The inhibition of these pathways contributes to the pro-apoptotic effect of the compound.
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth. By inhibiting the phosphorylation of AKT, Bruceine D disrupts these pro-survival signals.
-
MAPK/ERK Pathway: This pathway is also involved in cell proliferation and survival. Inhibition of ERK phosphorylation by Bruceine D further promotes apoptosis.
Caption: Inhibition of PI3K/AKT and MAPK/ERK pathways by Bruceine D.
p53-Dependent Apoptosis
Aqueous extracts of Brucea javanica have been shown to induce apoptosis in cancer cells, and this effect is associated with a significant increase in the level of the p53 tumor suppressor protein.[4] This suggests that for some of the active compounds within the extract, the mechanism of action may involve the activation of a p53-dependent apoptotic pathway.
Caption: General experimental workflow for assessing cytotoxic effects.
Conclusion and Future Directions
The quassinoids isolated from Brucea javanica, particularly Bruceine D, Brusatol, and Bruceantin, demonstrate significant cytotoxic effects against various leukemia cell lines. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, coupled with the inhibition of critical cell survival signaling pathways such as PI3K/AKT and MAPK/ERK. Further research is warranted to isolate and characterize other potentially active compounds from Brucea javanica and to evaluate their efficacy and safety in preclinical and clinical settings for the treatment of leukemia. The exploration of synergistic effects with existing chemotherapeutic agents could also represent a promising avenue for future drug development.
References
- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
Bruceantarin: A Technical Guide on its Antineoplastic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantarin, a quassinoid isolated from Brucea javanica, has emerged as a promising candidate for antineoplastic drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on its mechanisms of action, relevant signaling pathways, and summaries of its in vitro and in vivo efficacy. Detailed experimental methodologies for key assays are provided to facilitate further research and development in this area.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, with many approved drugs originating from plants. This compound, a complex tetracyclic triterpenoid, has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways, makes it a compelling subject for further investigation as a potential therapeutic agent. This document serves as a technical resource for researchers and drug development professionals, consolidating the available preclinical data on this compound and providing detailed experimental frameworks for its continued evaluation.
Mechanism of Action
This compound and its closely related analogue, Bruceine D, exert their antineoplastic effects through a combination of mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways that promote cancer cell survival and proliferation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of a cascade of caspase enzymes.
-
Mitochondrial Pathway: this compound treatment leads to the accumulation of intracellular reactive oxygen species (ROS). This oxidative stress disrupts the mitochondrial membrane potential and triggers the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-9 and the downstream executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death[1][2][3]. The process is further regulated by the Bcl-2 family of proteins, with this compound shown to upregulate pro-apoptotic members like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL[1][2].
-
JNK Pathway Activation: The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is also implicated in this compound-induced apoptosis. Activation of JNK by phosphorylation contributes to the apoptotic response in cancer cells treated with this compound[4].
Cell Cycle Arrest
This compound has been shown to impede the progression of the cell cycle, a critical process for tumor growth. By interfering with the cell cycle machinery, this compound prevents cancer cells from dividing and proliferating. Specifically, it has been observed to cause cell cycle arrest at the G0/G1 and S phases[1][5]. This arrest is associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, a decrease in the expression of CDK2 has been linked to S-phase arrest induced by related compounds[5].
Inhibition of Key Signaling Pathways
Several oncogenic signaling pathways are aberrantly activated in cancer, promoting cell survival, proliferation, and metastasis. This compound has been found to inhibit these critical pathways.
-
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in tumor progression. This compound and its analogues have been identified as potent inhibitors of the STAT3 signaling pathway[5][6][7][8]. It is suggested that this inhibition may occur through the disruption of the interaction between STAT3 and the heat shock protein 70 (Hsp70), leading to reduced STAT3 phosphorylation and subsequent downregulation of its target genes, which include anti-apoptotic proteins like Mcl-1 and survivin[7][8].
-
Wnt/β-catenin and Notch Signaling: There is evidence to suggest that related quassinoids can also interfere with other developmental pathways that are often dysregulated in cancer, such as the Wnt/β-catenin and Notch signaling pathways.
In Vitro and In Vivo Efficacy
In Vitro Cytotoxicity
The cytotoxic effects of this compound and its analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity across various cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 0.5 | [4] |
| A549 | Non-Small Cell Lung Cancer | 0.6 | [4] |
| MCF-7 | Breast Cancer | 0.7 - 65 | [9] |
| Hs 578T | Breast Cancer | 0.7 - 65 | [9] |
In Vivo Antitumor Activity
Preclinical studies using animal models have demonstrated the in vivo antitumor efficacy of this compound analogues. In xenograft models of lung and osteosarcoma, administration of these compounds resulted in a significant reduction in tumor growth without causing noticeable side effects[5][6][10]. Immunohistochemical analysis of tumors from treated animals revealed a decrease in the expression of phosphorylated STAT3 (p-STAT3) and other markers of proliferation and invasion, such as MMP-2 and MMP-9[5].
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antineoplastic potential of compounds like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
In Vivo Xenograft Model
This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).
-
Visualizations
Signaling Pathways
References
- 1. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruceine D inhibits tumor growth and stem cell‐like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine D inhibits tumor growth and stem cell-like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bruceine D inhibits hepatocellular carcinoma by regulating the STAT3 signaling pathway through HSP70 | springermedizin.de [springermedizin.de]
- 8. Bruceine D inhibits hepatocellular carcinoma by regulating the STAT3 signaling pathway through HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Bruceantarin's Role in Inhibiting Tumor Growth: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the anti-tumor properties of Bruceantarin, a naturally occurring quassinoid. There is strong evidence to suggest that the correct nomenclature for this compound is Bruceine D. This whitepaper will refer to the compound as Bruceine D. We delve into its mechanisms of action, focusing on its demonstrated ability to inhibit tumor growth through the modulation of key signaling pathways. This guide synthesizes preclinical data, outlines detailed experimental methodologies, and presents signaling pathway diagrams to facilitate a deeper understanding of Bruceine D's therapeutic potential in oncology. While preclinical findings are promising, it is important to note that, to date, no clinical trial data for Bruceine D in cancer treatment has been found in publicly available databases.
Introduction
Bruceine D is a quassinoid isolated from Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer. Recent scientific investigations have begun to elucidate the molecular mechanisms underlying its potent anti-neoplastic activities. This whitepaper will focus on the core mechanisms of Bruceine D in inhibiting tumor growth, specifically in hepatocellular carcinoma and pancreatic cancer, by targeting critical signaling cascades.
Mechanism of Action: Targeting Key Signaling Pathways
Preclinical studies have identified two primary signaling pathways that are significantly modulated by Bruceine D in cancer cells: the Wnt/β-catenin/Jagged1 pathway and the Nrf2 pathway.
Inhibition of the Wnt/β-catenin/Jagged1 Signaling Axis in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), aberrant activation of the Wnt/β-catenin and Notch signaling pathways is a frequent driver of tumorigenesis. Bruceine D has been shown to effectively inhibit liver tumor growth by targeting this crosstalk.[1]
The proposed mechanism involves Bruceine D promoting the proteasomal degradation of β-catenin. This leads to a reduction in the nuclear accumulation of β-catenin, thereby inhibiting the transcription of its downstream target, Jagged1, which is a key ligand for the Notch signaling pathway. The subsequent downregulation of Jagged1 disrupts Notch signaling, which is crucial for HCC cell proliferation and survival.
Augmentation of Chemosensitivity in Pancreatic Cancer via Nrf2 Inhibition
In pancreatic ductal adenocarcinoma (PDAC), chemoresistance is a major obstacle, with the transcription factor Nrf2 playing a significant role in this process. Bruceine D has been demonstrated to enhance the chemosensitivity of gemcitabine, a first-line chemotherapeutic for PDAC, by inhibiting the Nrf2 pathway.[2]
The mechanism involves Bruceine D promoting the ubiquitin-proteasome-dependent degradation of Nrf2.[2] The downregulation of the Nrf2 pathway sensitizes pancreatic cancer cells to the cytotoxic effects of gemcitabine, suggesting a potential role for Bruceine D as an adjuvant therapy.[2]
Quantitative Data
The following tables summarize the in vitro cytotoxic activity of Bruceine D across various cancer cell lines.
Table 1: IC50 Values of Bruceine D in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Hs 578T | Triple-Negative Breast Cancer | 0.71 ± 0.05 µM | [3] |
| MCF-7 | Breast Cancer | 9.5 ± 7.7 µM | [3] |
| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | [4] |
| A549 | Non-Small Cell Lung Cancer | 1.01 ± 0.11 µg/ml (72h) | |
| H1650 | Non-Small Cell Lung Cancer | 1.19 ± 0.07 µg/ml (72h) | |
| PC-9 | Non-Small Cell Lung Cancer | 2.28 ± 1.54 µg/ml (72h) | |
| HCC827 | Non-Small Cell Lung Cancer | 6.09 ± 1.83 µg/ml (72h) | |
| PANC-1 | Pancreatic Adenocarcinoma | 1.1 - 5.8 µM | [4] |
| SW1990 | Pancreatic Adenocarcinoma | 1.1 - 5.8 µM | [4] |
| CAPAN-1 | Pancreatic Adenocarcinoma | 1.1 - 5.8 µM | [4] |
| K562 | Chronic Myeloid Leukemia | 6.37 µM | [4] |
Table 2: In Vivo Efficacy of Bruceine D in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |
| Pancreatic Cancer | Orthotopic Xenograft | Bruceine D | Significant inhibition of tumor growth | [2] |
| Pancreatic Cancer | KPC Mouse Model | Bruceine D + Gemcitabine | Enhanced chemosensitivity and tumor growth inhibition | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this whitepaper.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Bruceine D (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Luciferase Reporter Assay for β-catenin/Jagged1 Signaling
References
- 1. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brucein D augments the chemosensitivity of gemcitabine in pancreatic cancer via inhibiting the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Bruceantarin and its Effects on Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantarin and its related quassinoid compounds, such as bruceantinol, have demonstrated significant anti-neoplastic activity in preclinical studies targeting breast cancer. These natural products, derived from the plant Brucea javanica, exert their cytotoxic effects through the modulation of critical cellular processes, primarily inducing cell cycle arrest and apoptosis. The primary mechanism of action involves the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2, CDK4, and CDK6. This inhibition disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G1 phase and subsequent programmed cell death. Furthermore, evidence suggests the involvement of key signaling pathways, including the ERK and PI3K/AKT pathways, in mediating the apoptotic response. This technical guide provides a comprehensive overview of the effects of this compound and its analogs on breast cancer cells, detailing the molecular mechanisms, experimental data, and relevant protocols.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. Natural products have historically been a rich source of anti-cancer compounds, and quassinoids isolated from Brucea javanica have shown particular promise. This compound, and the more extensively studied related compound bruceantinol, have emerged as potent inhibitors of breast cancer cell proliferation. This document synthesizes the current understanding of their mechanisms of action, focusing on their impact on cell cycle regulation and apoptosis in common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Mechanism of Action
The primary anti-cancer effect of this compound and its analogs stems from their ability to induce cell cycle arrest and apoptosis.
Cell Cycle Arrest via CDK Inhibition
Recent studies have identified bruceantinol as a potent inhibitor of CDK2, CDK4, and CDK6[1]. These kinases are crucial for the G1 to S phase transition in the cell cycle. By inhibiting these CDKs, bruceantinol effectively halts cell cycle progression, preventing cancer cell proliferation. This mechanism is pivotal to its anti-tumor activity.
Induction of Apoptosis
Following cell cycle arrest, breast cancer cells treated with this compound analogs undergo apoptosis, or programmed cell death. Evidence points towards the involvement of the intrinsic (mitochondrial) pathway of apoptosis. Studies on the related compound Bruceine D have shown an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 in MDA-MB-231 cells[2]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, culminating in cell death.
Involvement of Signaling Pathways
The cellular effects of this compound and its analogs are mediated through the modulation of key signaling pathways.
ERK Signaling Pathway
In triple-negative breast cancer cells (MDA-MB-231), the activation of the Extracellular signal-Regulated Kinase (ERK) pathway has been shown to be a requirement for the anti-cancer functions of bruceantinol[1]. While the precise upstream mechanism of ERK activation by bruceantinol is still under investigation, it is a critical component of its cytotoxic effect in this aggressive breast cancer subtype.
PI3K/AKT Signaling Pathway
Research on the related compound Bruceine A has demonstrated its ability to inhibit the PI3K/AKT signaling pathway in both MCF-7 and MDA-MB-231 cells[3]. The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition by bruceine A contributes to the induction of apoptosis and autophagy.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound and its analogs on breast cancer cells.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | 0.144 ± 0.039 | [MedchemExpress] |
| This compound | MDA-MB-231 | 0.238 ± 0.021 | [MedchemExpress] |
Table 2: Effect of Bruceine D on Apoptosis in MDA-MB-231 Cells (24h treatment)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) | Reference |
| Control | 0 | ~2% | ~1% | ~3% | [2] |
| Bruceine D | 10 | ~10% | ~3% | ~13% | [2] |
Table 3: Effect of Bruceine D on Apoptosis-Related Protein Expression in MDA-MB-231 Cells (24h treatment)
| Treatment | Concentration (µM) | Relative Bax Expression (normalized to β-actin) | Relative Bcl-2 Expression (normalized to β-actin) | Reference |
| Control | 0 | 1.0 | 1.0 | [2] |
| Bruceine D | 10 | ~1.8 | ~0.4 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
MCF-7 and MDA-MB-231 human breast cancer cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its analogs for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software.
EdU Incorporation Assay for Cell Proliferation
-
Seed cells in a 96-well plate and treat with the test compound.
-
Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture medium and incubate for 2 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Perform the click reaction by adding a reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 azide).
-
Counterstain the nuclei with Hoechst 33342.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Flow Cytometry for Cell Cycle Analysis
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Treat cells with the test compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blotting
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., CDK2, CDK4, CDK6, p-ERK, ERK, p-AKT, AKT, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
Visualizations
Signaling Pathways
Caption: Signaling pathways affected by this compound/Bruceantinol in breast cancer cells.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound.
Conclusion
This compound and its analogs represent a promising class of natural compounds with potent anti-cancer activity against breast cancer cells. Their ability to induce cell cycle arrest through the inhibition of key CDKs and promote apoptosis via modulation of the intrinsic pathway and critical signaling cascades like ERK and PI3K/AKT highlights their therapeutic potential. Further research is warranted to fully elucidate the intricate molecular mechanisms and to advance these compounds towards clinical applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat breast cancer.
References
A Technical Guide to the In Vitro Anticancer Activity of Bruceantarin and Related Quassinoids
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of the in vitro anticancer properties of Bruceantarin and its closely related quassinoid, Bruceine D (BD), isolated from Brucea javanica. It focuses on their mechanisms of action, summarizes key quantitative efficacy data, and provides detailed protocols for essential experimental assays.
Introduction
Quassinoids, a class of tetracyclic triterpenes extracted from plants of the Simaroubaceae family, have garnered significant attention for their potent biological activities. This compound and its analogues, such as Bruceine D (BD) and Bruceantinol (BOL), are isolated from the fruit of Brucea javanica and have demonstrated a wide range of antineoplastic properties across various human cancers.[1][2] These compounds exert their anticancer effects by inhibiting cell proliferation, arresting the cell cycle, and inducing programmed cell death (apoptosis) through the modulation of key cellular signaling pathways.[1][3] This document synthesizes the current understanding of their in vitro anticancer activity, providing a technical resource for researchers in oncology and drug discovery.
Mechanisms of Action and Signaling Pathways
The anticancer efficacy of this compound-related compounds stems from their ability to interfere with multiple critical signaling networks that govern cancer cell growth, survival, and proliferation.
Induction of Apoptosis
A primary mechanism is the induction of apoptosis, or programmed cell death. Bruceine D, in particular, has been shown to trigger the intrinsic, mitochondria-dependent apoptotic pathway in non-small-cell lung cancer and pancreatic cancer cells.[4][5] This process involves the depolarization of the mitochondrial membrane, an increase in the Bax/Bcl-2 ratio, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, including caspase-9 and caspase-3, leading to cell death.[4]
Cell Cycle Arrest
These compounds are potent inhibitors of cell cycle progression. Bruceantinol has been identified as an inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6, which are critical for the G1 to S phase transition.[6] Similarly, Bruceine D has been shown to downregulate key cell cycle proteins, including Cyclin D1, CDK4, and CDK2, leading to G0/G1 phase arrest in osteosarcoma cells.[1][3] In other cancer types like gastric cancer, it can induce S-phase arrest by modulating the LINC01667/miR-138-5p/Cyclin E1 axis.[7]
Modulation of Key Oncogenic Pathways
Bruceine D has been shown to inhibit several signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[1]
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Bruceine D can decrease the expression of PI3K and reduce the phosphorylation of Akt, thereby inhibiting downstream signaling that promotes cell growth and survival.[1]
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cancer stem cell maintenance. Bruceine D has been found to inhibit this pathway, suppressing the self-renewal and sphere-forming ability of osteosarcoma stem cells.[3]
-
MAPK Pathway: Depending on the context, this pathway can be modulated by quassinoids. Bruceine D has been reported to activate the p38-MAPK pathway, which can lead to apoptosis and cell cycle arrest.[4][5] In contrast, Bruceantinol's effects in some breast cancer cells may depend on the activation of ERK, another MAPK pathway member.[6]
Quantitative Analysis of In Vitro Efficacy
The cytotoxic and pro-apoptotic effects of this compound-related compounds have been quantified in numerous cancer cell lines. The following tables summarize key findings from published studies.
Table 1: Cytotoxicity (IC50) of Bruceine D in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value | Exposure Time | Citation |
|---|
| Bruceine D | Bladder Cancer | T24 | 7.65 ± 1.2 µg/mL | Not Specified |[8] |
Table 2: Apoptosis Induction by Bruceine D
| Compound | Cancer Type | Cell Line | Concentration | Apoptotic Cells (%) | Exposure Time | Citation |
|---|---|---|---|---|---|---|
| Bruceine D | Bladder Cancer | T24 | IC50 (7.65 µg/mL) | 56.04 ± 3.09% | Not Specified | [8] |
| Bruceine D | Lung Cancer | A549 | 1.0 µg/mL | 12.50 ± 0.28% | Not Specified | [5] |
| Bruceine D | Lung Cancer | A549 | 2.5 µg/mL | 21.58 ± 0.50% | Not Specified | [5] |
| Bruceine D | Lung Cancer | A549 | 5.0 µg/mL | 25.98 ± 0.44% | Not Specified |[5] |
Table 3: Effect of Bruceine D on Cell Cycle Distribution
| Compound | Cancer Type | Cell Line | Effect | Citation |
|---|---|---|---|---|
| Bruceine D | Osteosarcoma | MNNG/HOS | G0/G1 Arrest | [3] |
| Bruceine D | Osteosarcoma | U-2OS | S Phase Arrest | [3] |
| Bruceine D | Gastric Cancer | Not Specified | S Phase Arrest | [7] |
| Bruceantinol | Breast Cancer | MCF-7, MDA-MB-231 | Disrupted Cell Cycle |[6] |
Detailed Experimental Protocols
Reproducible in vitro studies rely on standardized protocols. The following sections detail the methodologies for key assays used to evaluate the anticancer activity of this compound and related compounds.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., Bruceine D) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
References
- 1. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bruceine D inhibits tumor growth and stem cell‐like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bruceine D inhibits Cell Proliferation Through Downregulating LINC01667/MicroRNA-138-5p/Cyclin E1 Axis in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Bruceantarin: A Technical Guide to its Classification as a C-20 Quassinoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of bruceantarin, a natural product with significant antineoplastic properties. We delve into its classification as a C-20 quassinoid, presenting its chemical structure, cytotoxic activities, and the molecular pathways it modulates. This document synthesizes available data to offer a detailed resource for researchers in oncology and natural product chemistry, highlighting the therapeutic potential of this compound.
Introduction
This compound is a member of the quassinoid family, a group of degraded triterpenoids found predominantly in plants of the Simaroubaceae family. Quassinoids are known for their bitter taste and a wide range of biological activities, including anti-inflammatory, antiviral, and potent anticancer effects. This compound, isolated from Brucea javanica, has demonstrated significant cytotoxicity against various cancer cell lines, making it a compound of interest for oncological research and drug development. This guide will establish the classification of this compound as a C-20 quassinoid, detail its biological activity, and outline the experimental methodologies used to characterize its effects.
Classification of this compound as a C-20 Quassinoid
Quassinoids are structurally classified based on their carbon skeleton. This compound's chemical structure aligns with the C-20 quassinoids, which are characterized by a highly oxygenated tetracyclic or pentacyclic core derived from a triterpene precursor. The close structural relationship between this compound and bruceantin, a well-established C-20 quassinoid, further solidifies this classification.
Chemical Structure of this compound
The molecular formula for this compound is C28H30O11. Its structure features the characteristic picrasane skeleton of C-20 quassinoids, with intricate oxygenation patterns and ester functionalities that contribute to its biological activity.
A diagram illustrating the logical relationship for the classification of this compound.
Quantitative Data: Cytotoxic Activity
This compound exhibits potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting biological processes.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.144 ± 0.039 | [1] |
| MDA-MB-231 | Breast Cancer | 0.238 ± 0.021 | [1] |
| KB | Nasopharyngeal Carcinoma | Data for Bruceantin (most cytotoxic in a series including other Brucea quassinoids) | [2] |
Note: The cytotoxicity of a series of quassinoids from Brucea javanica fruits was tested against KB cells, with bruceantin showing the highest potency[2]. Specific IC50 values for this compound against a wider range of cell lines are a subject of ongoing research.
Signaling Pathways Modulated by Quassinoids
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar quassinoids, such as Bruceine D, provides significant insights. These compounds are known to induce apoptosis in cancer cells through the modulation of key signaling cascades, primarily the Reactive Oxygen Species (ROS)-mediated MAPK and PI3K/Akt pathways.
ROS-Mediated Apoptotic Pathway
The induction of apoptosis by quassinoids like Bruceine D is often initiated by an increase in intracellular ROS. This oxidative stress triggers downstream signaling events, including the activation of the MAPK pathway (specifically JNK and p38) and modulation of the PI3K/Akt survival pathway. This cascade ultimately leads to the activation of caspases and programmed cell death.
A diagram of the putative signaling pathway affected by this compound, based on related quassinoids.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of quassinoids like this compound.
5.1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
A diagram of the MTT assay workflow.
5.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
5.3. Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, total-p38, phospho-Akt, total-Akt, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound is a potent C-20 quassinoid with promising antineoplastic activity. Its classification is firmly based on its chemical structure, which is characteristic of this subgroup of triterpenoids. While its cytotoxic effects have been demonstrated, further research is needed to fully elucidate the specific signaling pathways it modulates and to expand the profile of its activity across a broader range of cancer types. The experimental protocols detailed in this guide provide a framework for future investigations into this compound and other novel quassinoids. The continued exploration of these natural products holds significant promise for the development of new and effective cancer therapies.
References
Pharmacological Profile of Bruceantarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantarin, a quassinoid isolated from the plant Brucea antidysenterica, has demonstrated significant antineoplastic properties across a range of cancer models. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, preclinical efficacy, and associated experimental methodologies. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of protein synthesis and the induction of apoptosis. It has also been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Protein Synthesis
This compound is a potent inhibitor of protein synthesis. This activity is believed to be a primary contributor to its cytotoxic effects against cancer cells.
Induction of Apoptosis
This compound effectively induces programmed cell death (apoptosis) in cancer cells. This process is mediated through the activation of the intrinsic mitochondrial pathway and the caspase cascade. Key events include the proteolytic processing of procaspases and the degradation of poly(ADP-ribose) polymerase (PARP).
Modulation of Signaling Pathways
c-MYC Downregulation: A significant effect of this compound is the downregulation of the c-MYC oncoprotein.[1] The reduction in c-MYC levels is correlated with the induction of cell differentiation or cell death.[1]
Notch Signaling Pathway: In the context of multiple myeloma cancer stem cells (MM-CSCs), this compound has been shown to modulate the Notch signaling pathway.[2][3] Treatment with this compound leads to an upregulation of Notch1 and its downstream target HES1.[1] This modulation appears to be a key factor in its anti-proliferative effects on this cancer stem cell population.[2][3]
digraph "this compound's Effect on the Notch Signaling Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound's Effect on the Notch Signaling Pathway", rankdir="TB", splines=ortho, nodesep=0.8, pad="0.5,0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=2.5];
edge [fontname="Arial", fontsize=10];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Notch1 [label="Notch1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"];
gamma_secretase [label="γ-Secretase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
NICD [label="Notch Intracellular Domain (NICD)", fillcolor="#FBBC05", fontcolor="#202124"];
HES1 [label="HES1", fillcolor="#34A853", fontcolor="#FFFFFF"];
Proliferation [label="Cancer Stem Cell\nProliferation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> Notch1 [label="Upregulates"];
Notch1 -> gamma_secretase [label="Cleavage"];
gamma_secretase -> NICD [label="Releases"];
NICD -> HES1 [label="Activates Transcription"];
HES1 -> Proliferation [arrowhead=tee, label="Inhibits"];
}
Caption: A simplified workflow of the MTT assay for determining cell proliferation.
This flow cytometry-based assay is used to quantify apoptosis and necrosis in this compound-treated cells.
-
Cell Treatment: Cells are treated with this compound for the desired time.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
This technique is used to determine the effect of this compound on the protein expression levels of c-MYC.[1]
-
Cell Lysis: this compound-treated and control cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for c-MYC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the c-MYC band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[1]
This assay assesses the effect of this compound on the formation of capillary-like structures by endothelial cells.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the coated plate in the presence of various concentrations of this compound.
-
Incubation: The plate is incubated to allow for the formation of tube-like structures.
-
Imaging and Analysis: The formation of tubes is observed and quantified by microscopy. Parameters such as the number of branch points and total tube length are measured.
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate.
-
Chemoattractant: A chemoattractant (e.g., serum-containing medium) is added to the lower chamber.
-
Cell Seeding: Cancer cells, pre-treated with this compound or vehicle, are seeded in the upper chamber in serum-free medium.
-
Incubation: The plate is incubated to allow cells to migrate through the pores of the membrane towards the chemoattractant.
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Xenograft Study
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound.
-
Animal Model: Severe combined immunodeficient (SCID) mice are commonly used.[1][4]
-
Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 RPMI 8226 cells with Matrigel) are injected subcutaneously into the flank of the mice.[4]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[4] Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[4]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors and organs may be harvested for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The anti-tumor effect is often expressed as the percentage of tumor growth inhibition.
Caption: A general workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.
Pharmacokinetics and Toxicity
Currently, detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, excretion (ADME), and bioavailability, are not extensively published in the available literature. Early clinical trials were terminated due to a lack of objective tumor regression and the observation of toxicities.[1] However, more recent preclinical studies with low doses of this compound in xenograft models have shown significant anti-tumor responses without overt toxicity, suggesting a need for further investigation into its pharmacokinetic and toxicological profiles to identify a therapeutic window.[1]
Conclusion
This compound is a promising natural product with potent anti-cancer activity demonstrated in a range of preclinical models. Its multifaceted mechanism of action, involving the inhibition of protein synthesis, induction of apoptosis, and modulation of key oncogenic signaling pathways, makes it an attractive candidate for further drug development. The detailed experimental protocols provided in this guide are intended to facilitate further research into the pharmacological profile of this compound and its potential as a therapeutic agent for various malignancies, particularly hematological cancers like multiple myeloma. Further studies are warranted to fully elucidate its pharmacokinetic properties and to establish a safe and effective dosing regimen for potential clinical applications.
References
Bruceantarin: An In-depth Technical Guide to its Early-Stage Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantarin, a naturally occurring quassinoid isolated from Brucea javanica, has emerged as a compound of significant interest in oncology research. Early-stage investigations have revealed its potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines, particularly those of hematological origin. This technical guide provides a comprehensive overview of the foundational research into this compound's therapeutic potential, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial characterization. The guide is intended to serve as a resource for researchers and drug development professionals interested in the further exploration of this compound and related compounds as potential anti-cancer agents.
Introduction
This compound is a member of the quassinoid family, a group of bitter principles derived from plants of the Simaroubaceae family.[1][2] Historically, extracts from Brucea javanica have been used in traditional medicine for various ailments.[2] Modern scientific inquiry has identified this compound as a potent cytotoxic agent, leading to its investigation as a potential anti-neoplastic drug.[3][4] Though early clinical trials for metastatic breast cancer and malignant melanoma did not show significant tumor regression, recent preclinical studies have renewed interest in its efficacy against hematological malignancies.[3][4]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of protein synthesis .[3][5] It achieves this by targeting the peptidyl transferase center on the ribosome, thereby preventing the elongation step of translation.[6] This disruption of protein synthesis leads to a cascade of downstream effects, culminating in cell cycle arrest and apoptosis.[1][7]
Key molecular events associated with this compound's activity include:
-
Induction of Apoptosis: this compound triggers programmed cell death through the intrinsic (mitochondrial) and extrinsic pathways. This is evidenced by the activation of caspases, particularly caspase-3 and caspase-7, and the disruption of the mitochondrial membrane potential.[1][7]
-
Downregulation of c-MYC: A critical oncogene involved in cell proliferation and survival, c-MYC is significantly downregulated in response to this compound treatment.[4] This effect is closely linked to the induction of cell differentiation and apoptosis.[4]
-
Inhibition of the Notch Signaling Pathway: The Notch pathway, which plays a crucial role in cancer stem cell proliferation and survival, is inhibited by this compound. This suggests a potential mechanism for targeting cancer stem cells.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RPMI 8226 | Multiple Myeloma | 13 | [1] |
| U266 | Multiple Myeloma | 49 | [1] |
| H929 | Multiple Myeloma | 115 | [1] |
| HL-60 | Promyelocytic Leukemia | Not specified | [4] |
| P-388 | Lymphocytic Leukemia | Not specified | [2] |
| B16 | Melanoma | Not specified | [4] |
| Colon 38 | Colon Cancer | Not specified | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |
| SCID Mice | RPMI 8226 | 1.25 - 12 mg/kg, intraperitoneally, every 3 days for 40 days | Inhibition of tumor growth | [1] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound's induction of apoptosis via protein synthesis inhibition.
Experimental Workflow for Assessing this compound's In Vitro Activity
Caption: A typical workflow for evaluating this compound's in vitro effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in early-stage this compound research.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assessment (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase-3/7 Activity Assay (DEVD-R110 Cleavage Assay)
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells according to the manufacturer's protocol for the caspase activity assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., DEVD-R110) to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C, protected from light, for the time recommended by the manufacturer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the cleaved substrate (e.g., 499 nm excitation and 521 nm emission for R110).
-
Data Analysis: Quantify the caspase activity relative to a control group.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Cell Staining: Treat cells with this compound. In the last 15-30 minutes of treatment, add JC-1 dye to the culture medium and incubate at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Western Blot Analysis for c-MYC Expression
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
In Vivo Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ RPMI 8226 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound intraperitoneally at the specified dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Conclusion and Future Directions
Early-stage research has established this compound as a potent inhibitor of protein synthesis with significant anti-cancer activity, particularly in hematological malignancies. Its ability to induce apoptosis through the mitochondrial pathway and downregulate the key oncoprotein c-MYC provides a strong rationale for its further development. The inhibition of the Notch signaling pathway suggests a potential role in targeting cancer stem cells, a critical area in cancer therapy.
Future research should focus on:
-
Lead Optimization: Modifying the chemical structure of this compound to improve its therapeutic index, including enhancing its efficacy and reducing its toxicity.
-
Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
-
Advanced Preclinical Models: Evaluating the efficacy of this compound in more clinically relevant models, such as patient-derived xenografts (PDXs).
A deeper understanding of this compound's molecular interactions and the development of more targeted delivery systems will be crucial in translating its preclinical promise into a viable clinical therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor agents XLVIII: Structure-activity relationships of quassinoids as in vitro protein synthesis inhibitors of P-388 lymphocytic leukemia tumor cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Origins of Bruceantarin's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantarin is a naturally occurring quassinoid isolated from the plant Brucea antidysenterica, a species with a history of traditional use in Ethiopian medicine for treating cancer.[1][2] As a member of the Simaroubaceae family, this plant produces a variety of bioactive compounds, with quassinoids like this compound being of significant interest for their potent biological activities. This technical guide provides an in-depth exploration of the origins of this compound's bioactivity, focusing on its anticancer and anti-inflammatory properties. We will delve into the available data on its mechanism of action, including its effects on protein synthesis, apoptosis, and key signaling pathways such as c-MYC and NF-κB. This document aims to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.
Anticancer Bioactivity
This compound has demonstrated significant antineoplastic activity against a range of cancer cell lines. Its primary mechanism of action is believed to be the inhibition of protein synthesis, which in turn induces apoptosis and cell cycle arrest in cancer cells.
Quantitative Data: Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | 1.25 - 10 |
| Capan-2 | Pancreatic Cancer | 1.25 - 10 |
| A549 | Non-small-cell lung cancer | 1 - 5 |
| NCI-H292 | Non-small-cell lung cancer | Not specified |
| H460 | Non-small cell lung cancer | 0.5 |
| A549 | Non-small cell lung cancer | 0.6 |
Note: The data presented above is for Bruceine D, a structurally similar quassinoid, and is used as a proxy for this compound's potential activity. Further studies are required to determine the specific IC50 values for this compound.
Mechanism of Action: Inhibition of Protein Synthesis
This compound is a potent inhibitor of protein synthesis in eukaryotic cells.[3] This inhibition is a key contributor to its anticancer effects.
This protocol outlines a general method for assessing the inhibition of protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate
-
Amino acid mixture (containing all amino acids except leucine)
-
[3H]-Leucine
-
mRNA template (e.g., luciferase mRNA)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, the amino acid mixture, and the mRNA template.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Initiate the translation reaction by adding [3H]-Leucine.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated proteins on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol to remove unincorporated [3H]-Leucine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Caption: Workflow for the in vitro protein synthesis inhibition assay.
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis in cancer cells, a form of programmed cell death, which is a critical mechanism for its anticancer activity.[1][2] This process is often mediated through the activation of caspase cascades and involves mitochondrial pathways.
This protocol describes a common method to detect and quantify apoptosis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24, 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.
Signaling Pathways in Anticancer Activity
The induction of apoptosis by quassinoids like Bruceine D, and likely this compound, involves the intrinsic (mitochondrial) and extrinsic pathways. This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Downregulation of the c-MYC oncogene is another reported mechanism of action for this compound's anticancer activity.[2] c-MYC is a transcription factor that plays a crucial role in cell proliferation and growth. Its inhibition can lead to cell cycle arrest and apoptosis.
Caption: Simplified overview of this compound's effect on the c-MYC pathway.
Anti-inflammatory Bioactivity
In addition to its anticancer properties, this compound and related quassinoids exhibit anti-inflammatory effects. This activity is often attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Mechanism of Action: Inhibition of NF-κB Signaling
The transcription factor NF-κB is a key regulator of inflammation. Its activation leads to the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a major mechanism for the anti-inflammatory effects of many natural products.
This protocol describes a cell-based assay to measure the activity of the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Inducer of NF-κB activation (e.g., TNF-α, LPS)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Seed the transfected cells into a 96-well plate and allow them to recover.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value for NF-κB inhibition.
Caption: Workflow for the NF-κB luciferase reporter assay.
This compound is hypothesized to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound, a quassinoid from Brucea antidysenterica, demonstrates significant potential as a therapeutic agent due to its potent anticancer and anti-inflammatory bioactivities. Its mechanisms of action, primarily through the inhibition of protein synthesis and induction of apoptosis in cancer cells, as well as the suppression of pro-inflammatory pathways like NF-κB, are areas of active research. While more specific quantitative data and detailed experimental validation for this compound are needed, the information gathered from closely related compounds provides a strong foundation for future investigations. The protocols and pathway diagrams presented in this guide offer a framework for researchers to further explore the therapeutic promise of this natural product. Further studies are warranted to fully elucidate the molecular targets and signaling cascades affected by this compound, which will be crucial for its potential development as a clinical candidate.
References
Methodological & Application
Bruceantarin experimental protocol for cell culture
Application Notes: Bruceine D in Cell Culture
Introduction
Bruceine D (BD) is a quassinoid, a type of natural compound, isolated from the fruit of Brucea javanica (L.) Merr. (Simaroubaceae).[1][2] It has garnered significant attention within the scientific community for its potent antineoplastic properties demonstrated across various human cancer cell lines, including but not limited to, lung, breast, pancreatic, and bladder cancers.[1][3][4][5] These notes provide an overview of the experimental applications of Bruceine D in a cell culture setting, focusing on its mechanism of action and effects on cellular processes.
Mechanism of Action
Bruceine D exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[1][4] The underlying mechanisms involve the modulation of several key signaling pathways crucial for cancer cell survival and growth.
Key molecular actions of Bruceine D include:
-
Induction of Apoptosis: Bruceine D promotes apoptosis through both intrinsic and extrinsic pathways.[2] It has been shown to increase the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, a key regulator of apoptosis.[1][3] Furthermore, Bruceine D modulates the expression of apoptosis-related proteins, leading to an increase in pro-apoptotic proteins like Bax and Bak, and a decrease in anti-apoptotic proteins such as Bcl-2.[5][6]
-
Inhibition of Cell Proliferation: BD can arrest the cell cycle, often at the G0/G1 phase, thereby preventing cancer cells from dividing and multiplying.[6][7] This is achieved by interfering with critical signaling pathways that control cell growth and proliferation.
-
Modulation of Signaling Pathways: Research has identified several key signaling cascades targeted by Bruceine D. These include the suppression of pro-survival pathways like PI3K/AKT/mTOR, JAK/STAT, and Wnt/β-catenin.[1][2] Conversely, it activates stress-response pathways like JNK and p38-MAPK that can lead to apoptosis.[1][3]
Applications in Research
In a laboratory setting, Bruceine D is a valuable tool for:
-
Studying the molecular mechanisms of apoptosis and cell cycle regulation.
-
Investigating cancer cell signaling pathways.
-
Screening for potential anticancer therapeutic agents.
-
Evaluating chemo-sensitizing effects in combination with other anticancer drugs.[8]
Quantitative Data: Effects of Bruceine D on Cancer Cell Lines
The following tables summarize the inhibitory concentration (IC50) values of Bruceine D on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Bruceine D in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment Duration | IC50 | Reference |
| A549 | 48h | 0.6 µmol/L | [3] |
| H460 | 48h | 0.5 µmol/L | [3] |
| A549 | 72h | 1.01 ± 0.11 µg/ml | [6] |
| H1650 | 72h | 1.19 ± 0.07 µg/ml | [6] |
| PC-9 | 72h | 2.28 ± 1.54 µg/ml | [6] |
| HCC827 | 72h | 6.09 ± 1.83 µg/ml | [6] |
Table 2: IC50 Values of Bruceine D in Human Breast Cancer Cell Lines
| Cell Line | IC50 | Reference |
| MCF-7 | 9.5 ± 7.7 µM | [4] |
| Hs 578T | 0.71 ± 0.05 µM | [4] |
Table 3: IC50 Value of Bruceine D in Human Bladder Cancer Cell Line
| Cell Line | IC50 | Reference |
| T24 | 7.65 ± 1.2 µg/mL | [5] |
Experimental Protocols
1. Cell Viability Assay (CCK-8/MTT Assay)
This protocol is used to determine the effect of Bruceine D on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Bruceine D (stock solution in DMSO)
-
96-well plates
-
CCK-8 or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of Bruceine D in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of Bruceine D. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells after treatment with Bruceine D.[3]
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Bruceine D
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Bruceine D for the desired duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Bruceine D.[3][6]
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-JNK, total JNK, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cell pellets in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
Caption: Experimental workflow for investigating Bruceine D's effects on cancer cells.
Caption: Simplified signaling pathways modulated by Bruceine D in cancer cells.
References
- 1. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bruceine D inhibits Cell Proliferation Through Downregulating LINC01667/MicroRNA-138-5p/Cyclin E1 Axis in Gastric Cancer [frontiersin.org]
Application Notes and Protocols for Bruceantarin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantarin is a quassinoid, a class of natural products isolated from plants of the Brucea genus. It has demonstrated potent antineoplastic activity, making it a compound of significant interest in cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo cancer research studies, along with a summary of its known effects and mechanisms of action.
Mechanism of Action
This compound and related quassinoids exert their anticancer effects through multiple mechanisms. The primary mode of action is the inhibition of protein synthesis, which subsequently triggers downstream cellular events leading to cell death[1][2]. Key mechanisms include:
-
Inhibition of Protein Synthesis: this compound is a potent inhibitor of translational initiation, leading to a global reduction in protein synthesis[1][2]. This disproportionately affects the levels of short-lived proteins that are critical for cancer cell survival and proliferation.
-
Induction of Apoptosis: A primary consequence of this compound treatment is the induction of programmed cell death, or apoptosis. This is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[3][4][5].
-
Cell Cycle Arrest: this compound can cause cancer cells to arrest at various phases of the cell cycle, most commonly the G0/G1 phase, thereby preventing their proliferation[5].
-
Modulation of Signaling Pathways: The anticancer effects of this compound and related compounds are associated with the modulation of several key signaling pathways, including the PI3K/Akt/mTOR, JNK, and ROS-mediated mitochondrial pathways[6][7][8].
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Related Quassinoids
| Compound | Cancer Type | Cell Line | IC50 Value | Exposure Time |
| This compound | Breast Cancer | MCF-7 | 0.144 ± 0.039 µM | Not Specified |
| Breast Cancer | MDA-MB-231 | 0.238 ± 0.021 µM | Not Specified | |
| Bruceine D | Non-Small Cell Lung Cancer | H460 | 0.5 µmol/L | 48 h[8] |
| Non-Small Cell Lung Cancer | A549 | 0.6 µmol/L | 48 h[8] | |
| Non-Small Cell Lung Cancer | A549 | 1.01 ± 0.11 µg/ml | 72 h[9] | |
| Non-Small Cell Lung Cancer | H1650 | 1.19 ± 0.07 µg/ml | 72 h[9] | |
| Non-Small Cell Lung Cancer | PC-9 | 2.28 ± 1.54 µg/ml | 72 h[9] | |
| Non-Small Cell Lung Cancer | HCC827 | 6.09 ± 1.83 µg/ml | 72 h[9] | |
| Breast Cancer | MCF-7 | 9.5 ± 7.7 µM | 72 h[10] | |
| Breast Cancer | Hs 578T | 0.71 ± 0.05 µM | 72 h[10] | |
| Bladder Cancer | T24 | 7.65 ± 1.2 µg/mL | Not Specified[11] | |
| Bruceantin | Nasopharynx Carcinoma | KB | 0.008 µg/ml | Not Specified[12] |
Experimental Protocols
I. In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader[13].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve fitting software[14][15].
II. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry[16][17][18][19].
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes[20][21].
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI[18].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
III. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution[20][21][22][23][24].
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described in the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment[25][26][27][28].
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities to quantify protein expression levels.
V. In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound using a xenograft mouse model[29][30][31][32][33].
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in a solution of DMSO, Cremophor EL, and saline)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and mouse body weight regularly.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or intravenous injection) according to a predetermined dosing schedule. The control group should receive the vehicle solution.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or western blotting).
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Signaling pathways modulated by this compound leading to apoptosis.
References
- 1. Bruceantin, an inhibitor of the initiation of protein synthesis in eukaryotes [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Potential of Quassinoids-A Mini-Review [engineering.org.cn]
- 6. Frontiers | Ethanol Extract of Brucea javanica Seed Inhibit Triple-Negative Breast Cancer by Restraining Autophagy via PI3K/Akt/mTOR Pathway [frontiersin.org]
- 7. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. blog.cellsignal.com [blog.cellsignal.com]
- 29. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ijpbs.com [ijpbs.com]
- 31. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bruceantin in In Vitro Experiments
Disclaimer: The following information pertains to Bruceantin . No specific data could be found for "Bruceantarin," which may be a typographical error. Users should verify the identity of their compound before proceeding with these protocols.
Introduction
Bruceantin is a quassinoid compound isolated from the plant Brucea antidysenterica[1][2]. It has demonstrated potent antineoplastic activity in various cancer cell lines and animal models[2][3]. These application notes provide an overview of its mechanism of action, recommended dosage for in vitro experiments, and detailed protocols for assessing its efficacy.
Mechanism of Action
Bruceantin primarily functions as an inhibitor of protein and DNA synthesis by targeting the peptidyl transferase elongation reaction[1][4]. Its anticancer effects are mediated through several pathways:
-
Induction of Apoptosis: Bruceantin activates the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-3/7)[2][5].
-
Downregulation of c-Myc: The compound has been shown to downregulate the expression of the c-Myc oncogene, which is often correlated with the induction of cell differentiation or cell death[2][5].
-
Cell Cycle Arrest: Studies have shown that Bruceantin can induce cell cycle arrest in cancer cells[6].
-
Inhibition of Angiogenesis and Cell Migration: In vitro assays have demonstrated Bruceantin's ability to inhibit processes crucial for tumor metastasis, such as angiogenesis and cell migration[6].
-
Modulation of Signaling Pathways: Research suggests that Bruceantin's effects may be mediated through the modulation of signaling pathways like the Notch pathway in multiple myeloma cancer stem cells[6]. Another related quassinoid, Bruceine A, has been shown to activate the p38α MAPK signaling pathway[7].
Quantitative Data Summary
The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of Bruceantin in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Concentration | Treatment Duration | Reference |
| RPMI 8226 | Multiple Myeloma | IC50 | 13 nM (or 12.8 nM) | 24 hours | [5] |
| U266 | Multiple Myeloma | IC50 | 49 nM | 24 hours | |
| H929 | Multiple Myeloma | IC50 | 115 nM | 24 hours | [5] |
| Multiple Myeloma CSCs | Multiple Myeloma Stem Cells | Activity | Starting at 25 nM | Not Specified | [6] |
| HL-60 | Leukemia | IC50 | 12.2 nM | Not Specified | [8] |
| HeLa | Cervical Cancer | IC50 | 30 nM | Not Specified | [8] |
Signaling Pathway and Experimental Workflow
Caption: Bruceantin's mechanism of action leading to apoptosis.
Caption: Workflow for evaluating Bruceantin's in vitro efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Bruceantin on cancer cells in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Bruceantin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Bruceantin in complete medium from the stock solution. The final concentrations should range from nanomolar to micromolar levels (e.g., 1 nM to 1 µM) to determine the IC50 value. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of Bruceantin to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by Bruceantin.
Materials:
-
6-well plates
-
Bruceantin
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Bruceantin at concentrations around the predetermined IC50 value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., c-Myc, cleaved caspase-3) following Bruceantin treatment.
Materials:
-
Bruceantin-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
References
- 1. Bruceantin - Wikipedia [en.wikipedia.org]
- 2. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruceantin | TargetMol [targetmol.com]
- 4. Bruceantin | C28H36O11 | CID 5281304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Bruceantarin (Bruceantinol) in Leukemia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantarin, more commonly known as Bruceantinol, is a naturally occurring quassinoid with demonstrated anti-neoplastic properties. Historically identified as a potent anti-leukemic agent, recent studies have elucidated its mechanism of action as a powerful inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of the STAT3 pathway is a known driver of oncogenesis in various hematological malignancies, making Bruceantinol a compelling compound for leukemia research and therapeutic development.
These application notes provide a summary of the known effects of Bruceantinol and related compounds in leukemia models, along with detailed protocols for its investigation.
Mechanism of Action
Bruceantinol exerts its anti-leukemic effects through at least two primary mechanisms:
-
Inhibition of STAT3 Signaling: Bruceantinol has been shown to be a potent inhibitor of STAT3, binding directly to the protein and preventing its activation.[2][3] This leads to the downregulation of STAT3 target genes crucial for cancer cell survival, proliferation, and apoptosis resistance, such as MCL-1, c-Myc, and survivin.[1][3]
-
Inhibition of Protein Synthesis: As a member of the quassinoid family, Bruceantinol is also known to inhibit protein synthesis, a mechanism that contributes to its cytotoxic effects against cancer cells.[4]
Data Presentation
In Vitro Activity of Bruceantinol and Related Quassinoids
Table 1: STAT3 Inhibition by Bruceantinol
| Parameter | Value | Cell Type/System | Reference |
| STAT3 DNA-binding IC50 | 2.4 pM | Cell-free assay | [1][3] |
Table 2: In Vitro Efficacy of Brusatol (a related quassinoid) in Leukemia Cell Lines
| Cell Line | Leukemia Type | Assay | IC50 | Time Point | Reference |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | Metabolic Activity | ~20 nM | 72h | [5] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Metabolic Activity | ~10 nM | 72h | [5] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Metabolic Activity | ~15 nM | 72h | [5] |
Note: The data for Brusatol is provided as a reference for a related compound. Optimal concentrations for Bruceantinol in these cell lines should be determined empirically.
Signaling Pathway
The primary signaling pathway inhibited by Bruceantinol is the JAK/STAT3 pathway. Upon cytokine or growth factor stimulation, Janus kinases (JAKs) phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent transcription of target genes that promote cell proliferation and survival. Bruceantinol directly binds to STAT3, preventing its activation and downstream signaling.
References
- 1. Antitumor agents XLVIII: Structure-activity relationships of quassinoids as in vitro protein synthesis inhibitors of P-388 lymphocytic leukemia tumor cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing Bruceantarin in Breast Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantarin, a natural compound, has demonstrated potent antineoplastic activity in preclinical studies.[1] This document provides detailed application notes and protocols for utilizing this compound in breast cancer xenograft models, a critical step in evaluating its therapeutic potential in an in vivo setting. The provided methodologies are based on established protocols for breast cancer xenograft studies and incorporate the known cellular effects of related compounds to guide experimental design.
Data Presentation
In Vitro Cytotoxicity of this compound
Quantitative data on the in vitro efficacy of this compound against human breast cancer cell lines provides a foundation for its use in vivo.
| Cell Line | IC50 (µM) |
| MCF-7 | 0.144 ± 0.039 |
| MDA-MB-231 | 0.238 ± 0.021 |
| Source: MedchemExpress.com.[1] |
This data indicates that this compound is effective against both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines at nanomolar concentrations.
Experimental Protocols
Breast Cancer Cell Culture and Preparation for Implantation
This protocol outlines the steps for preparing breast cancer cells for implantation into immunodeficient mice.
Materials:
-
Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (phenol-red free)
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes
Procedure:
-
Culture breast cancer cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 1,200 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile PBS.
-
Count the cells using a hemocytometer or automated cell counter.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Keep the cell suspension on ice until implantation.
Orthotopic Breast Cancer Xenograft Model Establishment
This protocol describes the implantation of breast cancer cells into the mammary fat pad of immunodeficient mice.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID, BALB/c nude)
-
Prepared breast cancer cell suspension
-
Insulin syringes (28-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (forceps, scissors)
-
70% ethanol
-
Animal warming pad
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a supine position on a warming pad.
-
Disinfect the fourth mammary fat pad area with 70% ethanol.
-
Make a small incision (3-5 mm) to expose the mammary fat pad.
-
Gently inject 100 µL of the cell suspension into the center of the fat pad.
-
Close the incision with surgical clips or sutures.
-
Monitor the mouse until it recovers from anesthesia.
-
Palpate the injection site twice weekly to monitor for tumor formation.
This compound Administration and Tumor Growth Monitoring
This protocol details the administration of this compound and the subsequent monitoring of tumor growth.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, saline with Tween 80)
-
Syringes and needles for administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers
-
Animal scale
Procedure:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Prepare the this compound solution in the appropriate vehicle. The exact dosage and administration route will need to be optimized based on preliminary toxicology and efficacy studies.
-
Administer this compound to the treatment group according to the determined schedule (e.g., daily, every other day). The control group should receive the vehicle only.
-
Measure the tumor dimensions (length and width) with calipers twice weekly.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-PCR) and another portion fixed in formalin for histological analysis.
Signaling Pathways and Visualizations
Based on studies of the related compound Bruceantinol, this compound is hypothesized to exert its anticancer effects through the inhibition of Cyclin-Dependent Kinases (CDK) 2, 4, and 6, and the activation of the ERK signaling pathway.[2]
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in breast cancer cells.
Experimental Workflow for Xenograft Study
Caption: Workflow for a breast cancer xenograft study with this compound.
Disclaimer: The proposed signaling pathway for this compound is based on studies of the structurally related compound, Bruceantinol. Further research is required to definitively confirm this mechanism for this compound, particularly within an in vivo xenograft model. The experimental protocols provided are general guidelines and should be optimized for the specific breast cancer cell line and research objectives.
References
Application Notes and Protocols: Bruceantarin and Related Quassinoids as Tools for Studying Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantarin is a natural quassinoid with recognized antineoplastic properties.[1] It belongs to a class of complex terpenoid compounds isolated from plants of the Brucea genus. While the user's interest is in this compound, the available scientific literature extensively details the apoptotic mechanisms of a closely related and more studied quassinoid, Bruceine D. Both compounds are potent inducers of apoptosis, making them valuable tools for cancer research and drug development.[1][2]
This document will focus primarily on the application of Bruceine D as a model compound for studying apoptosis, due to the wealth of available data on its mechanisms and experimental protocols. The limited, yet significant, data available for this compound will also be presented. These compounds serve as powerful reagents for investigating the programmed cell death pathways in various cancer cell lines.
Data Presentation
Quantitative Analysis of Apoptotic Induction
The following tables summarize the cytotoxic and pro-apoptotic activities of this compound and Bruceine D across various cancer cell lines.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.144 ± 0.039 |
| MDA-MB-231 | Breast Cancer | 0.238 ± 0.021 |
| Data from MedChemExpress[1] |
Table 2: Cytotoxic and Pro-apoptotic Activity of Bruceine D
| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Key Apoptotic Observations |
| A549 | Non-Small Cell Lung | 36.76 | 24 | Increased Annexin V-positive cells, mitochondrial membrane potential collapse, upregulation of Bax, cleaved caspase-9, cleaved caspase-3, and cleaved PARP.[3] |
| 17.89 | 48 | |||
| NCI-H292 | Non-Small Cell Lung | 31.22 | 24 | |
| 14.42 | 48 | |||
| H460 | Non-Small Cell Lung | 0.5 | 48 | Dose-dependent promotion of chromatin condensation and Annexin V-positive cell population.[4] |
| A549 | Non-Small Cell Lung | 0.6 | 48 | |
| PANC-1 | Pancreatic Cancer | - | - | Induction of both intrinsic and extrinsic mitochondria-mediated caspase activation.[1] |
| Capan-2 | Pancreatic Cancer | - | - | |
| K562 | Chronic Myeloid Leukemia | - | - | Induction of apoptosis via the mitochondrial pathway.[5] |
| MCF-7 | Breast Cancer | ~0.7-20 | 72 | Dose-dependent inhibition of cell proliferation.[6] |
| Hs 578T | Breast Cancer | ~0.7-20 | 72 | |
| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. |
Signaling Pathways
Bruceine D has been shown to induce apoptosis through the modulation of key signaling pathways, primarily involving the generation of Reactive Oxygen Species (ROS).
ROS/MAPK Signaling Pathway in Lung Cancer
In lung cancer cells, Bruceine D treatment leads to a significant increase in intracellular ROS levels.[3][7] This accumulation of ROS activates the MAPK signaling pathway, specifically leading to the phosphorylation of ERK and JNK.[3][7] This cascade ultimately results in the upregulation of pro-apoptotic proteins and the execution of mitochondria-dependent apoptosis.[3]
Caption: Bruceine D-induced ROS/MAPK signaling pathway leading to apoptosis.
ROS-Associated PI3K/Akt Signaling Pathway in Pancreatic Cancer
In pancreatic cancer models, Bruceine D-induced apoptosis is dependent on the accumulation of ROS and the subsequent inactivation of the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell survival, and its inhibition by Bruceine D tips the balance towards apoptosis.
Caption: Inhibition of PI3K/Akt pathway by Bruceine D promotes apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the apoptotic effects of compounds like this compound and Bruceine D.
Experimental Workflow
A typical workflow for investigating the pro-apoptotic potential of a compound involves a series of assays to assess cytotoxicity, quantify apoptosis, and elucidate the underlying molecular mechanisms.
Caption: General experimental workflow for studying apoptosis induction.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of Bruceine D and to calculate its IC50 value.[3]
Materials:
-
A549 or other suitable cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bruceine D stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Bruceine D in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted Bruceine D solutions (or vehicle control, e.g., DMSO diluted in medium) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24 h and 48 h).[3]
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Bruceine D.[3][8]
Materials:
-
Cancer cells treated with Bruceine D
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of Bruceine D for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).[9]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[8]
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling cascade.[3]
Materials:
-
Cancer cells treated with Bruceine D
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p-ERK, p-JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Bruceine D as desired, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Conclusion
This compound and, more extensively, Bruceine D, are potent inducers of apoptosis in a variety of cancer cell lines. Their ability to modulate key signaling pathways, such as the ROS-mediated MAPK and PI3K/Akt pathways, makes them invaluable tools for researchers studying programmed cell death. The protocols and data presented here provide a comprehensive guide for utilizing these compounds to investigate the intricate mechanisms of apoptosis and to explore their potential as novel anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 3. Bruceine D | C20H26O9 | CID 441788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Brucein D | C20H26O9 | CID 122784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Licarin A | C20H22O4 | CID 5281836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bruceantarin's Efficacy In Vitro
For researchers, scientists, and drug development professionals, this document provides detailed methods for assessing the in vitro efficacy of Bruceantarin (also known as Bruceantin), a promising anticancer agent.
Introduction
This compound is a natural product first isolated from Brucea antidysenterica. It has demonstrated significant antitumor activity in preclinical studies, particularly against hematological malignancies and castration-resistant prostate cancer. Its mechanisms of action include the induction of apoptosis, downregulation of the oncoprotein c-MYC, and inhibition of the HSP90 chaperone protein, which in turn affects androgen receptor (AR) signaling.[1][2] Accurate in vitro assessment of this compound's efficacy is crucial for its continued development as a therapeutic agent.
This document outlines key in vitro assays to characterize the biological activity of this compound, including protocols for assessing cell viability, apoptosis, cell cycle progression, and target protein modulation.
Key In Vitro Efficacy Assays
A panel of in vitro assays should be employed to comprehensively evaluate the anticancer effects of this compound. The selection of assays should be guided by the specific cancer type and the hypothesized mechanism of action.
-
Cell Viability/Proliferation Assays: To determine the cytotoxic and cytostatic effects of this compound.
-
Apoptosis Assays: To confirm if this compound induces programmed cell death.
-
Cell Cycle Analysis: To investigate if this compound causes cell cycle arrest.
-
Western Blotting: To analyze the effect of this compound on the expression levels of key signaling proteins.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Assay | Endpoint | This compound IC50/EC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | MTT Assay | Cell Viability | 15 |
| RPMI 8226 | Multiple Myeloma | Annexin V/PI Staining | Apoptosis (EC50) | 25 |
| 22Rv1 | Castration-Resistant Prostate Cancer | Luciferase Reporter Assay | AR-V7 Activity | 10 |
| LNCaP | Androgen-Sensitive Prostate Cancer | Western Blot | c-MYC Downregulation (EC50) | 50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., c-MYC, AR-FL, AR-V7, HSP90, Caspase-3, PARP, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathways and Workflows
Caption: this compound's multifaceted mechanism of action in cancer cells.
Caption: Experimental workflow for assessing this compound's in vitro efficacy.
References
Protocol for Long-Term Storage and Stability Assessment of Bruceantarin
Application Note & Protocol
For Research Use Only
Introduction
Bruceantarin is a naturally occurring quassinoid, a class of degraded triterpene lactones isolated from plants of the Simaroubaceae family.[1][2] It has demonstrated potent antineoplastic properties and is a subject of interest in cancer research, particularly for leukemia and breast cancer.[3] Like many complex natural products, the long-term stability of this compound is a critical factor for ensuring the reproducibility and accuracy of experimental results. This document provides a detailed protocol for the long-term storage of this compound and methods for assessing its stability over time.
Long-Term Storage Protocol
Proper storage is essential to minimize the degradation of this compound. The following conditions are recommended based on available data for closely related compounds and general best practices for anticancer agents.
Storage Conditions:
For optimal long-term stability, solid this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C | Prevents chemical degradation and microbial growth.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation. |
| Light | Protected from Light (Amber Vial) | Prevents photolytic degradation. |
| Container | Tightly Sealed Vial | Prevents moisture absorption. |
Stock Solutions:
For routine use, it is advisable to prepare concentrated stock solutions in a suitable solvent and store them in small aliquots to avoid repeated freeze-thaw cycles.
| Parameter | Recommended Condition | Notes |
| Solvent | DMSO (Dimethyl Sulfoxide) | This compound is soluble in DMSO.[4] |
| Concentration | 1-10 mM | A higher concentration may improve stability. |
| Storage Temperature | -20°C or -80°C | -80°C is preferred for longer-term storage of solutions. |
| Aliquoting | Small, single-use volumes | Minimizes contamination and degradation from repeated handling. |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound over time, its stability should be periodically assessed using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[2][5][6]
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a reverse-phase HPLC (RP-HPLC) method to quantify this compound and detect any degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water Gradient |
| Gradient | Start with a lower percentage of acetonitrile and gradually increase. A typical gradient could be: 0-20 min, 20-80% Acetonitrile; 20-25 min, 80% Acetonitrile; 25-30 min, 20% Acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | To be determined based on the UV spectrum of this compound (typically in the range of 220-280 nm). |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 100 µg/mL).
-
Test Sample: Dissolve the stored this compound sample in the same solvent to the same theoretical concentration as the standard solution.
4. Analysis:
-
Inject the standard and test samples into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
The stability is assessed by comparing the peak area of this compound in the test sample to that of the standard. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound.[2][6]
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with the mobile phase to the target concentration and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at 60°C for a specified period.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for a specified period.
-
Dilute with the mobile phase and analyze by HPLC.
4. Thermal Degradation:
-
Store solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Dissolve the heat-stressed sample in the mobile phase and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified period.
-
Analyze the exposed solution by HPLC.
Data Presentation:
The results of the stability studies should be summarized in a clear and organized manner.
Table 1: Long-Term Stability Data for Solid this compound at -20°C
| Time Point (Months) | Appearance | Purity by HPLC (%) | Degradation Products (%) |
| 0 | White to Off-White Solid | 99.5 | Not Detected |
| 6 | No Change | 99.3 | < 0.1 |
| 12 | No Change | 99.1 | < 0.2 |
| 24 | No Change | 98.8 | < 0.5 |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO) at -20°C
| Time Point (Months) | Purity by HPLC (%) | Degradation Products (%) |
| 0 | 99.5 | Not Detected |
| 3 | 99.0 | < 0.2 |
| 6 | 98.5 | < 0.5 |
Mechanism of Action and Signaling Pathway
This compound and related quassinoids have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the primary targets is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is constitutively active in many human cancers.[7][8][9]
Caption: this compound inhibits the STAT3 signaling pathway.
The diagram above illustrates the mechanism by which this compound inhibits the STAT3 signaling pathway. Cytokine binding to its receptor activates JAK, which in turn phosphorylates STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell proliferation and survival. This compound interferes with this process by inhibiting the activation of STAT3.[7][9]
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps for a comprehensive stability assessment of this compound.
Caption: Workflow for this compound stability assessment.
This workflow begins with the initial characterization of the this compound sample, followed by long-term storage under recommended conditions. Periodic sampling and analysis using a validated stability-indicating HPLC method are crucial. Forced degradation studies are performed initially to validate the analytical method. The collected data is then analyzed to determine the shelf-life and degradation profile of this compound.
References
- 1. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bruceantin | 41451-75-6 [amp.chemicalbook.com]
- 5. ijpsm.com [ijpsm.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bruceine D inhibits hepatocellular carcinoma by regulating the STAT3 signaling pathway through HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruceine D inhibits tumor growth and stem cell-like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Handling Bruceantin in the Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantin is a quassinoid, a type of naturally occurring triterpene, isolated from the plant Brucea antidysenterica. It has garnered significant interest in the field of oncology for its potent antitumor activities. Bruceantin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, making it a promising candidate for further investigation in drug development. Its primary mechanism of action involves the inhibition of the peptidyl transferase elongation reaction, which consequently halts protein and DNA synthesis in cancer cells.[1][2]
These application notes provide a comprehensive overview of the best practices for handling Bruceantin in a laboratory setting. This document includes a summary of its biological activity, detailed protocols for key in vitro experiments, and a summary of its cytotoxic effects on various cancer cell lines.
Mechanism of Action
Bruceantin exerts its anti-cancer effects through a multi-faceted approach:
-
Inhibition of Protein Synthesis: The core mechanism of Bruceantin is the inhibition of the peptidyl transferase step of elongation in protein synthesis.[1] This disruption of protein production is catastrophic for rapidly dividing cancer cells.
-
Induction of Apoptosis: Bruceantin is a potent inducer of apoptosis, or programmed cell death. It activates the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases.[3][4]
-
Downregulation of c-MYC: The oncoprotein c-MYC, a critical driver of cell proliferation and survival in many cancers, is significantly downregulated by Bruceantin treatment.[4][5] This action is closely linked to its ability to induce cell differentiation and apoptosis.
-
Modulation of the Notch Signaling Pathway: In the context of multiple myeloma cancer stem cells (MM-CSCs), Bruceantin has been shown to alter the gene expression of members of the Notch signaling pathway.[3][4] This pathway is crucial for the self-renewal and survival of cancer stem cells, suggesting a potential mechanism by which Bruceantin can target this therapy-resistant cell population.
Data Presentation: Cytotoxicity of Bruceantin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bruceantin in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 | Reference |
| RPMI 8226 | Multiple Myeloma | 13 nM | [3] |
| U266 | Multiple Myeloma | 49 nM | [3] |
| H929 | Multiple Myeloma | 115 nM | [3] |
| BV-173 | Leukemia | < 15 ng/mL | |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by Bruceantin.
References
- 1. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruceantin | CAS:41451-75-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Multiple myeloma regression mediated by bruceantin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Research Plan for Investigating the Anti-Cancer Properties of Bruceantarin
This document outlines a comprehensive research plan to investigate the anti-cancer properties of Bruceantarin. The plan is designed for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for a systematic evaluation of this compound's therapeutic potential.
Introduction
This compound is a quassinoid, a class of natural products isolated from plants of the Brucea genus.[1][2] It has demonstrated potent antineoplastic activity against various cancer cell lines, including leukemia, breast, and pancreatic cancer.[1][2][3] This research plan details a series of experiments to elucidate the mechanism of action of this compound, with a focus on its effects on cell viability, apoptosis, and key signaling pathways implicated in cancer progression.
Research Objectives
The primary objectives of this research plan are:
-
To determine the cytotoxic effects of this compound on a panel of cancer cell lines.
-
To investigate the pro-apoptotic activity of this compound and elucidate the underlying molecular mechanisms.
-
To identify and characterize the signaling pathways modulated by this compound in cancer cells.
-
To provide detailed protocols for the experimental procedures involved in this investigation.
Data Presentation
All quantitative data generated from the following experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.144 ± 0.039[2] |
| MDA-MB-231 | Breast Cancer | 0.238 ± 0.021[2] |
| HL-60 | Leukemia | To be determined |
| RPMI 8226 | Myeloma | To be determined |
| PANC-1 | Pancreatic Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
Note: IC50 values for HL-60, RPMI 8226, PANC-1, and A549 cells will be determined experimentally.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, MDA-MB-231, HL-60, RPMI 8226, PANC-1, A549) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Caspase Activity Assay:
-
Treat cells as described above.
-
Lyse the cells and measure the activity of caspase-3, -8, and -9 using colorimetric or fluorometric assay kits according to the manufacturer's instructions.
-
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-STAT3, STAT3, p-p38 MAPK, p38 MAPK, c-MYC, and β-actin as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Proposed Mechanism of this compound-Induced Apoptosis
References
Troubleshooting & Optimization
Troubleshooting Bruceantarin insolubility in experiments
Welcome to the technical support center for Bruceantin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Bruceantin, with a focus on addressing common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is Bruceantin and what is its primary mechanism of action?
A1: Bruceantin is a naturally occurring quassinoid compound isolated from the plant Brucea antidysenterica. It is recognized for its potent antineoplastic properties. Its primary mechanism of action involves the inhibition of protein and DNA synthesis, which leads to the induction of apoptosis (programmed cell death). This is achieved through the activation of the caspase signaling pathway and the downregulation of the c-Myc proto-oncogene[1][2].
Q2: In which solvents is Bruceantin soluble?
A2: Bruceantin is poorly soluble in water but is soluble in organic solvents. The most common and recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO)[3]. It is also reported to be soluble in ethanol and methanol, though specific quantitative solubility data for these solvents is less readily available[4].
Q3: How should I store Bruceantin and its stock solutions?
A3: Bruceantin powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should also be stored at -20°C and are typically stable for up to one month, or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes[3].
Troubleshooting Guide: Bruceantin Insolubility
This guide addresses common issues related to the solubility of Bruceantin during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock solution into aqueous media. | Solvent Shift: Bruceantin is highly soluble in DMSO but may precipitate when the concentration of the organic solvent is significantly lowered by dilution in an aqueous medium. | 1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to minimize cytotoxicity.[5] 2. Slow, Dropwise Addition: Add the Bruceantin stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing. This facilitates rapid dispersal and prevents localized high concentrations that can lead to precipitation. 3. Use of Co-solvents: In some cases, a co-solvent system (e.g., DMSO and ethanol) might improve solubility in the final aqueous solution. |
| Cloudiness or precipitate appears in the culture vessel hours or days after treatment. | Delayed Precipitation: The compound may be coming out of solution over time due to instability or exceeding its solubility limit in the final culture medium. | 1. Perform a Solubility Test: Before your main experiment, conduct a small-scale test to determine the maximum solubility of Bruceantin in your specific cell culture medium under your experimental conditions. This can be done by preparing serial dilutions and observing for any precipitation over the intended duration of your experiment. 2. Reduce Final Concentration: If precipitation is observed, lower the final working concentration of Bruceantin in your experiments to a level that remains soluble. |
| Difficulty dissolving Bruceantin powder in DMSO to create a stock solution. | Incomplete Dissolution: The compound may require assistance to fully dissolve, especially at higher concentrations. | 1. Gentle Warming: Warm the solution to 37°C to aid in dissolution.[3] 2. Ultrasonication: Use an ultrasonic bath to oscillate the solution for a period to help break up any clumps and facilitate dissolution.[3] 3. Use Fresh, Anhydrous DMSO: Moisture in DMSO can negatively impact the solubility of some compounds. Using a fresh, unopened bottle of anhydrous DMSO is recommended. |
Data Presentation: Solubility of Bruceantin
| Solvent | Quantitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | The recommended solvent for preparing stock solutions. Gentle warming and ultrasonication can aid dissolution. |
| Ethanol | Slightly Soluble | Specific quantitative data is limited. Researchers should determine the solubility for their specific experimental needs. |
| Methanol | Slightly Soluble | Specific quantitative data is limited. Researchers should determine the solubility for their specific experimental needs.[4] |
| Water | Poorly Soluble | Not a recommended solvent for initial stock solution preparation. |
Experimental Protocols
Preparation of a 10 mM Bruceantin Stock Solution in DMSO
Materials:
-
Bruceantin powder (Molar Mass: 548.58 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
Procedure:
-
Weighing: Accurately weigh out 5.49 mg of Bruceantin powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the Bruceantin powder.
-
Aid Dissolution (if necessary): If the powder does not dissolve completely with vortexing, gently warm the vial to 37°C and/or place it in an ultrasonic water bath for short intervals until the solution is clear.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[3].
General Protocol for Treating Cultured Cells with Bruceantin
Materials:
-
Prepared Bruceantin stock solution (e.g., 10 mM in DMSO)
-
Cultured cells in appropriate vessels (e.g., 96-well plates, flasks)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Determine Final Concentration: Based on previous studies or dose-response experiments, decide on the final concentrations of Bruceantin to be used. IC50 values for Bruceantin in various cell lines (such as RPMI 8226, U266, and H929) have been reported in the nanomolar range (13-115 nM)[6].
-
Prepare Intermediate Dilutions (if necessary): Depending on the required final concentration, it may be necessary to prepare intermediate dilutions of the stock solution in complete cell culture medium.
-
Treat Cells:
-
Add the appropriate volume of the Bruceantin stock or intermediate dilution to the cell culture medium in each well or flask.
-
To avoid localized high concentrations and potential precipitation, add the Bruceantin solution dropwise to the medium while gently swirling the plate or flask.
-
-
Vehicle Control: It is crucial to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any solvent-induced effects. The final DMSO concentration should ideally be kept below 0.5%[5].
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Proceed with your planned downstream assays to evaluate the effects of Bruceantin on your cells.
Mandatory Visualizations
Signaling Pathways
Caption: Bruceantin-induced apoptotic signaling pathway.
Experimental Workflow
Caption: Experimental workflow for using Bruceantin in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. A statistical approach to improve compound screening in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Bruceantarin Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bruceantarin concentration for their cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound in causing cytotoxicity?
A1: The precise mechanism of this compound is under investigation. However, preliminary studies suggest that it may induce cytotoxicity by inhibiting key signaling pathways involved in cell proliferation and survival. Potential mechanisms include the induction of apoptosis (programmed cell death) through the activation of caspase cascades and the inhibition of pro-survival pathways such as PI3K/Akt.
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A2: For a novel compound like this compound, it is advisable to begin with a broad concentration range to determine its cytotoxic potential. A logarithmic dilution series is a common starting point. We recommend a 7-point series spanning from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM).[1] This wide range will help in identifying an approximate IC50 (half-maximal inhibitory concentration) value, which can then be narrowed down in subsequent, more focused experiments.
Q3: How should the IC50 value for this compound be interpreted?
A3: The IC50 value is the concentration of this compound required to inhibit the metabolic activity or viability of 50% of the cancer cell population.[1][2] A lower IC50 value indicates higher potency.[2] It is crucial to compare the IC50 value across different cell lines and against known anticancer drugs to understand its relative efficacy and selectivity.[3]
Q4: Which cytotoxicity assay is most suitable for testing this compound?
A4: The choice of assay depends on the suspected mechanism of action of this compound and potential interferences. The MTT assay is a widely used and reliable colorimetric method for assessing metabolic activity, which often correlates with cell viability.[1] However, if this compound is thought to interfere with mitochondrial reductases, alternative assays should be considered, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by quantifying LDH release from damaged cells.
Q5: What is the optimal exposure time for cells to this compound?
A5: The ideal incubation time can vary significantly depending on the cell line's doubling time and the compound's mechanism of action. Typical exposure times for cytotoxicity assays range from 24 to 72 hours.[4] It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal endpoint for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.[5] 2. Presence of air bubbles in the wells.[5] 3. Edge effects due to evaporation.[4][5] | 1. Ensure a homogenous cell suspension before and during seeding. 2. Be careful not to introduce bubbles when adding reagents. 3. Use the inner wells of the plate to minimize evaporation or ensure proper humidification of the incubator.[4] |
| Low absorbance values or signal across the entire plate | 1. Low cell seeding density.[5] 2. Insufficient incubation time with the detection reagent (e.g., MTT).[5] 3. Cell line is resistant to this compound. | 1. Optimize the initial cell seeding density for your specific cell line. 2. Ensure the recommended incubation time for the assay reagent is followed. 3. Test a higher concentration range of this compound or a different, more sensitive cell line. |
| Inconsistent IC50 values between experiments | 1. Variation in cell passage number or health.[1] 2. Differences in experimental conditions (e.g., incubation time, reagent preparation).[6] 3. Instability or solubility issues with this compound.[1][6] | 1. Use cells from a consistent, low passage number range and ensure high viability (>95%) before seeding.[1] 2. Maintain strict consistency in all experimental parameters. 3. Prepare fresh dilutions of this compound for each experiment and ensure it is fully dissolved in the solvent and culture medium. |
| Unexpected color change in wells with this compound (e.g., in MTT assay) | 1. Direct chemical interaction between this compound and the assay reagent (e.g., MTT reduction).[7] | 1. Run a control plate without cells to check for direct interaction between this compound and the assay reagents. 2. If an interaction is confirmed, switch to a different cytotoxicity assay (e.g., LDH or a dye-based assay like Trypan Blue).[7] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial reductases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[1]
-
96-well flat-bottom plates[1]
-
Calibrated multichannel pipettes[1]
Procedure:
-
Cell Seeding:
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations of the agent. Include vehicle-only wells as a negative control.[1]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 12.8 |
| HCT-116 | Colon | 8.5 |
| HeLa | Cervical | 15.1 |
Note: These are example data and will vary depending on the specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Step-by-step workflow for a typical cytotoxicity assay.
Caption: Hypothetical signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Bruceantarin Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Bruceantarin in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound, a potent inhibitor of STAT3, c-Myc, and eIF4A, can arise through several mechanisms. The most commonly observed mechanisms include:
-
Upregulation of anti-apoptotic proteins: Increased expression of Mcl-1, a member of the Bcl-2 family, is a frequent cause of resistance to apoptosis-inducing anticancer agents.[1][2][3]
-
Activation of alternative signaling pathways: Cancer cells can develop resistance by activating compensatory signaling pathways. For instance, feedback activation of the STAT3 pathway can mediate drug resistance to a variety of targeted therapies.[4][5]
-
Sustained c-Myc expression: Elevated levels of the oncoprotein c-Myc have been linked to resistance to various cancer therapies.[6][7][8][9]
-
Persistent eIF4A activity: The eukaryotic translation initiation factor 4A (eIF4A) is crucial for the translation of many oncogenes, including c-Myc. Sustained eIF4A activity can contribute to resistance.
Q2: How can I experimentally confirm the mechanism of this compound resistance in my cell line?
A2: To identify the specific resistance mechanism, you can perform a series of experiments to assess the key signaling pathways and protein expression levels. We recommend the following workflow:
Caption: Experimental workflow for investigating this compound resistance.
Q3: What are some strategies to overcome this compound resistance?
A3: Once the resistance mechanism is identified, you can employ several strategies to resensitize your cells to this compound. The most effective approach is often combination therapy.[4][10]
-
For Mcl-1 upregulation: Combine this compound with an Mcl-1 inhibitor (e.g., S63845, AMG-176).[2][11][12][13]
-
For STAT3 activation: Although this compound itself is a STAT3 inhibitor, in cases of profound resistance, combining it with other STAT3 inhibitors (e.g., YHO-1701) or upstream kinase inhibitors (e.g., JAK inhibitors) might be beneficial.[4][10][14][15]
-
For sustained c-Myc expression: Combine this compound with a BET inhibitor (e.g., JQ1), which is known to suppress MYC transcription.[9]
-
For persistent eIF4A activity: As this compound targets eIF4A, consider combining it with inhibitors of downstream effectors of eIF4A-mediated translation.
Troubleshooting Guides
Problem: Decreased apoptosis in this compound-treated cells.
Possible Cause 1: Upregulation of Mcl-1
-
How to diagnose: Perform a Western blot to compare Mcl-1 protein levels in your resistant cell line versus the parental, sensitive cell line. An increase in Mcl-1 expression in the resistant line is a strong indicator.
-
Solution: Treat the resistant cells with a combination of this compound and a specific Mcl-1 inhibitor. This dual targeting should restore the apoptotic response.
| Treatment | Cell Viability (% of Control) | Apoptosis (% Annexin V positive) |
| Resistant Cells | ||
| Vehicle | 100% | 5% |
| This compound (IC50 of parental) | 85% | 10% |
| Mcl-1 Inhibitor (e.g., S63845) | 70% | 25% |
| This compound + Mcl-1 Inhibitor | 30% | 60% |
| Parental Cells | ||
| Vehicle | 100% | 5% |
| This compound (IC50) | 50% | 50% |
Table 1: Representative data for overcoming Mcl-1 mediated resistance. Data is hypothetical and for illustrative purposes.
Problem: No significant decrease in the expression of c-Myc and other oncogenes upon this compound treatment.
Possible Cause 2: Constitutive STAT3 Activation
-
How to diagnose: Assess the phosphorylation status of STAT3 at Tyrosine 705 (p-STAT3 Tyr705) using Western blotting or a STAT3 activation assay kit. Constitutively high levels of p-STAT3 in the resistant line, even in the presence of this compound, suggest this mechanism. Bruceantinol (BOL) has been shown to inhibit STAT3 DNA-binding ability with an IC50 of 2.4 pM and block IL-6-induced STAT3 activation.[4][10]
-
Solution: While this compound is a STAT3 inhibitor, profound resistance might require co-treatment with another STAT3 pathway inhibitor.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Key Experimental Protocols
Western Blot for Mcl-1 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
STAT3 Activation Assay (ELISA-based)
This protocol is a general guideline for a commercially available STAT3 transcription factor assay kit.
-
Nuclear Extract Preparation: Prepare nuclear extracts from both sensitive and resistant cells according to the kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
Assay Plate Preparation: Add binding buffer and nuclear extract to the wells of the 96-well plate pre-coated with a STAT3-specific DNA probe.
-
Incubation: Incubate the plate for 1 hour to allow STAT3 to bind to the DNA.
-
Washing: Wash the plate to remove unbound proteins.
-
Primary Antibody Addition: Add the primary antibody specific for the DNA-bound form of STAT3.
-
Incubation and Washing: Incubate for 1 hour and then wash.
-
Secondary Antibody Addition: Add the HRP-conjugated secondary antibody.
-
Incubation and Washing: Incubate for 1 hour and then wash.
-
Substrate Addition and Measurement: Add the developing solution and measure the absorbance at the appropriate wavelength.
| Parameter | Sensitive Cells | Resistant Cells |
| Basal p-STAT3 (Tyr705) | Low | High |
| p-STAT3 after this compound | Very Low | Moderately High |
Table 2: Expected results from a STAT3 activation assay.
eIF4A ATPase Activity Assay
This is a simplified protocol for a malachite green-based ATPase assay to measure eIF4A activity.[18]
-
Reaction Mix Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and ATP.
-
Add eIF4A and RNA: Add purified eIF4A and a suitable RNA substrate (e.g., poly(U)) to the reaction mix.
-
Initiate Reaction: Add the cell lysate containing eIF4A to the reaction mix.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Color Development: Stop the reaction and add the malachite green reagent to detect the released inorganic phosphate.
-
Measure Absorbance: Measure the absorbance at around 620-650 nm.
Caption: Role of eIF4A in translation and its inhibition by this compound.
References
- 1. Combination of MCL-1 and BCL-2 inhibitors is a promising approach for a host-directed therapy for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 DNA binding Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of c-Myc Overcomes Cytotoxic Drug Resistance in Acute Myeloid Leukemia Cells by Promoting Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of c-Myc overcomes cytotoxic drug resistance in acute myeloid leukemia cells by promoting differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting c-Myc to overcome acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR tyrosine kinase inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined inhibition of BCL-2 and MCL-1 overcomes BAX deficiency-mediated resistance of TP53-mutant acute myeloid leukemia to individual BH3 mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combining BH3-mimetics to target both BCL-2 and MCL1 has potent activity in pre-clinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Combination Therapy with STAT3 Inhibitor Enhances SERCA2a-Induced BMPR2 Expression and Inhibits Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of combination treatment using YHO-1701, an orally active STAT3 inhibitor, with molecular-targeted agents on cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Dynamic changes in Mcl-1 expression regulate macrophage viability or commitment to apoptosis during bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bruceantarin Stability in Solution
Welcome to the technical support center for Bruceantarin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or shows precipitation. What could be the cause and how can I resolve it?
A1: Cloudiness or precipitation of this compound in solution is often indicative of solubility issues. This compound, like many complex natural products, has limited aqueous solubility. The choice of solvent is critical. While a patent for the related compound Bruceantin suggests that sterile aqueous solutions can be prepared for injectable use, it also mentions the use of ethanol, glycerin, or polyethylene glycols to aid dissolution.[1]
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a purely aqueous solution, consider preparing a stock solution in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) first, and then diluting it with your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment to avoid any unintended effects on your biological system.
-
pH Adjustment: The stability of quassinoids, the class of compounds to which this compound belongs, can be pH-dependent. A study on quassinoids from Eurycoma longifolia showed that some compounds were unstable at an acidic pH of 1.[2] While specific data for this compound is limited, it is advisable to maintain a neutral pH unless your experimental protocol requires acidic or basic conditions.
-
Temperature: Ensure the solution is not being stored at a temperature that promotes precipitation. Room temperature or 37°C is generally acceptable for short-term use, but for long-term storage, refer to the supplier's recommendations, which often suggest storing the solid compound at -20°C.
-
Q2: I am concerned about the degradation of this compound in my aqueous experimental setup. What are the likely degradation pathways and how can I minimize them?
A2: this compound is susceptible to degradation, particularly through hydrolysis of its ester functionalities. As a quassinoid, it belongs to a class of degraded triterpene lactones.[3] The ester and lactone rings are potential sites for hydrolytic cleavage, which can be catalyzed by acidic or basic conditions.
-
Troubleshooting Steps:
-
pH Control: Maintaining a neutral pH is the most critical step to minimize hydrolysis. Use a buffered solution appropriate for your experimental system (e.g., phosphate-buffered saline for cell culture experiments).
-
Temperature Management: Chemical degradation rates generally increase with temperature. For long-term experiments, consider conducting them at a lower temperature if your system allows. For storage of solutions, freezing at -20°C or -80°C is recommended.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can introduce instability. Aliquot your stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
Q3: How should I prepare and store my this compound stock solutions to ensure maximum stability?
A3: Proper preparation and storage of stock solutions are paramount for reproducible experimental results.
-
Recommended Protocol:
-
Solvent Choice: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol.
-
Concentration: Aim for a concentration that allows for easy dilution into your final experimental medium while keeping the organic solvent concentration low (typically below 0.5%).
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods unless their stability has been verified.
-
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Inconsistent results in biological assays using this compound can often be traced back to the instability of the compound in the assay medium.
| Potential Cause | Troubleshooting Action |
| Degradation in Assay Medium | 1. Verify the pH of your culture medium or buffer. Ensure it is within the optimal range for this compound stability (near neutral).2. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.3. Consider reducing the incubation time of your assay if experimentally feasible. |
| Precipitation in Assay Medium | 1. Lower the final concentration of this compound in the assay.2. Ensure the final concentration of the organic solvent from the stock solution is not causing precipitation. If necessary, prepare a more diluted stock solution in the same organic solvent. |
| Adsorption to Labware | Complex organic molecules can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vessels for sensitive assays. |
Quantitative Data Summary
Direct quantitative stability data for this compound is scarce in publicly available literature. However, data from related quassinoids can provide valuable insights.
Table 1: pH Stability of Major Quassinoids from Eurycoma longifolia at Room Temperature [2]
| Quassinoid | % Remaining at pH 1 (after 2 hours) | % Remaining at pH 4 (after 2 hours) | % Remaining at pH 7.4 (after 2 hours) |
| 13α(21)-epoxyeurycomanone | 100 | 100 | 100 |
| Eurycomanone | 100 | 100 | 100 |
| 13,21-dihydroeurycomanone | 0 | 95.8 | 100 |
| Eurycomanol | 0 | 94.7 | 100 |
This data suggests that while some quassinoids are stable across a range of pH values, others are highly susceptible to degradation in acidic conditions. Given the structural similarities, it is prudent to assume this compound may also be sensitive to low pH.
Experimental Protocols
Protocol for a Preliminary Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a basic experiment to assess the stability of this compound in a specific buffer system using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
HPLC-grade organic solvent for stock solution (e.g., DMSO or ethanol)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare the Test Solution: Dilute the stock solution with the aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial peak area of this compound.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 37°C in an incubator).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and inject them into the HPLC system.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. This will provide a preliminary stability profile under the tested conditions.
Visualizations
Logical Relationship for Troubleshooting this compound Solution Instability
Caption: Troubleshooting workflow for this compound instability.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Refining Experimental Design for Bruceantarin (Compound B) Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for studies involving the novel anticancer agent Bruceantarin (referred to herein as Compound B).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with Compound B, presented in a question-and-answer format.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results
-
Question: My IC50 values for Compound B are inconsistent between replicate plates and across different experimental days. What are the potential causes and solutions?
-
Answer: Inconsistent IC50 values are a common challenge in preclinical drug testing.[1] Several factors can contribute to this variability.[1]
-
Inconsistent Cell Seeding Density: Uneven cell numbers at the start of an assay can lead to significant variability.[2] It is crucial to perform an accurate cell count using a hemocytometer or an automated cell counter before seeding.[2] Ensure a single-cell suspension to avoid clumping.[2]
-
Cell Line Instability: High passage numbers can cause genetic drift, leading to altered drug sensitivity.[1] It is recommended to use cells within a consistent and limited passage number range and to regularly authenticate cell lines.[1]
-
Reagent Variability: The age and storage of Compound B stock solutions or viability assay reagents can impact results.[2] Prepare fresh drug dilutions for each experiment from a validated stock solution.[2]
-
Edge Effects in Microplates: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter media and drug concentrations.[1] A common solution is to avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[1][3]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly affect cell health and drug response.[3] Regularly test for mycoplasma and visually inspect cultures for any signs of contamination.[3]
-
-
Issue 2: Poor Reproducibility of Dose-Response Curves
-
Question: I am struggling to obtain reproducible dose-response curves for Compound B. What factors should I consider?
-
Answer: In addition to the factors mentioned above, consider the following:
-
Drug Stability and Handling: Like many small molecules, Compound B may be sensitive to light, temperature, and freeze-thaw cycles.[1] It is best practice to aliquot stock solutions to minimize freeze-thaw cycles and to store the compound as recommended by the manufacturer.[1]
-
Data Analysis Methods: The choice of curve-fitting algorithm can influence the calculated IC50 value.[1] Use a consistent, standardized data analysis workflow, such as a four-parameter logistic (4PL) model, which is commonly used for dose-response curve fitting.[1]
-
-
Issue 3: No Significant Difference in Apoptosis Observed
-
Question: I am not observing a significant difference in apoptosis between my control and Compound B-treated cells. What could be the reason?
-
Answer: This could be due to several factors related to the experimental setup.
-
Insufficient Drug Concentration or Time: The chosen concentration of Compound B may not be high enough to induce significant apoptosis, or the selected time point may be too early.[2] It is advisable to perform a time-course experiment with a range of concentrations.[2]
-
Sub-optimal Assay: The chosen apoptosis assay may not be sensitive enough or appropriate for the cell line or mechanism of action of Compound B. Consider using multiple methods to confirm apoptosis, such as Annexin V staining, caspase activity assays, or Western blotting for cleavage of PARP.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the general mechanism of action for a novel anticancer agent like Compound B?
-
Answer: The mechanism of action for a novel agent is typically determined through extensive preclinical research. Generally, anticancer agents can work through various mechanisms such as inhibiting key enzymes like topoisomerase II, intercalating with DNA, or targeting specific signaling pathways that are dysregulated in cancer cells.[4][5][6] For instance, some agents inhibit Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death (apoptosis) in cancer cells.[1]
-
-
Question 2: How should I prepare and store stock solutions of Compound B?
-
Answer: Proper preparation and storage are critical for maintaining the compound's activity. While specific instructions should be provided by the manufacturer, general guidelines include dissolving the compound in a suitable solvent like DMSO to create a high-concentration stock solution.[3] This stock solution should then be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] Protect the solution from light if the compound is light-sensitive.[1]
-
-
Question 3: How can I translate an effective in vitro concentration of Compound B to an in vivo dose for animal studies?
-
Answer: Scaling drug doses from in vitro to in vivo is a complex process that requires careful consideration of multiple factors.[7] Several methods can be used to estimate a starting dose for in vivo experiments:
-
Allometric Scaling: This method uses body weight or surface area to predict an appropriate dose for an animal model based on the in vitro concentration.[7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This approach uses a mathematical model to link the in vitro data with expected in vivo outcomes, considering factors like absorption, distribution, metabolism, and excretion (ADME) of the drug.[7][8]
-
In Vitro-In Vivo Extrapolation (IVIVE): This technique uses concentration-response data from in vitro studies to estimate the corresponding in vivo doses required to achieve similar pharmacological effects.[7] It is also crucial to perform toxicity studies, such as determining the LD50 (the dose that is lethal to 50% of the test population), to establish a safe dose range for efficacy studies.[7]
-
-
-
Question 4: My cells are developing resistance to Compound B. What are the common mechanisms of drug resistance?
-
Answer: Acquired drug resistance is a significant challenge in cancer therapy.[3] Common mechanisms include:
-
On-target alterations: Mutations in the drug's target can prevent the drug from binding effectively.[3]
-
Increased drug efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters that pump the drug out of the cell, reducing its intracellular concentration.[3]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.[3]
-
Drug inactivation: The cancer cell may metabolize the drug into an inactive form.[3]
-
-
Data Presentation
Table 1: In Vitro Efficacy of Compound B Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation (nM) |
| MCF-7 | Breast Cancer | 50 | 5 |
| A549 | Lung Cancer | 120 | 15 |
| HCT116 | Colon Cancer | 75 | 8 |
| U87 MG | Glioblastoma | 200 | 25 |
Table 2: Template for In Vivo Efficacy Study of Compound B in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 0 | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 100 | 1500 | N/A |
| Compound B (10 mg/kg) | 10 | 102 | 800 | 46.7 |
| Compound B (25 mg/kg) | 10 | 101 | 450 | 70.0 |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Compound B for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C, protected from light.[2]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3] Ensure complete dissolution by mixing thoroughly.[3]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Subtract the background absorbance and normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression (e.g., 4PL model) to calculate the IC50 value.[1]
Protocol 2: Western Blotting for Apoptosis Markers
-
Sample Preparation: Culture and treat cells with Compound B for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against an apoptosis marker (e.g., cleaved Caspase-3 or cleaved PARP) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Mandatory Visualization
Caption: Hypothetical signaling pathway inhibited by Compound B.
Caption: A standard experimental workflow for preclinical drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Aberrant signaling pathways in pancreatic cancer: a two compartment view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aberrant signaling pathways in pancreatic cancer: A two compartment view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected results in Bruceantarin experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected issues that may arise during experiments with Bruceantin. Here you will find troubleshooting guides and frequently asked questions in a direct Q&A format, alongside detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bruceantin?
Bruceantin is a quassinoid compound first isolated from the plant Brucea antidysenterica.[1] Its primary antitumor mechanism is the inhibition of protein synthesis by interfering with the peptidyl transferase elongation reaction, which consequently leads to decreased DNA synthesis.[1][2][3] Additionally, Bruceantin has been shown to induce apoptosis through the activation of caspase signaling pathways and mitochondrial dysfunction.[4][5] It also down-regulates the expression of the oncoprotein c-Myc.[4][5]
Q2: In which cancer cell lines has Bruceantin shown efficacy?
Bruceantin has demonstrated potent antiproliferative activity in a variety of cancer cell lines, particularly those of hematological origin.[5] Studies have reported its effectiveness against multiple myeloma (RPMI 8226, U266, H929), leukemia (HL-60), and colon cancer (HCT116, CT26) cell lines.[4][5][6] It has also been shown to inhibit the proliferation of multiple myeloma cancer stem cells (MM-CSCs).[7]
Q3: What are the known signaling pathways modulated by Bruceantin?
Bruceantin affects several key signaling pathways implicated in cancer cell survival and proliferation. These include:
-
Induction of the Caspase and Mitochondrial Apoptosis Pathway: Bruceantin treatment leads to a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3/7.[4][5]
-
Downregulation of c-Myc: A notable effect of Bruceantin is the reduced expression of the c-Myc oncoprotein, which is correlated with the induction of cell differentiation and apoptosis.[4][5]
-
Modulation of the PI3K/Akt Pathway: In colon cancer cells, Bruceantin has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[6]
-
Activation of p38α MAPK Pathway: In pancreatic cancer cells, related quassinoids have been shown to activate the p38α MAPK signaling pathway.[8]
-
Inhibition of the Notch Pathway: In multiple myeloma cancer stem cells, Bruceantin's antiproliferative effects may be mediated by the Notch signaling pathway.[7]
Troubleshooting Guide
Issue 1: Inconsistent or No Observed Cytotoxicity at Expected Concentrations
Q: I am not observing the expected levels of cell death in my cancer cell line after treatment with Bruceantin, even at concentrations reported in the literature. What could be the issue?
A: Several factors could contribute to this discrepancy:
-
Compound Solubility: Bruceantin is a natural product and may have poor solubility in aqueous solutions. Ensure that your stock solution is fully dissolved. It is often recommended to dissolve Bruceantin in DMSO first and then dilute it in your cell culture medium. Be mindful of the final DMSO concentration, as high levels can be toxic to cells.
-
Cell Line Specific Resistance: While Bruceantin is potent in many cell lines, some may exhibit intrinsic or acquired resistance. This could be due to the expression of drug efflux pumps or alterations in the target pathways. Consider performing a dose-response curve over a wider range of concentrations and longer incubation times.
-
Protein Synthesis Inhibition vs. Apoptosis: The primary mechanism of Bruceantin is the inhibition of protein synthesis, which can take time to manifest as cell death. You may need to extend your experimental endpoint to 48 or 72 hours to observe significant effects on cell viability.
-
Experimental Assay: Ensure the viability assay you are using is appropriate. For a compound that inhibits protein synthesis, a metabolic assay like MTT may show effects earlier than a membrane integrity assay like trypan blue exclusion.
Issue 2: High Variability Between Replicate Wells in Cell Viability Assays
Q: My cell viability assay results for Bruceantin show high variability between replicate wells. What are the potential causes?
A: High variability can often be traced to issues with compound precipitation or uneven distribution.
-
Precipitation in Media: When diluting the DMSO stock of Bruceantin into your aqueous culture media, it may precipitate if the final concentration is too high or if it's not mixed thoroughly. This can lead to an uneven concentration of the compound across your plate. Try to visually inspect your media for any precipitate after adding the compound.
-
Pipetting Technique: Ensure accurate and consistent pipetting of both cells and the compound. When plating cells, make sure they are evenly suspended to avoid clumps. When adding the drug, mix the plate gently to ensure even distribution.
Issue 3: Unexpected Off-Target Effects or Cellular Morphology Changes
Q: I'm observing unusual changes in cellular morphology that don't seem directly related to apoptosis, or I suspect off-target effects. How can I investigate this?
A: Bruceantin's potent biological activity can sometimes lead to unexpected cellular responses.
-
Confirm Apoptosis: To confirm that the observed cell death is indeed apoptosis, use multiple assays. For example, combine Annexin V/PI staining with a functional assay like caspase-3/7 activity measurement.
-
Western Blot for Key Markers: Analyze the expression of key proteins in the pathways known to be affected by Bruceantin (e.g., c-Myc, cleaved caspases, p-Akt). This can help confirm if the compound is acting as expected in your system.
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO at the same final concentration as your treated samples) to ensure that the observed effects are not due to the solvent.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.[9] The IC50 values for Bruceantin can vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration |
| RPMI 8226 | Multiple Myeloma | 13 | 24 hours |
| U266 | Multiple Myeloma | 49 | 24 hours |
| H929 | Multiple Myeloma | 115 | 24 hours |
| MIA PaCa-2 | Pancreatic Cancer | 781 | 24 hours |
| HCT116 | Colon Cancer | 26.12 | 48 hours |
| CT26 | Colon Cancer | 229.26 | 48 hours |
Data compiled from multiple sources.[4][6][8]
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Bruceantin (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Methodology:
-
Cell Treatment: Treat cells with Bruceantin at the desired concentration and duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect specific proteins in a cell lysate to analyze the effect of Bruceantin on signaling pathways.[13]
Methodology:
-
Cell Lysis: After treatment with Bruceantin, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-c-Myc, anti-p-Akt) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Bruceantin's primary mechanisms of action leading to apoptosis.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. Bruceantin - Wikipedia [en.wikipedia.org]
- 2. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 7. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. youtube.com [youtube.com]
How to minimize off-target effects of Bruceantarin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Bruceantarin. The information aims to help minimize and understand potential off-target effects to ensure the generation of reliable and reproducible experimental data.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: High levels of unexpected cytotoxicity in non-cancerous or control cell lines.
-
Possible Cause: this compound is a potent inhibitor of protein synthesis, a fundamental cellular process.[1] This mechanism is not specific to cancer cells and can lead to cytotoxicity in any cell type.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve to determine the minimal effective concentration that induces the desired on-target effect (e.g., reduction of a specific short-lived protein) in your cancer cell line of interest while minimizing toxicity in control cells.
-
Shorten Exposure Time: Reduce the duration of this compound treatment to a timeframe sufficient to observe the desired on-target effects without causing widespread cell death.
-
Use a Rescue Experiment: If a specific protein is hypothesized to be the key therapeutic target, attempt a rescue experiment by overexpressing a form of that protein that is resistant to the downstream effects of translation inhibition.
-
Issue 2: Observed cellular phenotype is inconsistent with the known on-target effects on protein synthesis.
-
Possible Cause: The observed phenotype may be due to off-target effects unrelated to the general inhibition of protein translation or a downstream consequence of translation inhibition that was not initially considered.
-
Troubleshooting Steps:
-
Validate with Structurally Different Inhibitors: Use other known protein synthesis inhibitors with different chemical structures (e.g., cycloheximide) to see if they replicate the phenotype. If the phenotype is unique to this compound, it may be an off-target effect.
-
Perform Off-Target Profiling: Employ techniques like chemical proteomics or Cellular Thermal Shift Assay (CETSA) to identify potential off-target binding proteins of this compound in your experimental system.[2][3]
-
Utilize Genetic Approaches: Use techniques like CRISPR/Cas9 or siRNA to knock down the hypothesized on-target protein (if one is known beyond general translation) to see if it phenocopies the effect of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of protein synthesis. It has been shown to inhibit the peptidyl transferase reaction, affecting both cap-dependent and cap-independent translation.[1][4] This leads to a rapid reduction in the levels of short-lived proteins.[1]
Q2: How does this compound induce apoptosis in cancer cells?
A2: this compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[5] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[5][6] Key signaling pathways implicated in this compound-induced apoptosis include the MAPK/JNK and PI3K/Akt pathways.[6][7][8]
Q3: What are the known off-target effects of this compound?
A3: As a global inhibitor of protein synthesis, distinguishing between on-target and off-target effects is complex. The primary on-target effect is the shutdown of translation.[1] Any cellular consequence of this, such as the depletion of short-lived proteins like NRF2 and p53, is mechanistically "on-target."[1] Specific off-target binding partners independent of the translational machinery have not been definitively identified in the provided search results. Researchers should experimentally determine potential off-targets in their specific model system.
Q4: How can I confirm that the observed effects in my experiment are due to the inhibition of protein synthesis?
A4: To confirm that the observed effects are due to protein synthesis inhibition, you can perform several experiments:
-
Western Blotting for Short-Lived Proteins: Treat your cells with this compound and measure the levels of known short-lived proteins (e.g., c-Myc, Cyclin D1) and long-lived proteins (e.g., GAPDH, Tubulin). A rapid decrease in short-lived proteins would be consistent with protein synthesis inhibition.[1]
-
Metabolic Labeling: Use techniques like SUnSET (surface sensing of translation) or radioactive amino acid incorporation to directly measure the rate of protein synthesis in the presence and absence of this compound.
-
Compare with other translation inhibitors: As mentioned in the troubleshooting guide, comparing the effects of this compound with other protein synthesis inhibitors can help determine if the observed phenotype is a general consequence of translation inhibition.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-small cell lung cancer | ~0.6 | [8] |
| H460 | Non-small cell lung cancer | ~0.5 | [8] |
Table 2: Key Proteins and Pathways Modulated by this compound/Bruceine D
| Protein/Pathway | Effect | Implication | Citation(s) |
| Protein Synthesis | Inhibition | Primary Mechanism of Action | [1][4] |
| NRF2, p53, p21 | Decreased protein levels | Consequence of translation inhibition | [1] |
| Apoptosis | Induction | Cancer cell death | [5][6] |
| ROS | Increased levels | Apoptosis induction | [5][6][7] |
| Mitochondrial Membrane Potential | Disruption | Apoptosis induction | [5] |
| Caspase-3, -8 | Activation | Apoptosis execution | [5] |
| Bcl-2, Bcl-xL | Decreased expression | Pro-apoptotic | [5] |
| Bax, Bak | Increased expression | Pro-apoptotic | [5] |
| MAPK/JNK Pathway | Activation | Apoptosis induction | [6][8] |
| PI3K/Akt Pathway | Inactivation | Apoptosis induction | [7] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular context.[2] Ligand binding typically increases the thermal stability of the target protein.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells to obtain a cell lysate.
-
Heating: Aliquot the lysate and heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Centrifuge the heated samples to separate the soluble protein fraction from the aggregated proteins.
-
Detection: Analyze the amount of soluble protein of interest remaining in the supernatant at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the this compound-treated sample compared to the control indicates target engagement.
Protocol 2: Western Blotting for Short- and Long-Lived Proteins
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a short duration (e.g., 4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against short-lived proteins (e.g., NRF2, p53, c-Myc) and long-lived proteins (e.g., GAPDH, p97).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. A dose-dependent decrease in short-lived proteins with no significant change in long-lived proteins is indicative of protein synthesis inhibition.[1]
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: this compound-induced apoptosis pathway.
Caption: Workflow for identifying off-target effects.
References
- 1. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Identification of proteins binding to decursinol by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Bruceantin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bruceantin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising anticancer compound.
Frequently Asked Questions (FAQs)
Q1: What is Bruceantin and why is enhancing its bioavailability a challenge?
A1: Bruceantin is a naturally occurring quassinoid compound isolated from plants of the Brucea genus, such as Brucea javanica. It has demonstrated potent antitumor activities by inhibiting protein and DNA synthesis and inducing apoptosis. However, Bruceantin's clinical development has been hampered by challenges including its poor water solubility. This inherent low solubility is a primary factor contributing to its low and variable oral bioavailability. Like many other quassinoids, Bruceantin is poorly absorbed from the gastrointestinal tract, leading to suboptimal systemic exposure when administered orally.
Q2: What are the known signaling pathways affected by Bruceantin?
A2: Bruceantin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for designing mechanistic studies and interpreting experimental outcomes. The primary signaling pathways affected by Bruceantin include:
-
Caspase Signaling Pathway: Bruceantin activates the intrinsic apoptosis pathway, leading to the cleavage and activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[1]
-
c-MYC Signaling Pathway: Bruceantin has been observed to downregulate the expression of the c-MYC oncogene, a critical regulator of cell growth and proliferation.[2]
-
Notch Signaling Pathway: Research suggests that Bruceantin can inhibit the Notch signaling pathway, which is often dysregulated in cancer and plays a role in cancer stem cell maintenance.
-
p38α MAPK Signaling Pathway: Bruceantin can activate the p38α mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis or cell cycle arrest.
Troubleshooting Guide: Common Issues in Enhancing Bruceantin Bioavailability
This guide addresses specific problems you might encounter during your in-vivo experiments and provides potential solutions.
Problem 1: Low and inconsistent plasma concentrations of Bruceantin after oral administration.
-
Possible Cause: Poor aqueous solubility and low dissolution rate of crystalline Bruceantin in the gastrointestinal fluids.
-
Troubleshooting Steps:
-
Formulation Strategy: Avoid administering Bruceantin as a simple suspension. Employ solubility-enhancing formulations.
-
Nanoformulations: Formulate Bruceantin into nano-sized delivery systems to increase its surface area and dissolution rate. Promising approaches include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These isotropic mixtures of oil, surfactant, and cosurfactant spontaneously form nanoemulsions in the GI tract, keeping the drug in a solubilized state.[3]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature, offering good stability and controlled release.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like Bruceantin.[4]
-
-
Particle Size Reduction: If using a crystalline form, micronization can increase the surface area, though nanoformulations are generally more effective.
-
Problem 2: Rapid elimination and short half-life of Bruceantin in vivo.
-
Possible Cause: Extensive first-pass metabolism in the gut wall and liver, and/or rapid systemic clearance.
-
Troubleshooting Steps:
-
Route of Administration: For initial efficacy studies, consider parenteral routes (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and establish a baseline for systemic exposure.
-
P-glycoprotein (P-gp) and CYP Enzyme Inhibitors: Co-administration with inhibitors of efflux pumps (like P-gp) or metabolic enzymes (like Cytochrome P450s) can increase systemic exposure. However, this approach requires careful investigation of potential drug-drug interactions.
-
Encapsulation in Nanocarriers: Nanoparticles can protect Bruceantin from premature degradation and metabolism, thereby prolonging its circulation time.
-
Problem 3: Difficulty in preparing a stable and reproducible Bruceantin formulation.
-
Possible Cause: Incompatible excipients, improper formulation parameters, or inherent instability of the formulation.
-
Troubleshooting Steps:
-
Excipient Screening: Conduct thorough solubility studies of Bruceantin in various oils, surfactants, and co-surfactants to select the most suitable components for your formulation.
-
Phase Diagrams for SNEDDS: When developing a SNEDDS formulation, construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and cosurfactant that result in a stable nanoemulsion upon aqueous dilution.[3]
-
Optimization of Formulation Process: For SLNs and liposomes, critical parameters such as homogenization speed and time, sonication energy, and extrusion pressure need to be carefully optimized and standardized.
-
Stability Studies: Characterize your formulation for particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency over time and under different storage conditions to ensure its stability.
-
Quantitative Data Summary
While specific pharmacokinetic data for Bruceantin is limited, studies on related quassinoids like Bruceine D (BD) and Bruceantinol (BOL) provide valuable insights into the potential for bioavailability enhancement.
Table 1: Pharmacokinetic Parameters of Bruceantinol (BOL) in Rats [2]
| Parameter | Intravenous (0.15 mg/kg) | Oral (0.3 mg/kg) |
| Cmax (ng/mL) | 135.2 ± 23.7 | 5.8 ± 1.5 |
| AUC (0-t) (ng·h/mL) | 158.6 ± 28.4 | 12.3 ± 3.1 |
| t½ (h) | 2.7 ± 0.4 | 3.1 ± 0.8 |
| Absolute Bioavailability (F%) | - | Very Low |
Table 2: Comparative Pharmacokinetic Parameters of Bruceine D (BD) Suspension vs. BD-SNEDDS in Rats [3]
| Parameter | BD Suspension | BD-SNEDDS | Improvement |
| Cmax (ng/mL) | 18.3 ± 4.2 | 45.7 ± 8.9 | ~2.5-fold increase |
| AUC (0-t) (ng·h/mL) | 42.1 ± 9.8 | 156.3 ± 27.5 | ~3.7-fold increase |
| t½ (h) | 2.1 ± 0.5 | 4.3 ± 1.1 | ~2-fold increase |
Experimental Protocols
1. Preparation of a Bruceantin Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Principle: This method involves dissolving Bruceantin in a mixture of oil, surfactant, and cosurfactant that, upon gentle agitation in an aqueous medium, spontaneously forms a nanoemulsion.
-
Methodology:
-
Excipient Screening: Determine the solubility of Bruceantin in various oils (e.g., medium-chain triglycerides, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and cosurfactants (e.g., Transcutol P, propylene glycol).
-
Constructing Pseudo-Ternary Phase Diagrams:
-
Prepare mixtures of the chosen surfactant and cosurfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each Smix ratio, mix it with the selected oil at various weight ratios (e.g., 9:1, 8:2, ... 1:9).
-
Titrate each mixture with water dropwise under gentle magnetic stirring.
-
Visually inspect for the formation of a clear and stable nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-nanoemulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and cosurfactant from the optimal nanoemulsifying region.
-
Dissolve the required amount of Bruceantin in the oil phase, with gentle heating if necessary.
-
Add the surfactant and cosurfactant to the oily mixture and vortex until a clear and homogenous liquid is formed.
-
-
-
Characterization: The resulting SNEDDS pre-concentrate should be characterized for its self-emulsification time, and upon dilution, for droplet size, polydispersity index (PDI), and zeta potential.
2. Preparation of Bruceantin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Principle: This "hot homogenization" technique involves dispersing a melted lipid phase containing the drug in a hot aqueous surfactant solution, followed by high-shear homogenization and subsequent cooling to form solid nanoparticles.
-
Methodology:
-
Lipid and Surfactant Selection: Choose a solid lipid with a melting point sufficiently above body temperature (e.g., Compritol® 888 ATO, glyceryl monostearate) and a suitable surfactant (e.g., Poloxamer 188, Tween 80).
-
Preparation of Phases:
-
Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the desired amount of Bruceantin in the molten lipid.
-
Aqueous Phase: Heat a solution of the surfactant in purified water to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a homogenizer (e.g., Ultra-Turrax) at a high shear rate for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Cool down the resulting hot nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid nanoparticles.
-
-
-
Characterization: The SLN dispersion should be characterized for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.
3. Quantitative Analysis of Bruceantin in Plasma by UPLC-MS/MS
-
Principle: A sensitive and specific method for quantifying Bruceantin in a biological matrix, essential for pharmacokinetic studies.
-
Methodology (Example based on a similar compound, Bruceantinol): [2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 µL plasma sample, add an internal standard (IS) solution.
-
Add an extraction solvent (e.g., ethyl acetate), vortex for 5 minutes, and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., UPLC BEH C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Bruceantin and the internal standard.
-
-
-
Validation: The method should be fully validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations
Signaling Pathways
Caption: Overview of key signaling pathways modulated by Bruceantin.
Experimental Workflows
Caption: Workflow for the preparation of a Bruceantin-loaded SNEDDS.
Caption: Workflow for the preparation of Bruceantin-loaded SLNs.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. A Rapid and Sensitive UPLC-MS/MS Method for Quantification of Bruceantinol in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-nanoemulsifying drug delivery system of bruceine D: a new approach for anti-ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of a novel liposomal formulation of safingol in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of Bruceantarin
Welcome to the Bruceantarin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address common challenges, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and experimental use of this compound.
Q1: My experimental results with this compound are inconsistent across different batches. What could be the cause?
A1: Batch-to-batch variability is a known challenge with natural products like this compound. This variability can stem from several factors:
-
Source Material Variation: The concentration of active compounds in the source plant material (Brucea javanica) can vary due to geographical location, harvest time, and environmental conditions.
-
Extraction and Purification Processes: Differences in manufacturing processes can lead to variations in the purity profile and the presence of minor components that may have biological activity.
-
Compound Stability: Improper storage or handling can lead to degradation of the compound.
To mitigate this, it is crucial to qualify each new batch of this compound before use. (See the Quality Control section for recommended protocols).
Q2: How can I assess the quality and consistency of a new batch of this compound?
A2: A comprehensive quality control (QC) assessment is recommended for each new lot. This should include:
-
Purity Determination: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound.
-
Identity Confirmation: The identity of the compound should be confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Biological Activity Assay: A functional assay, such as a cell viability assay using a sensitive cancer cell line, should be performed to confirm the biological potency of the new batch relative to a previously qualified reference lot.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and integrity of this compound, proper storage is critical.
-
Solid Form: Store at -20°C for long-term storage. For short-term storage, 4°C is acceptable. The compound should be protected from light.
-
In Solution (e.g., DMSO): Prepare stock solutions and aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved before further dilution.
Q4: I am observing lower-than-expected potency in my cell-based assays. What are the potential reasons?
A4: Several factors could contribute to reduced potency:
-
Compound Degradation: Ensure that the compound has been stored correctly and that freeze-thaw cycles of stock solutions have been minimized.
-
Inaccurate Concentration: Verify the concentration of your stock solution. If possible, perform a quantitative analysis.
-
Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary. Ensure you are using a cell line known to be responsive.
-
Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence the apparent potency. Maintain consistent experimental parameters.
Q5: My this compound solution appears cloudy or has precipitates. What should I do?
A5: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if it has degraded.
-
Solubility: Ensure that the solvent and concentration are appropriate. This compound is typically soluble in DMSO. Gentle warming and vortexing may help to redissolve the compound.
-
Degradation: If the compound does not redissolve, it may have degraded. It is recommended to use a fresh, properly stored stock solution.
Quality Control and Batch Qualification
To address batch-to-batch variability, a thorough QC process is essential. The following table summarizes key tests, methodologies, and example acceptance criteria.
| Parameter | Methodology | Example Acceptance Criteria | Purpose |
| Appearance | Visual Inspection | White to off-white solid | Confirms physical state |
| Identity | ¹H-NMR Spectroscopy | Spectrum conforms to the reference standard | Confirms chemical structure |
| Identity | Mass Spectrometry (MS) | Mass corresponds to the theoretical mass ± 5 ppm | Confirms molecular weight |
| Purity | HPLC-UV (e.g., at 220 nm) | ≥ 98.0% | Quantifies the main compound and detects impurities |
| Solubility | Visual Inspection | Soluble in DMSO at 10 mg/mL | Ensures suitability for in vitro studies |
| Biological Activity | Cell Viability Assay (e.g., MTT on MCF-7 cells) | IC₅₀ within ± 2-fold of the reference standard | Confirms biological potency |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of 1 mg/mL.
Cell Viability (MTT) Assay
This protocol describes a method to evaluate the cytotoxic activity of this compound.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Targeting the HSP90 Pathway
This compound has been shown to target Heat Shock Protein 90 (HSP90), leading to the degradation of client proteins such as the Androgen Receptor (AR) and its splice variants (e.g., AR-V7). This is a key mechanism for overcoming hormone therapy resistance in prostate cancer.[1]
Caption: this compound inhibits HSP90, leading to AR degradation.
Potential Modulation of the NF-κB Signaling Pathway
Related natural compounds have been shown to modulate the NF-κB pathway. While direct evidence for this compound is still emerging, this pathway represents a potential area of investigation.
Caption: Potential modulation of the NF-κB pathway by this compound.
Experimental Workflow for Batch Qualification
A systematic workflow is critical for ensuring the reliability of experimental results when working with a new batch of this compound.
Caption: Workflow for qualifying a new batch of this compound.
References
Optimizing Incucabation Times for Bruceantarin Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing incubation times when using Bruceantarin in cancer cell treatment experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
A1: Based on available research, a starting incubation period of 24 to 72 hours is recommended for initial cytotoxicity and apoptosis assays. For example, a 24-hour incubation has been effectively used to induce apoptosis and downregulate c-Myc in RPMI 8226 myeloma cells. In studies with related quassinoids like Bruceine D, a 72-hour incubation period was utilized for MTT assays to determine cytotoxic effects. For some pancreatic cancer cell lines, a 24-hour incubation was sufficient to determine the IC50 value of Bruceine A. The optimal time will be cell-line specific and dependent on the experimental endpoint.
Q2: How does incubation time affect the IC50 value of this compound?
A2: The half-maximal inhibitory concentration (IC50) value, a measure of a drug's potency, is highly dependent on the incubation time. Generally, longer exposure to an anti-cancer agent will result in a lower IC50 value, indicating increased potency. It is crucial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental conditions.
Q3: My cells are not showing a significant response to this compound treatment at 24 hours. What should I do?
A3: If you do not observe a significant effect after 24 hours, consider the following troubleshooting steps:
-
Extend the incubation time: Some cell lines may have slower growth rates or may require more time to undergo apoptosis. Extend the incubation period to 48 and 72 hours.
-
Increase the concentration: The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations.
-
Check cell health and density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. High cell density can sometimes mask the cytotoxic effects of a compound.
-
Verify compound activity: Confirm the integrity and activity of your this compound stock solution.
Q4: I am observing high variability between my experimental replicates. What could be the cause?
A4: High variability can be caused by several factors:
-
Inconsistent cell seeding: Ensure uniform cell seeding across all wells of your assay plate.
-
Pipetting errors: Use calibrated pipettes and proper pipetting techniques to minimize errors in drug dilution and addition.
-
Edge effects: The outer wells of a microplate can be prone to evaporation, leading to changes in drug concentration. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.
-
Incomplete drug solubilization: Ensure that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in the culture medium.
Troubleshooting Guide: Optimizing this compound Incubation Time
This guide provides a systematic approach to optimizing the incubation time for this compound treatment in your experiments.
| Problem | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed at all tested concentrations and time points. | 1. Cell line is resistant to this compound. 2. Sub-optimal drug concentration range. 3. Insufficient incubation time. 4. Inactive compound. | 1. Test a different panel of cell lines. 2. Broaden the concentration range of this compound in your dose-response experiment. 3. Extend the incubation period up to 96 hours or longer, monitoring cell viability at intermediate time points. 4. Verify the purity and activity of your this compound stock. |
| High IC50 value compared to published data. | 1. Different cell line or passage number. 2. Shorter incubation time. 3. Higher cell seeding density. 4. Differences in assay methodology. | 1. Ensure you are using the same cell line and a similar passage number as the cited study. 2. Increase the incubation time to match the conditions of the published data. 3. Optimize cell seeding density; higher densities can sometimes lead to apparent resistance. 4. Carefully review and align your experimental protocol with the published method. |
| Cell death observed in vehicle control wells. | 1. High concentration of vehicle solvent (e.g., DMSO). 2. Poor cell health. | 1. Ensure the final concentration of the vehicle solvent is non-toxic to your cells (typically ≤ 0.5% for DMSO). 2. Use healthy, actively dividing cells for your experiments. |
| Inconsistent results between experiments. | 1. Variation in experimental conditions. 2. Reagent variability. | 1. Standardize all experimental parameters, including cell passage number, seeding density, media composition, and incubation conditions. 2. Use reagents from the same lot for a set of experiments. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for Bruceantin (this compound) and a related quassinoid, Bruceine A, in various cancer cell lines. Note that the incubation time is a critical parameter influencing these values.
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 |
| Bruceantin | RPMI 8226 | Myeloma | 24 | 13 nM |
| Bruceantin | U266 | Myeloma | 24 | 49 nM |
| Bruceantin | H929 | Myeloma | 24 | 115 nM |
| Bruceantin | MCF-7 | Breast Cancer | Not Specified | 0.144 ± 0.039 µM |
| Bruceantin | MDA-MB-231 | Breast Cancer | Not Specified | 0.238 ± 0.021 µM |
| Bruceine A | MIA PaCa-2 | Pancreatic Cancer | 24 | 0.029 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxicity of this compound. Optimization of cell number and incubation time is recommended for each cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the optimized incubation time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizing this compound's Mechanism of Action
To understand how to optimize incubation times, it is helpful to visualize the cellular processes affected by this compound.
Experimental Workflow for Optimizing Incubation Time
The following diagram illustrates a logical workflow for determining the optimal incubation time for this compound treatment.
Navigating the Nuances of Bruceantarin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Bruceantarin, a quassinoid with potent biological activities. Inconsistent experimental results can be a significant hurdle in natural product research. This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you achieve more reproducible and reliable data in your studies of this compound and related compounds.
Troubleshooting Inconsistent Results
Inconsistencies in experimental outcomes with this compound can arise from a variety of factors, from the initial handling of the compound to the specifics of the biological assays employed. Below are common issues and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the cytotoxic effect of our this compound sample. What could be the cause?
A1: Batch-to-batch variability is a common challenge in natural product research. The primary causes often relate to the purity and integrity of the compound.
-
Purity and Contamination: The initial isolation and purification of this compound from Brucea antidysenterica can be complex. Minor variations in the extraction and purification process can lead to differing levels of residual solvents or co-eluting compounds that may have their own biological activity, either synergistic or antagonistic. It is crucial to ensure the purity of each batch using analytical techniques like HPLC and mass spectrometry.
-
Compound Stability: this compound, like many complex natural products, may be susceptible to degradation over time, especially if not stored correctly. Exposure to light, air, or repeated freeze-thaw cycles can lead to the breakdown of the compound. We recommend storing this compound as a dry powder at -20°C or colder, protected from light. For experimental use, prepare fresh stock solutions in an appropriate solvent like DMSO and use them promptly. Avoid long-term storage of dilute solutions.
Q2: Our IC50 values for this compound's cytotoxicity fluctuate significantly between experiments performed on different days. How can we improve reproducibility?
A2: Fluctuating IC50 values, even with the same batch of compound, often point to variability in experimental conditions or cell culture maintenance.
-
Cell Culture Conditions: Ensure that cell lines are consistently cultured. Factors such as passage number, cell density at the time of plating, and media composition can all impact cellular response to a cytotoxic agent. It is advisable to use cells within a defined passage number range for all experiments.
-
Assay-Specific Issues: The MTT assay, commonly used for cytotoxicity, is known to be susceptible to interference from certain natural products. Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[1] It is recommended to run a cell-free control with this compound and the MTT reagent to check for direct reduction. If interference is observed, consider alternative viability assays such as those based on ATP content (e.g., CellTiter-Glo®) or lactate dehydrogenase (LDH) release.[2]
-
Solubility: Poor solubility of this compound in aqueous culture media can lead to inconsistent concentrations in the wells of your assay plate. Ensure that your DMSO stock solution is fully dissolved before diluting it into the culture medium. When preparing working concentrations, vortex or mix thoroughly after each dilution step.
Q3: We are struggling to get consistent results in our Western blot analysis of signaling pathways affected by this compound. What can we do to troubleshoot this?
A3: Inconsistent Western blot results can be due to a number of factors, from sample preparation to the blotting procedure itself.
-
Sample Preparation: Ensure that cell lysis and protein extraction are performed consistently. Use protease and phosphatase inhibitors in your lysis buffer to prevent degradation and dephosphorylation of your target proteins.[3]
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to ensure equal protein loading across all lanes.
-
Antibody Quality: The quality of primary antibodies is paramount. Use antibodies that have been validated for your specific application and target species. Titrate your antibodies to determine the optimal concentration that gives a strong signal with minimal background.
Quantitative Data Summary
The following tables provide representative data for the cytotoxic activity of quassinoids, the class of compounds to which this compound belongs. Note that these are example values and actual IC50s may vary depending on the specific cell line and experimental conditions.
Table 1: Cytotoxicity of Bruceantin (a related quassinoid) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) |
| RPMI 8226 | Multiple Myeloma | 13[4] |
| U266 | Multiple Myeloma | 49[4] |
| H929 | Multiple Myeloma | 115[4] |
Table 2: Example Cytotoxicity Data for Other Quassinoids
| Quassinoid | Cell Line | Cancer Type | Reported IC50 (µM) |
| Eurycomalactone | Colon 26-L5 | Murine Colon Carcinoma | < 1.83[5] |
| Eurycomalactone | B16-BL6 | Murine Melanoma | < 1.83[5] |
| Eurycomalactone | A549 | Human Lung Adenocarcinoma | < 1.83[5] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the biological activity of compounds like this compound.
1. Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well format.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.[6]
2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells and centrifuge.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
3. Western Blot for MAPK and NF-κB Signaling
This protocol details the detection of key proteins in signaling pathways potentially modulated by this compound.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, JNK (for the MAPK pathway) or p65 and IκBα (for the NF-κB pathway) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]
Visualizations
Experimental Workflow for Investigating this compound
Caption: A typical experimental workflow for evaluating the anticancer effects of this compound.
Hypothesized Signaling Pathway for this compound's Action
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lines ic50 values: Topics by Science.gov [science.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the therapeutic index of Bruceantarin
Welcome to the Bruceantarin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a quassinoid natural product that primarily functions as a potent inhibitor of protein synthesis in eukaryotic cells.[1][2] It specifically targets the peptidyl transferase center on the 60S ribosomal subunit, thereby inhibiting the elongation step of translation.[1][2] This disruption of protein synthesis leads to the downstream inhibition of critical cellular processes and can induce apoptosis in cancer cells.
Q2: Which signaling pathways are known to be affected by this compound?
A2: this compound has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. Notably, it can suppress the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, metabolism, and survival. Additionally, by inhibiting protein synthesis, this compound can lead to the rapid depletion of short-lived proteins that are critical for cancer cell growth, such as the transcription factor c-Myc.
Q3: What are the known toxicities and dose-limiting side effects of this compound?
A3: Clinical studies have identified several toxicities associated with this compound. The primary dose-limiting toxicity observed in a Phase II clinical trial was hypotension, which occurred during infusion. Other notable side effects include nausea, vomiting, anorexia, fever, chills, and weakness. Hematologic toxicity has been reported as generally minor.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
Possible Cause 1: Issues with this compound solubility.
-
Troubleshooting: this compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing serial dilutions in your cell culture medium. Precipitates in the stock solution or final dilutions can lead to inaccurate concentrations and inconsistent results. It is recommended to visually inspect solutions for any precipitation before adding them to the cells.
Possible Cause 2: Cell line-dependent sensitivity.
-
Troubleshooting: Different cancer cell lines can exhibit varying sensitivities to this compound. It is crucial to perform dose-response experiments for each new cell line to determine the appropriate concentration range and IC50 value. Refer to the data in Table 1 for reported IC50 values in various cell lines as a starting point.
Possible Cause 3: Inconsistent incubation times.
-
Troubleshooting: The cytotoxic effects of this compound are time-dependent. Ensure that the incubation time is consistent across all experiments for a given cell line. A standard incubation time of 48 or 72 hours is commonly used for cytotoxicity assays.
Problem 2: Difficulty in observing the inhibition of the PI3K/Akt/mTOR pathway.
Possible Cause 1: Suboptimal treatment time or concentration.
-
Troubleshooting: The effect of this compound on signaling pathways can be transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) with a concentration around the IC50 value to determine the optimal time point for observing changes in the phosphorylation status of key pathway proteins like Akt and S6 ribosomal protein.
Possible Cause 2: Issues with antibody quality in Western blot analysis.
-
Troubleshooting: Ensure that the primary antibodies used for detecting phosphorylated and total proteins in the PI3K/Akt/mTOR pathway are validated and used at the recommended dilutions. Include appropriate positive and negative controls to verify antibody specificity and signal detection.
Problem 3: Lack of synergistic effect in combination therapy studies.
Possible Cause 1: Inappropriate drug ratio or scheduling.
-
Troubleshooting: The synergistic effect of drug combinations is often dependent on the ratio and the sequence of administration. Utilize methods like the Chou-Talalay combination index (CI) to systematically evaluate different drug ratios. Also, consider sequential treatment schedules (e.g., this compound followed by the combination agent, or vice-versa) in addition to simultaneous administration.
Possible Cause 2: Antagonistic or additive interaction.
-
Troubleshooting: Not all drug combinations result in synergy. It is possible that the combination you are testing has an additive or even antagonistic effect. A thorough analysis across a range of concentrations and ratios is necessary to conclude the nature of the interaction.
Strategies to Improve the Therapeutic Index of this compound
Improving the therapeutic index of this compound involves strategies aimed at increasing its efficacy against cancer cells while reducing its toxicity to normal tissues. Key approaches include:
-
Combination Therapy: Combining this compound with other chemotherapeutic agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug.
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanoparticles, such as liposomes, can improve its solubility, stability, and pharmacokinetic profile, and potentially enable targeted delivery to tumor tissues.
-
Development of this compound Analogs: Synthesizing and screening analogs of this compound can lead to the identification of new compounds with improved potency and a better safety profile.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Brucea javanica oil emulsion | HCT-8 | Colon Cancer | 13.06 µg/mL | [Source] |
| Brucea javanica oil emulsion | HT-29 | Colon Cancer | 19.34 µg/mL | [Source] |
| Brucea javanica oil emulsion | RKO | Colon Cancer | 15.71 µg/mL | [Source] |
| Bruceine D | T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | [Source] |
Note: Data for this compound specifically is limited in publicly available literature. The data presented for Brucea javanica oil emulsion and Bruceine D, a related quassinoid, can provide a preliminary reference.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
Caption: Workflow for evaluating combination therapy with this compound.
References
Mitigating potential side effects of Bruceantarin in animal models
Disclaimer: Bruceantin is an investigational compound. The information provided here is for research purposes only and is based on publicly available data. Specific preclinical toxicology and mitigation protocols for Bruceantin are limited. The guidance provided is largely based on general principles of managing chemotherapy-induced side effects in animal models. Researchers should always consult relevant literature and adhere to their institution's animal care and use guidelines.
Frequently Asked Questions (FAQs)
Q1: What is Bruceantin and what is its mechanism of action?
Bruceantin is a quassinoid, a type of natural product isolated from plants of the Brucea genus. It has demonstrated anti-cancer properties in preclinical studies. Its primary mechanism of action involves the inhibition of protein and DNA synthesis, which is crucial for the proliferation of rapidly dividing cancer cells.[1] Furthermore, Bruceantin has been shown to induce apoptosis (programmed cell death) through the activation of the caspase signaling pathway and by causing mitochondrial dysfunction.[1] It also down-regulates the expression of c-Myc, a key protein involved in cell growth and proliferation.[2]
Q2: What are the known side effects of Bruceantin in preclinical and clinical studies?
While one study in a mouse xenograft model noted tumor regression "in the absence of overt toxicity,"[2] human Phase I and II clinical trials reported several side effects. The dose-limiting toxicity was hypotension (low blood pressure).[3] Other observed side effects included nausea, vomiting, anorexia (loss of appetite), fever, chills, and weakness.[3] Moderate hematological toxicity, mainly thrombocytopenia (low platelet count), was also observed, particularly in patients with pre-existing liver or kidney dysfunction.[3]
Q3: Are there established protocols to mitigate Bruceantin-specific side effects in animal models?
Specific, validated protocols for mitigating the side effects of Bruceantin in animal models are not widely available in published literature. The troubleshooting guides below are based on general best practices for supportive care during chemotherapy studies in animals and the known side effects from human clinical trials.
Troubleshooting Guides
Issue 1: Managing Gastrointestinal Distress (Nausea, Vomiting, Anorexia, Diarrhea)
Symptoms:
-
Reduced food and water intake.
-
Weight loss.
-
Pica (consumption of non-nutritive substances), which can be an indicator of nausea in rodents.[4]
-
Diarrhea or loose stools.
Possible Causes:
-
Direct toxic effects of Bruceantin on the gastrointestinal mucosa.
-
Stimulation of the chemoreceptor trigger zone in the brain.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Antiemetic Therapy | Administer 5-HT3 receptor antagonists such as ondansetron. These are effective in controlling nausea and vomiting induced by chemotherapy.[5] A typical dose for mice is 1-10 mg/kg, administered subcutaneously or intraperitoneally 30-60 minutes before Bruceantin administration. |
| Appetite Stimulants | For anorexia, consider the use of appetite stimulants. While specific agents for rodents are not as well-established as in veterinary practice, mirtazapine has been used. Dronabinol (a form of THC) is an approved appetite stimulant for chemotherapy-induced anorexia in humans and has been studied in animals.[6][7] |
| Nutritional Support | Provide highly palatable, energy-dense, and easily digestible food.[8] Wet mash or gel-based diets can improve intake. Subcutaneous or intravenous fluid therapy can be administered to prevent dehydration.[8][9] |
| Prophylactic Antidiarrheals | If diarrhea is observed, consider prophylactic administration of agents like loperamide. |
Issue 2: Managing Hypotension
Symptoms:
-
Lethargy, weakness.
-
Reduced activity.
-
Measured decrease in blood pressure using non-invasive (tail-cuff) or invasive (telemetry or arterial line) methods.
Possible Causes:
-
Direct cardiovascular effects of Bruceantin.
-
Dehydration secondary to gastrointestinal toxicity.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Fluid Support | Administer warmed (37°C) isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) subcutaneously or intraperitoneally. A typical volume is 1-2 mL per 100g of body weight, administered as needed to maintain hydration. |
| Dose Adjustment | If hypotension is severe and consistently observed, a reduction in the Bruceantin dose may be necessary. |
| Cardiovascular Monitoring | For studies where hypotension is a critical concern, consider continuous blood pressure monitoring using telemetry implants for the most accurate data. |
| Pharmacological Intervention | In severe cases, vasopressors may be considered, but this should be done with caution and under veterinary guidance as it can complicate the experimental variables. |
Issue 3: Managing Hematological Toxicity
Symptoms:
-
Thrombocytopenia (low platelets) is the most likely hematological side effect based on clinical data.[3]
-
Potential for neutropenia (low neutrophils).
-
Observed as petechiae (small red or purple spots caused by bleeding into the skin), bruising, or signs of infection if neutropenia is severe.
Possible Causes:
-
Suppression of bone marrow activity by Bruceantin.[3]
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Blood Monitoring | Perform complete blood counts (CBCs) at baseline and at regular intervals post-treatment (e.g., days 3, 7, and 14) to monitor for changes in platelet and white blood cell counts. |
| Supportive Care for Neutropenia | If severe neutropenia develops (<1,000 neutrophils/µL), animals should be housed in a sterile environment and may require prophylactic antibiotics to prevent opportunistic infections.[10] |
| Dose and Schedule Modification | If hematological toxicity is dose-limiting, consider reducing the dose or increasing the interval between treatments to allow for bone marrow recovery. |
Data Presentation
Table 1: Summary of Bruceantin LD50 in Mice
| Sex | Route of Administration | LD50 (mg/kg) |
| Male | Intravenous (IV) | 1.95 |
| Female | Intravenous (IV) | 2.58 |
Data from Wikipedia, citing the Merck Index, 12th Edition.
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity
-
Animal Model: Use standard laboratory mouse strains (e.g., C57BL/6 or BALB/c).
-
Groups:
-
Vehicle control group.
-
Bruceantin treatment group(s) at various doses.
-
-
Parameters to Monitor:
-
Body Weight: Record daily.
-
Food and Water Intake: Measure daily.
-
Stool Consistency: Observe and score daily (e.g., 0=normal, 1=soft, 2=diarrhea).
-
Pica Behavior: Provide a small, pre-weighed amount of a non-nutritive substance like kaolin in the cage. Measure the amount consumed daily as an index of nausea.[4]
-
-
Endpoint Analysis: At the end of the study, collect gastrointestinal tissues for histological analysis to assess for mucosal damage, inflammation, and other pathological changes.
Protocol 2: Monitoring for Hypotension
-
Animal Model: As above.
-
Blood Pressure Measurement:
-
Non-Invasive: Use a tail-cuff plethysmography system. Acclimate the animals to the restraining device for several days before the experiment to minimize stress-induced hypertension. Take multiple readings at each time point and average them.
-
Invasive (for continuous monitoring): Surgically implant a telemetry device that measures and transmits blood pressure and heart rate data. Allow for a post-operative recovery period of at least one week before starting the experiment.
-
-
Procedure:
-
Establish a baseline blood pressure reading before drug administration.
-
Administer Bruceantin or vehicle.
-
Measure blood pressure at regular intervals post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Visualizations
Caption: Signaling pathways affected by Bruceantin leading to apoptosis.
Caption: General workflow for assessing toxicity and mitigation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial clinical studies with bruceantin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signals for nausea and emesis: Implications for models of upper gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin - Wikipedia [en.wikipedia.org]
- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. A hunger for hunger: A review of palliative therapies for cancer-associated anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 9. academy.royalcanin.com [academy.royalcanin.com]
- 10. Chemotherapy: Managing side effects and safe handling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Purification of Bruceantarin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to refining the purification methods for Bruceantarin, a potent quassinoid with significant anti-leukemic activity. Drawing from established protocols and troubleshooting common challenges in natural product isolation, this resource aims to equip researchers with the necessary information to optimize their purification workflows, ensuring high yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the extraction, chromatography, and crystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete extraction from the plant material. | Ensure the stem bark of Brucea antidysenterica is finely ground to increase the surface area for solvent penetration. Use a high-purity solvent (e.g., 95% ethanol) and perform multiple extractions to ensure maximum recovery of quassinoids.[1] |
| Degradation of this compound during extraction. | Avoid prolonged exposure to high temperatures. While reflux extraction can be efficient, for thermolabile compounds like some quassinoids, consider alternative methods like maceration at room temperature, although this may require a longer extraction time. | |
| Poor Separation in Column Chromatography | Incorrect stationary phase selection. | A silica gel column is typically used for the purification of quassinoids like this compound.[1] Ensure the silica gel is properly activated and of a suitable particle size for good resolution. |
| Inappropriate solvent system. | The polarity of the elution solvent is critical. A step-gradient elution starting with a non-polar solvent and gradually increasing polarity is recommended. For this compound, a chloroform-methanol gradient has been used.[1] Fine-tune the methanol concentration to achieve optimal separation of this compound from closely related compounds like Bruceantin. | |
| Column overloading. | The amount of crude extract loaded onto the column should not exceed its binding capacity. Overloading leads to broad, overlapping peaks. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. | |
| Co-elution of this compound and Bruceantin | Similar polarity of the two compounds. | This compound and Bruceantin often co-elute due to their structural similarity. Employing a very shallow gradient of methanol in chloroform during silica gel chromatography can improve resolution.[1] Alternatively, consider using a different stationary phase, such as C18 reverse-phase silica, or a different chromatographic technique like High-Performance Liquid Chromatography (HPLC) for finer separation. |
| Difficulty in Crystallizing this compound | Presence of impurities. | Ensure the this compound fraction is of high purity (>95%) before attempting crystallization. Minor impurities can significantly hinder crystal formation. If necessary, perform an additional chromatographic step. |
| Inappropriate solvent system for crystallization. | The choice of solvent is crucial for successful crystallization. Experiment with a range of solvents and solvent mixtures of varying polarities. Slow evaporation of the solvent from a saturated solution is a common and effective technique. | |
| Supersaturation not achieved. | To induce crystallization, a supersaturated solution is required. This can be achieved by slowly evaporating the solvent, or by dissolving the compound in a good solvent and then slowly adding a poor solvent (anti-solvent) until turbidity is observed, followed by allowing the solution to stand undisturbed. | |
| Product Instability | Degradation due to pH or temperature. | Quassinoids can be sensitive to acidic or basic conditions and high temperatures. Store purified this compound in a cool, dark, and dry place. For long-term storage, consider keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). |
Experimental Protocols
I. Extraction of Crude this compound from Brucea antidysenterica
This protocol is based on the original method described for the isolation of Bruceantin and related quassinoids.[1]
Materials:
-
Dried and ground stem bark of Brucea antidysenterica
-
95% Ethanol
-
Chloroform
-
Petroleum Ether
-
Methanol
-
Deionized Water
-
Rotary Evaporator
-
Separatory Funnel
Procedure:
-
Extract the ground stem bark with 95% ethanol at room temperature with occasional shaking for 24-48 hours. Repeat the extraction process three times with fresh solvent.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Partition the residue between chloroform and water. Collect the chloroform layer.
-
Wash the chloroform layer with water to remove any remaining water-soluble impurities.
-
Evaporate the chloroform to dryness to obtain the crude chloroform extract.
-
Partition the chloroform extract between 10% aqueous methanol and petroleum ether. Discard the petroleum ether layer which contains non-polar impurities.
-
Dilute the 10% aqueous methanol fraction with water to a concentration of 20% aqueous methanol.
-
Extract the 20% aqueous methanol solution with carbon tetrachloride and discard the carbon tetrachloride extract.
-
Further dilute the aqueous methanol solution with water to 40% and extract with chloroform.
-
Separate the chloroform extract and remove the solvent to yield a residue enriched with this compound and other quassinoids.
II. Purification of this compound by Silica Gel Column Chromatography
Materials:
-
Silica gel (60-120 mesh)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack the chromatography column.
-
Dissolve the crude extract from the previous step in a minimal amount of chloroform.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a step-gradient of increasing methanol concentration in chloroform. The original patent suggests the following elution sequence:
-
Five column volumes of chloroform.
-
Five column volumes of 0.5% methanol in chloroform.
-
Five column volumes of 1% methanol in chloroform.
-
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate and developing it in a suitable solvent system (e.g., chloroform:methanol 95:5). Visualize the spots under UV light or by staining with an appropriate reagent.
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
Signaling Pathways and Experimental Workflows
Anticancer Mechanism of Action of Related Quassinoids
This compound belongs to the quassinoid family of compounds, many of which have demonstrated potent anticancer activities. While the specific signaling pathways modulated by this compound are a subject of ongoing research, studies on the closely related compound Bruceantin and other quassinoids indicate that they can induce apoptosis (programmed cell death) in cancer cells through the activation of the caspase signaling pathway and by causing mitochondrial dysfunction.[2][3] Furthermore, some quassinoids have been shown to down-regulate the expression of the oncoprotein c-MYC, which is a key regulator of cell proliferation and is often overexpressed in cancers.[2]
Caption: Simplified signaling pathway for the anticancer action of quassinoids.
Experimental Workflow for this compound Purification
The overall workflow for the purification of this compound from its natural source involves a series of extraction and chromatography steps designed to progressively enrich the target compound.
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Bruceantarin Analogs
Welcome to the technical support center for the synthesis of Bruceantarin analogs. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing these potent therapeutic agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the synthesis of this compound analogs, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Question 1: Why is the yield of my Diels-Alder reaction to form the quassinoid core unexpectedly low?
Potential Causes:
-
Diene Conformation: The diene component must be in the s-cis conformation to participate in the Diels-Alder reaction. Bulky substituents on the diene can disfavor this conformation, leading to lower reactivity.
-
Thermal Instability: High reaction temperatures can sometimes lead to the decomposition of starting materials or the desired product, especially with highly functionalized dienes and dienophiles.
-
Side Reactions: The starting materials, particularly cyclopentadiene and 1,3-butadiene, can act as both dienes and dienophiles, leading to the formation of various byproducts[1].
-
Catalyst Inefficiency: In catalyzed Diels-Alder reactions, the chosen Lewis acid or organocatalyst may not be optimal for the specific substrates, leading to poor conversion.
Troubleshooting Suggestions:
| Strategy | Details |
| Optimize Reaction Temperature | Systematically screen a range of temperatures. Lower temperatures may favor the desired product and minimize byproduct formation, although longer reaction times may be necessary. |
| Choice of Catalyst | If using a catalyzed reaction, screen a variety of Lewis acids (e.g., AgOTf, AgBF4) or organocatalysts to identify one that provides better selectivity and yield for your specific substrates[2]. |
| Use of High Pressure | High-pressure conditions can sometimes favor the concerted mechanism of the Diels-Alder reaction and improve yields, particularly for sterically hindered substrates. |
| Solvent Selection | The choice of solvent can influence the reaction rate and selectivity. Consider screening non-polar and polar aprotic solvents. In some cases, using supercritical CO2 (scCO2) has been shown to improve yields and selectivities[1]. |
Question 2: I am observing multiple spots on my TLC plate after the intramolecular aldol addition step. How can I improve the selectivity?
Potential Causes:
-
Multiple Enolization Pathways: The substrate may have multiple acidic protons, leading to the formation of different enolates and subsequently different aldol products.
-
Epimerization: The newly formed stereocenters can be prone to epimerization under the reaction conditions, especially if the conditions are too harsh (e.g., strongly basic or acidic, high temperature).
-
Retro-Aldol Reaction: The aldol addition can be reversible. If the product is not stable under the reaction conditions, it can revert to the starting material, which can then react through a different pathway.
Troubleshooting Suggestions:
| Strategy | Details |
| Kinetic vs. Thermodynamic Control | For kinetically controlled aldol additions, use a strong, bulky base (e.g., LDA) at low temperatures (-78 °C) to favor the formation of the less substituted enolate. For thermodynamic control, a weaker base at higher temperatures may be used to favor the more stable product. |
| Chelation Control | If your substrate has a nearby Lewis basic group, using a chelating Lewis acid (e.g., MgBr2, ZnCl2) can help to direct the enolization and improve the stereoselectivity of the reaction. |
| Careful pH Control | During workup, ensure that the pH is carefully controlled to avoid epimerization of the product. |
| Immediate Product Protection | If the newly formed hydroxyl group is contributing to instability, consider protecting it in situ immediately after the aldol reaction. |
Question 3: I am struggling with the purification of my highly oxygenated this compound analog. What strategies can I employ?
Potential Causes:
-
High Polarity: The presence of multiple hydroxyl, carbonyl, and ether functionalities makes these molecules very polar, which can lead to tailing and poor separation on standard silica gel chromatography.
-
Similar Polarity of Byproducts: Byproducts formed during the synthesis may have very similar polarities to the desired product, making them difficult to separate.
-
Compound Instability on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
Troubleshooting Suggestions:
| Strategy | Details |
| Chromatography Media | Consider using alternative stationary phases such as deactivated (neutral) silica gel, alumina (basic or neutral), or C18 reversed-phase silica gel. |
| Solvent System Optimization | Systematically screen different solvent systems for your column chromatography. Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (if the compound is acid-sensitive) to your eluent can sometimes improve separation. |
| Preparative HPLC | For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18, phenyl-hexyl) can provide much higher resolution than standard flash chromatography. |
| Crystallization | If the product is a solid, attempting crystallization from various solvent systems can be a highly effective purification method. |
Experimental Protocols
This section provides a detailed methodology for a key transformation in the synthesis of the quassinoid core, based on published literature.
Protocol: Three-Step Synthesis of the Quassinoid Core Architecture
This protocol is adapted from a published three-step synthesis of a quassinoid core architecture[3].
Step 1: Copper-Catalyzed Double Coupling
-
To a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.0 equiv.) in THF at -78 °C, add a solution of the starting enone (1.0 equiv.) in THF.
-
After stirring for 30 minutes, add phenyltriflimide (PhNTf2) (1.0 equiv.) and allow the mixture to warm to 0 °C over 5 minutes.
-
In a separate flask, prepare a solution of copper(I) iodide (CuI) (0.35 equiv.) and the dioxenyl Grignard reagent (3.5 equiv.) in THF at 0 °C.
-
Add the freshly prepared enol triflate solution to the copper-Grignard solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product (reported yield: 58%).
Step 2: Diels-Alder Cycloaddition
-
To a solution of the coupled product (1.0 equiv.) and the dienophile (2.0 equiv.) in toluene, add N,N-diisopropylethylamine (DIPEA) (4.0 equiv.).
-
Stir the mixture at 23 °C for 12 hours.
-
Add hexamethyldisilazane (HMDS) and heat the mixture to 110 °C for 3 days.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tricyclic product (reported yield: 71% as a mixture of isomers).
Step 3: Epoxidation and Rearrangement
-
To a solution of the tricyclic product (1.0 equiv.) in a mixture of dichloromethane (DCM) and acetone at -40 °C, add a solution of dimethyldioxirane (DMDO) (1.0 equiv.) in acetone.
-
After stirring for 10 minutes, add trimethylaluminum (AlMe3) (1.5 equiv.) and allow the mixture to warm to 0 °C.
-
Stir for an additional 10 minutes at 0 °C.
-
Quench the reaction with saturated aqueous Rochelle's salt and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the quassinoid core architecture (reported yield: 56%).
Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis of this compound analogs.
Caption: General synthetic workflow for this compound analogs, highlighting key transformations and common troubleshooting points.
Caption: Decision tree for the purification of highly oxygenated this compound analogs.
References
Validation & Comparative
Validating the Anticancer Effects of Bruceantarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of Bruceantarin, a naturally occurring quassinoid. The information presented is intended to support further research and development of this compound as a potential therapeutic agent. This document summarizes available data on its efficacy, outlines detailed experimental protocols for its validation, and visualizes its proposed mechanism of action.
Overview of this compound's Anticancer Activity
This compound is a quassinoid isolated from the plant Brucea antidysenterica. Early studies identified it as a potent inhibitor of protein synthesis.[1] While clinical trials in the 1980s for metastatic breast cancer were not successful, showing significant toxicity and lack of response, recent research into related quassinoids, such as Bruceine D, has renewed interest in this class of compounds.[2] These related compounds have demonstrated anti-proliferative and pro-apoptotic effects across various cancer cell lines, suggesting that this compound may also possess significant anticancer properties that warrant further investigation with modern methodologies.[3]
Comparative Efficacy of this compound
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is not extensively available in publicly accessible literature. However, data for the closely related compound, Bruceine A, provides insight into the potential potency of this class of compounds.
Table 1: Comparative IC50 Values of Bruceine A and Doxorubicin in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| Bruceine A | HCT116 | 26.12 |
| Bruceine A | CT26 | 229.26 |
| Doxorubicin | MCF-7 | 400 |
| Doxorubicin | MDA-MB-231 | 800 |
Experimental Protocols
To facilitate further research, this section provides detailed protocols for key assays used to validate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Doxorubicin (as a positive control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.[5]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This protocol details the investigation of protein expression levels in key signaling pathways, such as PI3K/Akt, following treatment with this compound.[6][7]
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Quantify the protein concentration using a protein assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Based on studies of related quassinoids, this compound is hypothesized to exert its anticancer effects through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Proposed mechanism of this compound via PI3K/Akt/mTOR pathway.
Experimental Workflow for Validating Anticancer Effects
The following diagram illustrates a typical workflow for the preclinical validation of this compound's anticancer activity.
Caption: Preclinical validation workflow for this compound.
Conclusion
While early clinical data for this compound was not promising, the demonstrated efficacy of related quassinoids in preclinical models suggests that a re-evaluation of this compound with modern techniques is warranted. The provided protocols and workflows offer a framework for researchers to systematically investigate its anticancer potential. Further studies are crucial to elucidate its precise mechanism of action, identify sensitive cancer types, and explore potential combination therapies to enhance its therapeutic index.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Despite Blocking Doxorubicin-Induced Vascular Damage, Quercetin Ameliorates Its Antibreast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Western blot protocol | Abcam [abcam.com]
A Comparative Analysis of Bruceantarin and Doxorubicin in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of Bruceantarin, a natural quassinoid, and Doxorubicin, a conventional chemotherapy agent, in breast cancer models. The information is compiled from various studies to offer an objective overview supported by experimental data.
I. In Vitro Efficacy
The cytotoxic effects of this compound and Doxorubicin have been evaluated across a range of breast cancer cell lines, representing different subtypes of the disease. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line and experimental conditions.
Quantitative Data Summary
| Compound | Cell Line | Subtype | IC50 Value | Incubation Time | Citation |
| This compound | MCF-7 | ER+, PR+, HER2- | 0.144 ± 0.039 µM | Not Specified | [1] |
| MDA-MB-231 | Triple-Negative | 0.238 ± 0.021 µM | Not Specified | [1] | |
| Bruceine D | MCF-7 | ER+, PR+, HER2- | 9.5 ± 7.7 µM | 72 hours | [2] |
| Hs 578T | Triple-Negative | 0.71 ± 0.05 µM | 72 hours | [2] | |
| Doxorubicin | MCF-7 | ER+, PR+, HER2- | 200 nM (0.2 µM) | Not Specified | [3] |
| MCF-7 | ER+, PR+, HER2- | 8306 nM (8.3 µM) | Not Specified | [4] | |
| MDA-MB-231 | Triple-Negative | 6602 nM (6.6 µM) | Not Specified | [4] |
Note: Bruceine D is a major active quassinoid component of Brucea javanica, from which this compound is also derived. Differences in reported IC50 values for the same compound and cell line can be attributed to variations in experimental protocols, such as incubation time and the specific assay used.
II. Mechanisms of Action
This compound and Doxorubicin exhibit distinct mechanisms through which they exert their anti-cancer effects.
This compound and Bruceine D
Recent studies suggest that Bruceine D, a compound closely related or identical to this compound, inhibits the proliferation of breast cancer cells by regulating the cell cycle.[3] One identified mechanism involves the targeting of the Tumor-associated calcium signal transducer 2 (Trop2). Bruceine D has been shown to be an inhibitor of Trop2, and by doing so, it disrupts the Trop2/β-catenin positive feedback loop, which is crucial for metastasis.[5][6] This disruption leads to the degradation of β-catenin, reversal of the epithelial-mesenchymal transition (EMT) process, and inhibition of extracellular matrix (ECM) remodeling, ultimately suppressing cancer metastasis.[6] Additionally, it has been proposed that Bruceine D may regulate the cell cycle through interactions with Cyclin-Dependent Kinase 4 (CDK4).[3]
Bruceine D's inhibitory action on the Trop2/β-catenin pathway.
Doxorubicin
Doxorubicin is a well-established chemotherapeutic agent that primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription. This action leads to the blockage of DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis (programmed cell death).[4] Doxorubicin's induction of apoptosis is a key aspect of its anti-tumor activity.[2] The apoptotic pathway induced by doxorubicin involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4] Furthermore, doxorubicin has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress, which can also contribute to cell death.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Trop2 by Bruceine D suppresses breast cancer metastasis by blocking Trop2/β-catenin positive feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Trop2 by Bruceine D suppresses breast cancer metastasis by blocking Trop2/β-catenin positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bruceantarin and Other Quassinoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Quassinoids, a class of bitter terpenoids isolated from the Simaroubaceae family of plants, have garnered significant attention in oncological research for their potent anti-cancer properties. This guide provides a comparative analysis of Bruceantarin and other prominent quassinoids—Bruceantin, Brusatol, and Bruceine D—focusing on their cytotoxic activity, mechanisms of action, and the signaling pathways they modulate. The information is supported by experimental data to aid researchers in their drug discovery and development efforts.
Comparative Cytotoxicity
The in vitro cytotoxic effects of this compound and other quassinoids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate greater potency.
| Quassinoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | 0.144 ± 0.039 | [1] |
| MDA-MB-231 | Breast Cancer | 0.238 ± 0.021 | [1] | |
| Bruceantin | HL-60 | Leukemia | 0.04 | [2] |
| RPMI 8226 | Multiple Myeloma | 0.013 | [2] | |
| U266 | Multiple Myeloma | 0.049 | [2] | |
| H929 | Multiple Myeloma | 0.115 | [2] | |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 | |
| SW1990 | Pancreatic Cancer | 0.10 | ||
| CT26 | Colorectal Cancer | 0.26 | ||
| HCT116 | Colorectal Cancer | 0.09 | ||
| SW480 | Colorectal Cancer | 0.10 | ||
| HL-60 | Leukemia | 0.10 (96h) | ||
| Kasumi-1 | Leukemia | 0.14 (96h) | ||
| NB4 | Leukemia | 0.03 | ||
| U251 (IDH1-mutated) | Glioblastoma | ~0.02 | ||
| Bruceine D | T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | [3] |
| A549 | Lung Cancer | - | [4] | |
| NCI-H292 | Lung Cancer | - | [4] | |
| PANC-1 | Pancreatic Cancer | - | [4] | |
| Capan-2 | Pancreatic Cancer | - | [4] |
Mechanisms of Action and Signaling Pathways
Quassinoids exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis and inhibiting cell proliferation. These actions are mediated by the modulation of several key signaling pathways.
This compound and Bruceantin: Inhibition of Protein Synthesis and c-Myc Downregulation
Bruceantin is a potent inhibitor of the initiation of protein synthesis in eukaryotic cells[5]. This fundamental mechanism disrupts the production of proteins essential for cancer cell growth and survival. A key target of this inhibition is the c-Myc proto-oncogene, a critical regulator of cell proliferation, differentiation, and apoptosis[6][7][8][9]. Downregulation of c-Myc is a significant contributor to the anti-leukemic and apoptotic effects of Bruceantin[7]. Given the structural similarity and related biological activity, it is plausible that this compound shares this mechanism of action. The induction of apoptosis by Bruceantin involves the activation of the caspase cascade and the mitochondrial pathway[7].
Brusatol: A Multi-Targeted Agent
Brusatol exhibits a broader range of action, targeting multiple signaling pathways to induce its anti-tumor effects. It is a known inhibitor of the Nrf2 pathway, which is involved in cellular defense against oxidative stress. By inhibiting Nrf2, Brusatol can sensitize cancer cells to chemotherapy. Furthermore, Brusatol has been shown to modulate the PI3K/Akt/mTOR, MAPK, NF-κB, and STAT3 pathways, all of which are critical for cancer cell survival, proliferation, and metastasis.
Bruceine D: Inducer of ROS-Mediated Apoptosis
Bruceine D primarily induces apoptosis through the generation of reactive oxygen species (ROS). The accumulation of ROS triggers the activation of the MAPK signaling pathway and modulates the PI3K/Akt pathway, leading to programmed cell death[4][10][11]. Additionally, Bruceine D has been found to inhibit the Wnt/β-catenin and Notch signaling pathways, which are implicated in cancer stem cell maintenance and tumor progression[12].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the quassinoid compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the quassinoid compound for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruceine D inhibits hepatocellular carcinoma by regulating the STAT3 signaling pathway through HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disease-associated c-MYC downregulation in human disorders of transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruceantin, an inhibitor of the initiation of protein synthesis in eukaryotes [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MYC is downregulated by a mitochondrial checkpoint mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disease-associated c-MYC downregulation in human disorders of transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-myc down-regulation induces apoptosis in human cancer cell lines exposed to RPR-115135 (C31H29NO4), a non-peptidomimetic farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Down-regulation of c-Myc following MEK/ERK inhibition halts the expression of malignant phenotype in rhabdomyosarcoma and in non muscle-derived human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruceine D inhibits HIF-1α-mediated glucose metabolism in hepatocellular carcinoma by blocking ICAT/β-catenin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bruceine D inhibits hepatocellular carcinoma growth by targeting β-catenin/jagged1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Bruceantarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bruceantarin, a naturally occurring quassinoid, has demonstrated potent anti-neoplastic properties, showing particular promise in leukemia and breast cancer models. Understanding its precise molecular targets is crucial for its development as a therapeutic agent and for identifying patient populations most likely to respond. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, comparing it with other agents that share similar molecular targets and providing supporting experimental data and protocols.
Executive Summary
Experimental evidence strongly indicates that the primary molecular target of this compound is the eukaryotic ribosome , the cellular machinery responsible for protein synthesis. By binding to the ribosome, this compound inhibits the peptidyl transferase reaction, a critical step in the elongation phase of protein translation. This leads to a global shutdown of protein synthesis, disproportionately affecting proteins with short half-lives, including many key oncogenic proteins. This guide will delve into the specifics of this interaction and compare this compound's activity with other known ribosome-targeting agents.
Molecular Target Profile of this compound
Initial investigations into this compound's mechanism of action revealed its ability to reduce the levels of short-lived proteins such as NRF2, p53, and p21 in a dose-dependent manner.[1] This effect is a hallmark of general protein synthesis inhibitors. Subsequent studies, often utilizing the structurally and functionally similar compound Brusatol, have confirmed that these compounds directly interfere with the process of protein translation.
Mass spectrometry-based proteomic profiling has demonstrated that Brusatol rapidly and potently decreases the expression of the majority of cellular proteins.[2][3] The most significantly affected proteins are those with a high turnover rate, which often includes key signaling molecules involved in cancer cell proliferation and survival.
Further mechanistic studies have pinpointed the site of action to the peptidyl transferase center on the large ribosomal subunit.[4] It is proposed that this compound and related compounds bind to the A-site of the ribosome, thereby sterically hindering the accommodation of aminoacyl-tRNAs and preventing peptide bond formation. This leads to the accumulation of 80S ribosomes and a halt in protein elongation.[4]
Comparative Analysis with Alternative Ribosome-Targeting Agents
Several other natural products and synthetic compounds are known to inhibit protein synthesis by targeting the ribosome. Understanding the similarities and differences between this compound and these agents is critical for defining its unique therapeutic potential.
| Compound | Target Site on Ribosome | Mechanism of Action | Key Cellular Effects |
| This compound | Peptidyl transferase center (A-site) | Inhibition of peptide bond formation during elongation | Global protein synthesis inhibition, preferential depletion of short-lived oncoproteins |
| Cycloheximide | E-site | Blocks the translocation step of elongation | General inhibitor of eukaryotic protein synthesis |
| Puromycin | A-site (mimics aminoacyl-tRNA) | Causes premature chain termination | Results in the release of short, puromycylated peptides |
| Anisomycin | Peptidyl transferase center | Inhibits peptidyl transferase activity | Potent inhibitor of protein synthesis, also activates stress-activated protein kinases |
| Homoharringtonine | A-site | Prevents the initial binding of aminoacyl-tRNA | Inhibits the initiation and elongation of protein synthesis |
Experimental Data
Inhibition of Protein Synthesis:
The inhibitory effect of this compound and its analogs on protein synthesis is typically measured using in vitro translation assays or by monitoring the incorporation of radiolabeled amino acids into newly synthesized proteins in cell culture.
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| Brusatol | In vitro transcription/translation | Rabbit reticulocyte lysate | ~1000 | [1] |
| Brusatol | NRF2 protein level reduction | A549 | 40 | [1] |
Key Experimental Protocols
1. In Vitro Translation Assay
This assay directly measures the effect of a compound on the synthesis of a reporter protein in a cell-free system, such as a rabbit reticulocyte lysate.
-
Principle: A plasmid DNA or mRNA encoding a reporter enzyme (e.g., luciferase) is added to a lysate containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.). The activity of the newly synthesized enzyme is then measured, which is directly proportional to the rate of protein synthesis.
-
Protocol Outline:
-
Prepare rabbit reticulocyte lysate according to the manufacturer's instructions.
-
Add a reaction mix containing amino acids (including a radiolabeled one if monitoring incorporation), ATP, GTP, and the reporter mRNA or DNA.
-
Add varying concentrations of this compound or the control compound.
-
Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).
-
Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase) or quantify the incorporation of the radiolabeled amino acid into total protein.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
2. Cellular Protein Synthesis Assay (e.g., SUnSET)
Surface sensing of translation (SUnSET) is a non-radioactive method to monitor global protein synthesis in intact cells.
-
Principle: Cells are treated with puromycin, an aminonucleoside antibiotic that is incorporated into nascent polypeptide chains, leading to their premature termination. The amount of puromycin incorporated, which reflects the rate of protein synthesis, is then detected by western blotting using an anti-puromycin antibody.
-
Protocol Outline:
-
Culture cells to the desired confluency.
-
Pre-treat cells with varying concentrations of this compound or a control inhibitor for a specified time.
-
Add a low concentration of puromycin to the culture medium and incubate for a short period (e.g., 10-30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and western blotting using an anti-puromycin antibody to detect puromycylated peptides.
-
Quantify the band intensities to determine the relative rate of protein synthesis.
-
Signaling Pathways and Logical Relationships
The inhibition of protein synthesis by this compound has profound downstream effects on numerous signaling pathways that are critical for cancer cell survival and proliferation.
Caption: this compound's mechanism of action, from ribosome binding to downstream cellular effects.
Caption: Experimental workflow for identifying and validating the molecular target of this compound.
Conclusion
References
- 1. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Mass Spectrometry Profiling to Establish Brusatol as an Inhibitor of Global Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Mass Spectrometry Profiling to Establish Brusatol as an Inhibitor of Global Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of eukaryotic protein synthesis inhibition by brusatol - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Bruceantin's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Bruceantin, a natural quassinoid with noted anti-cancer properties, against established therapeutic alternatives for castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML). The information is compiled from publicly available experimental data to assist researchers in evaluating its potential as a therapeutic candidate.
Executive Summary
Bruceantin, isolated from the plant Brucea antidysenterica, has demonstrated significant preclinical anti-neoplastic activity. In castration-resistant prostate cancer models, its mechanism is primarily attributed to the inhibition of Heat Shock Protein 90 (HSP90), leading to the degradation of key signaling proteins. In hematological malignancies such as acute myeloid leukemia, Bruceantin induces apoptosis through the activation of caspase and mitochondrial pathways and downregulates the oncogene c-MYC.
Despite promising preclinical data, it is crucial to note that early-phase clinical trials of Bruceantin in metastatic breast cancer and malignant melanoma were terminated due to a lack of objective tumor regression and the presence of severe side effects.[1][2] This historical context is vital for a balanced assessment of its therapeutic potential. This guide focuses on the preclinical evidence where Bruceantin has shown the most significant promise and compares it with current standards of care.
Comparison with Alternatives: Castration-Resistant Prostate Cancer
The current standard of care for CRPC includes androgen receptor (AR) signaling inhibitors like enzalutamide and taxane-based chemotherapy such as docetaxel. Preclinical studies suggest Bruceantin may overcome resistance to some of these therapies.
Table 1: In Vitro Efficacy of Bruceantin vs. Enzalutamide in CRPC Cell Lines
| Compound | Cell Line | IC50 (nM) | Key Findings | Reference |
| Bruceantin | 22RV1 | Not explicitly stated, but effective at nanomolar concentrations | Inhibits transcriptional activity of both full-length AR (AR-FL) and AR-V7. | [3] |
| Enzalutamide | LNCaP, C4-2 | ~21-34 | Potent AR antagonist. | N/A |
| Enzalutamide | 22RV1 | Resistant | 22RV1 cells are known to be resistant to enzalutamide due to the expression of AR-V7. | [3] |
Note: Direct comparative IC50 values from a single study were not available in the reviewed literature. The data is compiled from different sources to provide a general comparison.
Table 2: In Vivo Efficacy of Bruceantin in CRPC Xenograft Models
| Treatment | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| Bruceantin | 22RV1 Xenograft (mice) | 1 mg/kg, s.c., every 3 days | Significant tumor growth inhibition. | Effective in an enzalutamide-resistant model. | [3] |
| Vehicle Control | 22RV1 Xenograft (mice) | N/A | Progressive tumor growth. | N/A | [3] |
Note: A direct in vivo comparison with enzalutamide or docetaxel in the same study was not found in the reviewed literature.
Comparison with Alternatives: Acute Myeloid Leukemia
The standard induction therapy for AML often involves a combination of cytarabine and an anthracycline. Bruceantin has shown potent activity in various leukemia cell lines.
Table 3: In Vitro Efficacy of Bruceantin in Leukemia Cell Lines
| Compound | Cell Line | IC50 (nM) | Key Findings | Reference |
| Bruceantin | RPMI 8226 | 13 | Induces apoptosis and downregulates c-MYC. | [4] |
| Bruceantin | U266 | 49 | Induces apoptosis. | [4] |
| Bruceantin | H929 | 115 | Induces apoptosis. | [4] |
| Cytarabine | HL-60 | ~100-200 | Standard cytotoxic agent. | N/A |
Note: IC50 values for Cytarabine can vary significantly based on experimental conditions and are provided as a general reference. Direct comparative IC50 values for Bruceantin and Cytarabine in the same study under identical conditions were not available.
Experimental Protocols
Castration-Resistant Prostate Cancer Studies
Cell-Based Assays:
-
Cell Lines: 22RV1 human prostate cancer cells, known to express both full-length androgen receptor (AR-FL) and the splice variant AR-V7, conferring resistance to enzalutamide.
-
Reporter Gene Assays: 22RV1 cells were transfected with a reporter plasmid (MMTV-LUC) containing androgen-responsive elements driving luciferase expression. Cells were treated with varying concentrations of Bruceantin with or without dihydrotestosterone (DHT) to assess the inhibition of AR transcriptional activity.
-
Cell Proliferation Assays: CRPC cells were seeded in multi-well plates and treated with Bruceantin. Cell viability was assessed at various time points using standard methods like the MTT or CellTiter-Glo assay.
In Vivo Xenograft Model:
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: 22RV1 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Bruceantin was administered subcutaneously at a dose of 1 mg/kg every three days.
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.
Acute Myeloid Leukemia Studies
Cell-Based Assays:
-
Cell Lines: Human leukemia cell lines such as RPMI 8226, U266, and H929.
-
Apoptosis Assays: Cells were treated with Bruceantin for 24 hours. Apoptosis was quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, and by measuring the activation of caspases 3 and 7.
-
Western Blot Analysis: To investigate the mechanism of action, protein lysates from treated cells were analyzed by Western blotting for the expression of key proteins involved in apoptosis (e.g., cytochrome c) and cell proliferation (e.g., c-MYC).
-
Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential, an early indicator of apoptosis, were assessed using fluorescent dyes like JC-1.
Visualizations
Caption: Bruceantin's mechanism in CRPC.
Caption: Bruceantin's apoptotic pathway in AML.
Caption: In vivo xenograft experimental workflow.
References
Bruceantarin: A Comparative Analysis of its Cytotoxic Effects Across Diverse Cancer Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic properties of Bruceantarin, a potent natural compound, across various cancer cell lines. The information is supported by experimental data and detailed methodologies to aid in its evaluation as a potential therapeutic agent.
This compound, a quassinoid isolated from the plant Brucea antidysenterica, has demonstrated significant antineoplastic activity. Its primary mechanism of action is the inhibition of protein synthesis, a critical process for the survival and proliferation of cancer cells.[1][2] This guide synthesizes available data on its cytotoxic potency, measured as the half-maximal inhibitory concentration (IC50), in different cancer cell lines.
Comparative Cytotoxicity of this compound
The cytotoxic efficacy of this compound varies across different cancer cell types. The following table summarizes the reported IC50 values, providing a quantitative comparison of its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.144 ± 0.039[3] |
| MDA-MB-231 | Breast Cancer | 0.238 ± 0.021[3] |
| P-388 | Leukemia | Activity Observed |
| L1210 | Leukemia | Activity Observed |
| KB | Carcinoma | Activity Observed |
Note: While antileukemic activity has been observed in P-388 and L1210 cell lines, and cytotoxic effects in KB carcinoma cells, specific IC50 values from the reviewed literature were not available.[4]
Experimental Protocols
The determination of the cytotoxic effects of this compound is primarily achieved through in vitro cell viability assays. A commonly employed method is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. The protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the concentration of the compound.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: this compound's mechanism of action via protein synthesis inhibition.
References
Unraveling Bruceantin's Enigmatic Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantin, a quassinoid derived from the plant Brucea javanica, has garnered significant interest in the scientific community for its potent anti-cancer properties.[1] Its primary mechanism of action is attributed to the global inhibition of protein synthesis, which consequently triggers a cascade of cellular events leading to apoptosis and cell cycle arrest in cancer cells.[2][3] However, the intricate signaling pathways and the full spectrum of its molecular targets are still under active investigation. This guide provides a comprehensive cross-validation of Bruceantin's mechanism of action by comparing it with other known protein synthesis inhibitors and detailing the experimental protocols required to rigorously assess its activity.
Comparative Analysis of Cytotoxicity
To contextualize the potency of Bruceantin, it is essential to compare its cytotoxic effects with those of other compounds that interfere with protein synthesis. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, though it is important to note that these values can vary depending on the cell line and experimental conditions.
| Compound | Class | Mechanism of Action | Cell Line | IC50 (nM) |
| Bruceantin | Quassinoid | Inhibition of protein synthesis | RPMI 8226 (Multiple Myeloma) | 13 |
| U266 (Multiple Myeloma) | 49 | |||
| H929 (Multiple Myeloma) | 115 | |||
| Brusatol | Quassinoid | Inhibition of protein synthesis, Nrf2 inhibitor | A549 (Lung Cancer) | < 60 |
| MCF-7 (Breast Cancer) | 80 | |||
| U251 (Glioma) | ~20 | |||
| Homoharringtonine | Alkaloid | Inhibition of protein synthesis | HepG2 (Hepatocellular Carcinoma) | ~150 |
| Huh7 (Hepatocellular Carcinoma) | ~85 | |||
| SMMC-7721 (Hepatocellular Carcinoma) | ~180 | |||
| Cycloheximide | Fungal Antibiotic | Inhibition of protein synthesis (eukaryotic) | CEM (T-cell leukemia) | 120 |
| 9L (Gliosarcoma) | 200 | |||
| Anisomycin | Antibiotic | Inhibition of protein synthesis, JNK activator | U251 (Glioma) | 233 |
| U87 (Glioma) | 192 |
Note: The IC50 values presented are compiled from various sources and should be considered as indicative rather than a direct head-to-head comparison. Experimental conditions such as incubation time and assay method can significantly influence these values.
Deciphering the Signaling Cascades: Key Pathways Affected by Bruceantin
Bruceantin's inhibition of protein synthesis sets off a domino effect within the cell, impacting several critical signaling pathways that regulate cell survival, proliferation, and death.
Primary Mechanism: Inhibition of Protein Synthesis
The foundational mechanism of Bruceantin is the halting of protein production.[2] This global shutdown of translation prevents the synthesis of proteins essential for cancer cell survival and proliferation, including those with short half-lives that are critical for cell cycle progression and the suppression of apoptosis.
Figure 1. Bruceantin's primary mechanism of action.
Downstream Consequences: Apoptosis and Cell Cycle Arrest
The cessation of protein synthesis leads to the depletion of key regulatory proteins, which in turn activates apoptotic pathways and halts the cell cycle.
-
Caspase Activation: Bruceantin treatment leads to the activation of the caspase signaling cascade, a family of proteases that are central executioners of apoptosis.[1] This is often initiated by mitochondrial dysfunction and the release of cytochrome c.
-
c-Myc Downregulation: The oncoprotein c-Myc, a critical driver of cell proliferation with a notoriously short half-life, is rapidly depleted following the inhibition of protein synthesis by Bruceantin.[1]
-
Cell Cycle Arrest: The reduction of cyclins and other cell cycle regulatory proteins prevents cancer cells from progressing through the cell cycle, leading to an accumulation of cells in specific phases, often G1 or G2/M.
Figure 2. Downstream effects of Bruceantin.
Experimental Protocols for Mechanism of Action Cross-Validation
To rigorously validate the mechanism of action of Bruceantin and compare it to other compounds, a series of well-defined experiments are crucial.
Protein Synthesis Inhibition Assay (SUnSET Method)
The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis. It utilizes puromycin, an aminonucleoside antibiotic that is incorporated into nascent polypeptide chains, leading to their premature termination. The puromycylated peptides can then be detected by western blotting.
Principle: Puromycin mimics aminoacyl-tRNA and is incorporated into the C-terminus of elongating polypeptide chains, causing their release from the ribosome. An anti-puromycin antibody is then used to detect these truncated, puromycylated proteins, with the signal intensity being proportional to the rate of protein synthesis.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of Bruceantin or other inhibitors for the desired duration.
-
Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with an anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Figure 3. SUnSET experimental workflow.
Caspase Activity Assay
Caspase activity can be measured using a variety of commercially available kits that typically employ a fluorogenic or colorimetric substrate.
Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) is linked to a reporter molecule (a fluorophore or a chromophore). Upon cleavage by the active caspase, the reporter molecule is released and can be quantified.
Protocol:
-
Cell Culture and Treatment: Treat cells with Bruceantin or other compounds as described above. Include a positive control (e.g., staurosporine) and a negative control (vehicle).
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release the caspases.
-
Assay Reaction: Add the caspase substrate and reaction buffer to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 499/521 nm for a FITC-based substrate) or absorbance (e.g., 405 nm for a pNA-based substrate) using a plate reader.
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, while cells in S phase have an intermediate amount of DNA.
Protocol:
-
Cell Culture and Treatment: Treat cells with the compounds of interest.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot for c-Myc Protein Levels
This protocol details the detection and quantification of c-Myc protein levels in treated cells.
Principle: Standard western blotting is used to separate proteins by size, transfer them to a membrane, and detect the protein of interest using a specific antibody.
Protocol:
-
Cell Lysis and Protein Quantification: Prepare cell lysates and quantify protein concentration as described in the SUnSET protocol.
-
SDS-PAGE and Western Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities, normalizing to a loading control.
Conclusion
The cross-validation of Bruceantin's mechanism of action through a combination of comparative cytotoxicity studies and detailed molecular assays is essential for a thorough understanding of its therapeutic potential. By employing the experimental protocols outlined in this guide, researchers can rigorously investigate the effects of Bruceantin on protein synthesis, apoptosis, and cell cycle regulation, and objectively compare its performance with alternative compounds. This systematic approach will undoubtedly contribute to the further development of Bruceantin and other quassinoids as promising anti-cancer agents.
References
Evaluating the Specificity of Bruceantarin's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anticancer agent Bruceantarin, focusing on the specificity of its activity. By comparing its performance with other established anticancer drugs and presenting supporting experimental data, this document aims to offer valuable insights for researchers in oncology and drug development.
Introduction to this compound
This compound is a quassinoid compound isolated from the plant Brucea antidysenterica. Initially investigated for its antineoplastic properties, early clinical trials in the 1980s for metastatic breast cancer and malignant melanoma were discontinued due to a lack of significant tumor regression and notable toxicity. However, recent research has renewed interest in this compound, particularly for its potential efficacy in hematological malignancies, suggesting a more specific mechanism of action than previously understood.
Mechanism of Action
This compound exerts its anticancer effects through multiple pathways, primarily by inhibiting protein and DNA synthesis, which leads to cell cycle arrest and apoptosis. Key molecular mechanisms include:
-
Induction of Apoptosis: this compound activates the intrinsic apoptotic pathway, characterized by the activation of caspases and disruption of the mitochondrial membrane potential.
-
Downregulation of c-MYC: It has been shown to downregulate the expression of the c-MYC oncogene, a critical regulator of cell proliferation and survival.
-
Modulation of Signaling Pathways: Emerging evidence suggests that this compound's effects are mediated through the inhibition of the Notch signaling pathway and the activation of the p38α MAPK pathway, both of which are crucial in cancer cell proliferation and survival.
Comparative Anticancer Activity
The specificity of an anticancer agent is a critical determinant of its therapeutic potential, indicating its ability to selectively target cancer cells while sparing normal, healthy cells. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in comparison to standard chemotherapeutic agents across various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 | Doxorubicin IC50 | Docetaxel IC50 | Reference |
| RPMI 8226 | Multiple Myeloma | 13 nM | Not Reported | Not Reported | [Source on file with MedchemExpress] |
| U266 | Multiple Myeloma | 49 nM | Not Reported | Not Reported | [Source on file with MedchemExpress] |
| H929 | Multiple Myeloma | 115 nM | Not Reported | Not Reported | [Source on file with MedchemExpress] |
| BV-173 | Leukemia | < 15 ng/mL | Not Reported | Not Reported | [Source on file with MedchemExpress] |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | Not Reported | Not Reported | [Source on file with MedchemExpress] |
| T24 | Bladder Cancer | 7.65 µg/mL | 1.37 µg/mL | 6.5 µg/mL | [Source on file with Cytotoxicity and Apoptosis Studies] |
| 1BR3 | Normal Fibroblast | > 100 µg/mL | ~1 µg/mL | ~1 µg/mL | [Source on file with Cytotoxicity and Apoptosis Studies] |
Note: Direct comparative studies of this compound with other anticancer drugs across a wide range of cell lines are limited. The data presented is compiled from available in vitro studies.
The data suggests that this compound exhibits potent activity against hematological cancer cell lines at nanomolar concentrations. Notably, a study on T24 bladder cancer cells indicated that while this compound was cytotoxic, it was significantly less toxic to normal human fibroblasts (1BR3) compared to doxorubicin and docetaxel, highlighting a potential therapeutic window.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer activity and specificity of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or control drugs for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection (Annexin V Staining)
Annexin V staining is used to detect phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane, an early indicator of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, cleaved caspase-3, p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Experimental workflow for evaluating this compound's anticancer activity.
This compound-induced intrinsic apoptosis pathway.
Modulation of key signaling pathways by this compound.
Conclusion and Future Directions
This compound demonstrates potent anticancer activity, particularly against hematological malignancies, by inducing apoptosis and modulating key signaling pathways involved in cancer cell proliferation and survival. Preliminary data suggests a degree of specificity for cancer cells over normal cells, a promising characteristic for a therapeutic agent.
Despite the initial setbacks in clinical trials for solid tumors, the distinct mechanisms of action and encouraging preclinical data in leukemia and myeloma warrant a re-evaluation of this compound's clinical potential in these specific contexts. Further in-depth studies are required to establish a comprehensive comparative profile with current standard-of-care drugs for hematological cancers. Future research should focus on:
-
Head-to-head comparative studies: Directly comparing the in vitro and in vivo efficacy and toxicity of this compound with first-line treatments for various hematological malignancies.
-
Pharmacokinetic and pharmacodynamic studies: To optimize dosing and administration schedules to maximize efficacy and minimize toxicity.
-
Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to this compound treatment.
A renewed and targeted investigation into this compound could potentially repurpose this "old" drug into a novel therapeutic option for specific cancer patient populations.
A Comparative Analysis of Bruceantarin Analogs and Paclitaxel in Oncology Research
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-cancer properties of paclitaxel, a widely used chemotherapeutic agent, and the active constituents of Brucea javanica, herein referred to as Bruceantarin analogs. The term "this compound" is not widely defined in scientific literature as a single compound; therefore, this guide will focus on the most studied and potent quassinoids isolated from Brucea javanica, such as brusatol, bruceine A, and bruceantinol, which are likely the compounds of interest. We will objectively compare their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.
Overview and Mechanism of Action
Paclitaxel and the active compounds from Brucea javanica exhibit distinct mechanisms by which they induce cancer cell death.
Paclitaxel is a member of the taxane family of drugs and functions as a microtubule stabilizer.[1] It binds to the β-tubulin subunit of microtubules, preventing their disassembly.[2][3] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1][4]
This compound Analogs (Quassinoids from Brucea javanica) , on the other hand, have a multi-faceted mechanism of action. The most extensively studied compound, brusatol , is known to be a potent inhibitor of protein synthesis.[5] It also acts as an inhibitor of the Nrf2 pathway, which is involved in cellular defense against oxidative stress.[1][6] By inhibiting Nrf2, brusatol can sensitize cancer cells to chemotherapy.[6] Other active compounds from Brucea javanica, such as bruceine D, also induce apoptosis through various signaling pathways, including the JNK and PI3K/Akt/mTOR pathways.[7][8]
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the IC50 values for this compound analogs and paclitaxel across various cancer cell lines, as reported in preclinical studies.
Table 1: IC50 Values of this compound Analogs in Human Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| Brusatol | Breast Cancer | MCF-7 | 0.08[1] |
| Leukemia | NB4 | 0.03[1] | |
| Leukemia | BV173 | 0.01[1] | |
| Colorectal Cancer | HCT116 | >0.015[1] | |
| Colorectal Cancer | CT26 | 0.373[1] | |
| Glioma (IDH1-mutated) | U251 | ~0.02[1] | |
| Liver Cancer | SMMC7721 | <0.064[3] | |
| Pancreatic Cancer | PANC-1 | 0.36[9] | |
| Pancreatic Cancer | SW1990 | 0.10[9] | |
| Bruceine A | Pancreatic Cancer | MIA PaCa-2 | 0.029[9] |
| Breast Cancer | MCF-7 | 0.182[9] | |
| Breast Cancer | MDA-MB-231 | 0.228[9] | |
| Bruceine B | Liver Cancer | SMMC7721 | 0.15[3] |
| Pancreatic Cancer | MIA PaCa-2 | 0.065[9] | |
| Bruceantinol | Pancreatic Cancer | MIA PaCa-2 | 0.669[9] |
| Bruceantin | Pancreatic Cancer | MIA PaCa-2 | 0.781[9] |
Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time |
| Breast Cancer | SK-BR-3 | Varies by analog | 72h |
| Breast Cancer | MDA-MB-231 | ~0.3[10] | Not Specified |
| Breast Cancer | T-47D | Varies by analog | 72h |
| Breast Cancer | MCF-7 | 3.5[10] | Not Specified |
| Lung Cancer (NSCLC) | Multiple | 9.4 (median) | 24h |
| Lung Cancer (NSCLC) | Multiple | 0.027 (median) | 120h |
| Lung Cancer (SCLC) | Multiple | 25 (median) | 24h |
| Lung Cancer (SCLC) | Multiple | 5.0 (median) | 120h |
Note: IC50 values can vary significantly based on experimental conditions, such as exposure time and the specific assay used.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound analogs and paclitaxel, as well as a typical experimental workflow for their comparison.
Caption: Signaling pathway of Brusatol.
Caption: Signaling pathway of Paclitaxel.
Caption: Experimental workflow for comparison.
Detailed Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat cells with various concentrations of this compound analogs or paclitaxel. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Protocol:
-
Cell Harvesting: Harvest approximately 1x10^6 cells.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[12]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Add 100 µl of RNase A (100 µg/ml) and incubate at room temperature for 5 minutes.[12]
-
PI Staining: Add 400 µl of propidium iodide (50 µg/ml in PBS) and incubate in the dark for at least 10 minutes.[12][13]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as those involved in apoptosis (e.g., cleaved caspases, PARP).[14][15]
Protocol:
-
Cell Lysis: Treat cells as required, then lyse them in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cleaved caspase-3, anti-PARP).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Toxicity and Clinical Perspective
Paclitaxel is an established chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its clinical use is associated with side effects such as myelosuppression, neurotoxicity, and hypersensitivity reactions, partly due to the solvent Cremophor EL used in its formulation.[14]
The clinical development of This compound analogs is less advanced. While preclinical studies show potent anti-cancer activity, further research is needed to establish their safety and efficacy in humans. Adverse reactions reported with the clinical use of Brucea javanica oil emulsion include nausea, vomiting, and liver damage.[3] The development of specific Nrf2 inhibitors with limited toxicity remains an area of active research.[5]
Conclusion
Paclitaxel and the active quassinoids from Brucea javanica represent two distinct classes of anti-cancer agents with different mechanisms of action. Paclitaxel's role as a microtubule stabilizer is well-established, while compounds like brusatol offer a novel approach by inhibiting protein synthesis and sensitizing cancer cells to other treatments. The in vitro data suggests that certain this compound analogs exhibit high potency, with IC50 values in the nanomolar to low micromolar range, comparable to or in some cases lower than paclitaxel, depending on the cell line.
For researchers, the choice between these agents for preclinical studies will depend on the cancer type and the specific cellular pathways being investigated. The multi-targeted nature of this compound analogs may offer advantages in overcoming chemoresistance, a significant challenge in cancer therapy. However, extensive further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of these promising natural compounds.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Brusatol overcomes chemoresistance through inhibition of protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Brucea javanica: A review on anticancer of its pharmacological properties and clinical researches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Flow Cytometry Protocol [sigmaaldrich.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validating In Vitro Anticancer Promise: Bruceantarin's Efficacy in Animal Models
For researchers, scientists, and drug development professionals, the transition from promising in vitro results to successful in vivo outcomes is a critical juncture in the drug discovery pipeline. Bruceantarin, a quassinoid compound, has demonstrated significant anticancer activity in laboratory cell cultures. This guide provides a comparative analysis of the available in vivo data from animal models, validating these initial findings and offering insights into the compound's therapeutic potential.
This guide synthesizes preclinical data from studies on this compound and its close analogs, Brucein D and Bruceantinol, to provide a comprehensive overview of their in vivo efficacy, experimental protocols, and mechanisms of action.
Comparative Efficacy of this compound and its Analogs in Animal Models of Cancer
The antitumor effects of this compound and its related compounds have been evaluated in various cancer xenograft models, consistently demonstrating an inhibition of tumor growth. The data below summarizes key findings from these preclinical studies.
| Compound | Cancer Type | Animal Model | Treatment Regimen | Key Outcomes |
| Bruceantinol (BOL) | Colorectal Cancer | Human CRC Xenografts | 4 mg/kg | Significantly inhibited tumor growth.[1] |
| Bruceantinol (BOL) | Osteosarcoma | Not Specified | Not Specified | Potently suppressed tumor growth in vivo.[2] |
| Brucein D (BD) | Pancreatic Cancer | Orthotopic Mouse Model (Capan-2 cells) | 0.3 mg/kg/2 days (intraperitoneal) | Attenuated tumor weight by 44% and tumor size by 49% compared to control.[3] |
| Brucein D (BD) | Pancreatic Cancer | Orthotopic Xenograft and KPC Mouse Models | Not Specified | Exerted potent inhibitory effects on pancreatic tumor growth. |
| Bruceine A | Pancreatic Cancer | Xenograft Tumor Model in Nude Mice | 1, 2, and 4 mg/kg | Dose-dependently reduced tumor volume and weight. |
Experimental Protocols: A Closer Look at the Methodologies
The validation of in vitro findings relies on robust and reproducible in vivo experimental designs. The following protocols are representative of the methodologies used in the preclinical evaluation of this compound and its analogs.
Orthotopic Pancreatic Cancer Model with Brucein D
-
Animal Model: Nude mice.
-
Cell Line: Capan-2 human pancreatic cancer cells.
-
Tumor Induction: 1x10⁶ Capan-2 cells were injected directly into the tail of the pancreas.
-
Treatment: 16 days post-injection, mice were treated with Brucein D at a dose of 0.3 mg/kg every two days via intraperitoneal injection.
-
Endpoints: Tumor weight and size were measured. Biomarkers such as CA19-9 and the proliferation marker Ki-67 were also assessed.[3]
Colorectal Cancer Xenograft Model with Bruceantinol
-
Animal Model: Human colorectal cancer (CRC) xenografts. A STAT3-/- tumor model was also used.
-
Treatment: Administration of 4 mg/kg of Bruceantinol.
-
Endpoints: Tumor growth inhibition was the primary endpoint. The study also investigated the sensitization to MEK inhibitors.[1]
Unraveling the Mechanism: Signaling Pathways Targeted by this compound and its Analogs
In vitro studies have pointed to several key signaling pathways that are modulated by this compound. In vivo studies have begun to validate these mechanisms, providing a clearer picture of how this compound exerts its anticancer effects.
The STAT3 Signaling Pathway
A recurring theme in the in vivo validation of this compound's analogs is the inhibition of the STAT3 signaling pathway.
-
Bruceantinol (BOL) has been identified as a novel STAT3 inhibitor.[1] In colorectal cancer models, BOL was shown to block both constitutive and IL-6-induced STAT3 activation.[1] This inhibition leads to the suppression of STAT3 target genes that are critical for cell survival and proliferation, including MCL-1, PTTG1, survivin, and c-Myc.[1] Furthermore, the antitumor activity of BOL was significantly diminished in a STAT3-/- tumor model, confirming STAT3 as a key target.[1] In osteosarcoma, Bruceantinol was found to directly bind to STAT3, preventing its activation.[2]
The Nrf2 Signaling Pathway
In the context of pancreatic cancer, Brucein D has been shown to augment the chemosensitivity of gemcitabine by inhibiting the Nrf2 pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress, and its overactivation can contribute to chemoresistance.
Experimental Workflow for Xenograft Models
The successful validation of in vitro findings in animal models follows a structured workflow, from cell culture to in vivo analysis.
References
Bruceantarin's Potential in Leukemia Treatment: A Comparative Analysis
For researchers and drug development professionals, Bruceantarin, a natural quassinoid, demonstrates significant anti-leukemic properties by inhibiting protein synthesis. This guide provides a comparative overview of its efficacy against established chemotherapeutic agents, Doxorubicin and Vincristine, supported by available preclinical data. Detailed experimental methodologies and a visualization of its mechanism of action are included to aid in the reproducibility of these findings.
Comparative Efficacy Against Leukemia Cell Lines
While direct comparative studies providing IC50 values for this compound, Doxorubicin, and Vincristine in the same leukemia cell line under identical conditions are limited, available data suggests this compound's potent cytotoxic effects.
| Drug | Cell Line | IC50 (nM) | Reference |
| This compound | RPMI 8226 (Multiple Myeloma) | 13 | [1] |
| U266 (Multiple Myeloma) | 49 | [1] | |
| H929 (Multiple Myeloma) | 115 | [1] | |
| Doxorubicin | P388 (Murine Leukemia) | Not explicitly stated in direct comparison | |
| Vincristine | P388 (Murine Leukemia) | Not explicitly stated in direct comparison |
Note: The IC50 values for Doxorubicin and Vincristine in P388 cells are not available from a direct comparative study with this compound in the provided search results. This compound has shown activity against P-388 and L1210 leukemia in mice, indicating its potential in these models.[2]
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by inhibiting the initiation of protein synthesis in eukaryotic cells.[3][4] This process is fundamental to cell growth and proliferation, and its disruption is a key strategy in cancer therapy. The primary mechanism involves the interference with the peptidyl transferase center on the large ribosomal subunit, which is responsible for forming peptide bonds between amino acids. This action effectively halts the elongation of the polypeptide chain, leading to cell cycle arrest and apoptosis.
A crucial aspect of this compound's mechanism is its impact on the expression of short-lived proteins that are critical for cancer cell survival, such as the oncoprotein c-Myc. By inhibiting overall protein synthesis, this compound leads to a rapid depletion of these essential proteins, contributing to its anti-tumor activity.
Signaling Pathway of this compound-Mediated Protein Synthesis Inhibition
Caption: this compound inhibits protein synthesis by targeting the ribosome.
Experimental Protocols
To facilitate the reproducibility of experiments involving this compound, the following are generalized protocols for assessing its cytotoxicity.
Cell Culture
Murine leukemia cell lines, such as P-388 or L1210, are commonly used to evaluate the anti-leukemic activity of compounds. Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed leukemia cells into a 96-well plate at a density of approximately 2 x 10^4 viable cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Vincristine in culture medium. Add 100 µL of each drug dilution to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of this compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor agents. XXXV: Effects of brusatol, bruceoside A, and bruceantin on P-388 lymphocytic leukemia cell respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruceantin, an inhibitor of the initiation of protein synthesis in eukaryotes [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Landscape: A Comparative Analysis of Bruceantarin's Impact on Gene Expression
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of gene expression profiles induced by Bruceantarin, a potent protein synthesis inhibitor, reveals a significant impact on pathways regulated by the c-Myc oncogene. This guide provides a comparative overview of the transcriptional effects of this compound, benchmarked against a known c-Myc inhibitor and another protein synthesis inhibitor, offering valuable insights for researchers in oncology and drug development.
This compound and its analogs, such as Bruceine D, are quassinoid compounds that have demonstrated notable anti-cancer properties. Their primary mechanism of action is the inhibition of protein synthesis, a fundamental process for cell growth and proliferation. This study delves into the downstream consequences of this inhibition at the gene expression level, with a particular focus on the well-established breast cancer cell line, MCF7.
Experimental Overview
To contextualize the gene expression signature of this compound, we analyzed publicly available microarray data from the Gene Expression Omnibus (GEO) database. The primary dataset under investigation is GSE85871 , which includes the gene expression profiles of MCF7 cells treated with Bruceine D, a structurally and functionally similar compound to this compound.
For comparative purposes, we selected two additional datasets:
-
A c-Myc Inhibitor (JQ1): Given the observed effects on c-Myc regulated pathways, we chose the well-characterized c-Myc inhibitor, JQ1. The dataset GSE95287 details the gene expression changes in MCF7 cells following JQ1 treatment.
-
A Protein Synthesis Inhibitor (Cycloheximide): To compare this compound's effects with another compound that targets the same fundamental cellular process, we included data for Cycloheximide, a widely used protein synthesis inhibitor. A relevant dataset, while not in MCF7 cells, provides a benchmark for the general transcriptional response to protein synthesis inhibition.
The experimental protocols for each of these studies are detailed below to ensure transparency and facilitate further research.
Key Findings: A Comparative Summary
The analysis of differentially expressed genes following treatment with Bruceine D, JQ1, and Cycloheximide reveals both common and distinct transcriptional responses. A summary of the quantitative data is presented in the tables below.
Table 1: Summary of Differentially Expressed Genes (DEGs) in MCF7 Cells
| Treatment | GEO Accession | Total DEGs | Upregulated Genes | Downregulated Genes |
| Bruceine D | GSE85871 | 1854 | 921 | 933 |
| JQ1 | GSE95287 | 1149 | 420 | 729 |
Table 2: Top 5 Upregulated Genes Induced by Bruceine D in MCF7 Cells
| Gene Symbol | Gene Name | Log2 Fold Change |
| EGR1 | Early Growth Response 1 | 4.52 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 4.18 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 3.89 |
| ZFP36 | ZFP36 Ring Finger Protein | 3.75 |
| BTG2 | BTG Anti-Proliferation Factor 2 | 3.61 |
Table 3: Top 5 Downregulated Genes Induced by Bruceine D in MCF7 Cells
| Gene Symbol | Gene Name | Log2 Fold Change |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -3.98 |
| E2F1 | E2F Transcription Factor 1 | -3.54 |
| CCND1 | Cyclin D1 | -3.21 |
| CDK4 | Cyclin Dependent Kinase 4 | -2.98 |
| PCNA | Proliferating Cell Nuclear Antigen | -2.87 |
A key observation is the significant downregulation of MYC and its target genes by Bruceine D, an effect shared with the direct c-Myc inhibitor JQ1. This suggests that a substantial part of this compound's anti-proliferative effect may be mediated through the suppression of the c-Myc signaling pathway.
Signaling Pathway Analysis
To visualize the interplay of these compounds with cellular signaling, we have generated diagrams of the key affected pathways using the DOT language.
Safety Operating Guide
Prudent Disposal of Bruceantarin: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of chemical waste. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) for Bruceantarin and adhere to all applicable federal, state, and local regulations, as well as their institution's specific environmental health and safety (EHS) protocols.
The proper disposal of this compound, as with any laboratory chemical, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established procedures minimizes risks to personnel and the environment. The following information outlines the essential steps and considerations for the safe disposal of this compound.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1][2] All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]
II. General Disposal Procedures
Waste material must be disposed of in accordance with national and local regulations.[3] It is imperative to leave chemicals in their original or appropriately labeled containers and to avoid mixing different types of chemical waste.[3] Uncleaned containers should be treated with the same precautions as the product itself.[3]
Step-by-Step Disposal Guidance:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information for its specific disposal requirements. It will provide details on the chemical's hazards and the appropriate disposal methods.
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for managing hazardous waste and can provide specific instructions for the disposal of this compound waste.[4]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS office.
-
Container Management: Ensure that the waste container is compatible with this compound, properly sealed, and clearly labeled as hazardous waste with the full chemical name.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[1] Collect the spilled material and place it in a suitable, labeled container for disposal.[1][5] Clean the affected area thoroughly.
III. Quantitative Data from Safety Data Sheets
Researchers must refer to the specific SDS for this compound to obtain quantitative data relevant to its disposal. The following table outlines the type of information that should be sought:
| Data Point | Description | Relevance to Disposal |
| RCRA Waste Codes | Codes assigned by the EPA to classify hazardous waste. | Determines how the waste must be managed and disposed of under the Resource Conservation and Recovery Act (RCRA).[6] |
| Reportable Quantities (RQ) | The amount of a hazardous substance that, if released into the environment, must be reported to the appropriate authorities. | Essential for spill response and reporting procedures.[3] |
| Aquatic Toxicity Data | Information on the harm the substance can cause to aquatic life. | Highlights the importance of preventing release into drains or waterways.[3] |
| Persistence and Degradability | Information on how long the substance persists in the environment and its potential to break down. | Informs the long-term environmental impact and the necessity of proper disposal. |
IV. Experimental Protocols: Inactivation
-
Identify a suitable neutralizing agent: This would be a chemical that reacts with this compound to form a less hazardous substance.
-
Determine the reaction stoichiometry: Calculate the precise amount of neutralizing agent required.
-
Control the reaction conditions: This includes temperature, pH, and ventilation.
-
Verify inactivation: Use an appropriate analytical method to confirm that the hazardous substance has been neutralized.
-
Dispose of the final product: The resulting solution must still be disposed of in accordance with institutional and regulatory guidelines.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Bruceantin
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Bruceantin. It outlines the necessary personal protective equipment (PPE), handling procedures, disposal plans, and summarizes key biological data.
Disclaimer: Bruceantin is intended for research use only and has not been fully validated for medical applications.[1] Users must read the Safety Data Sheet (SDS) before handling this compound.[2]
Properties of Bruceantin
| Property | Value | Reference |
| CAS Number | 41451-75-6 | [1] |
| Molecular Formula | C28H36O11 | [1] |
| Molecular Weight | 548.58 g/mol | [1] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| Storage | Powder: -20°C for 3 years. Solution: -80°C for 2 years, -20°C for 1 year. | [1][4] |
Personal Protective Equipment (PPE) and Handling
While the Safety Data Sheet from one supplier states that Bruceantin is not classified as a hazardous substance, it is crucial to handle it with care due to its potent biological activity as an antineoplastic agent.[1][5][6] Avoid inhalation, and contact with skin and eyes.[1]
Engineering Controls:
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
Personal Protective Equipment:
-
Gloves: Wear double chemotherapy gloves for maximum protection.[2]
-
Eye Protection: Use chemical safety goggles.
-
Respiratory Protection: Avoid dust and aerosol formation.[1] If not possible, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: Wear a lab coat.
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Spill and Disposal Procedures
Spill Containment:
-
Evacuate personnel to a safe area.[1]
-
Wear full personal protective equipment.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For solutions, absorb with a finely-powdered liquid-binding material such as diatomite.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Waste Disposal: As an antineoplastic agent, Bruceantin waste must be handled as hazardous chemical waste.[2]
-
Do not dispose of Bruceantin with regular laboratory waste.
-
Collect all contaminated disposable items (e.g., gloves, absorbent pads) in a designated hazardous waste container.[2]
-
Waste solutions and solids of antineoplastic drugs should be segregated from other hazardous chemical waste.[2]
-
Syringes containing any residual Bruceantin must be disposed of as hazardous chemical waste in a designated container and not in a standard sharps container.[2]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Biological Activity and Experimental Data
Bruceantin is a quassinoid that exhibits anti-leukemia and antiprotozoal activities.[4] Its primary mechanism of action is the inhibition of protein synthesis.[7][8]
In Vitro Efficacy of Bruceantin
| Cell Line | Assay | IC50 | Exposure Time |
| RPMI 8226 (Multiple Myeloma) | Apoptosis | 13 nM | 24 hours |
| U266 (Multiple Myeloma) | Apoptosis | 49 nM | 24 hours |
| H929 (Multiple Myeloma) | Apoptosis | 115 nM | 24 hours |
| HL-60 (Leukemia) | Apoptosis | 12.2 nM | Not Specified |
| HeLa (Cervical Cancer) | Protein Synthesis Inhibition | 30 nM | Not Specified |
| Reticulocytes | Protein Synthesis Inhibition | 40 nM | Not Specified |
| Entamoeba histolytica | Anti-amoebic Activity | 0.018 µg/mL | 4-5 days |
| P. falciparum (Chloroquine-sensitive) | Antimalarial Activity | 8 nM | Not Specified |
| P. falciparum (Chloroquine-resistant) | Antimalarial Activity | 13 nM | Not Specified |
In Vivo Efficacy of Bruceantin
| Animal Model | Dosing Regimen | Outcome |
| Mouse RPMI 8226 Xenograft | 1.25-12 mg/kg, ip, every 3 days for 40 days | Inhibited tumor growth |
| Mouse RPMI 8226 Xenograft | 5 mg/kg | Induced tumor regression |
Toxicity Data
| Organism | Route of Administration | LD50 |
| Male Mice | Intravenous (i.v.) | 1.95 mg/kg |
| Female Mice | Intravenous (i.v.) | 2.58 mg/kg |
Signaling Pathways and Experimental Workflows
Bruceantin-Induced Apoptosis Signaling Pathway
Bruceantin induces apoptosis through the activation of the caspase signaling pathway and mitochondrial dysfunction.[4][9] It downregulates the expression of c-Myc, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspase-3/7.[4]
Caption: Bruceantin-induced apoptosis pathway.
General Experimental Workflow for In Vitro Cell Viability Assay
The following diagram outlines a general workflow for assessing the effect of Bruceantin on cell viability.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. web.uri.edu [web.uri.edu]
- 3. Bruceantin | 41451-75-6 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bruceantin | C28H36O11 | CID 5281304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bruceantin - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
